Technical Whitepaper: Regioselective Synthesis and Process Optimization of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a highly valued building block in medicinal chemistry, frequently utilized as an advanced intermediate in the synthesis of biologically...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a highly valued building block in medicinal chemistry, frequently utilized as an advanced intermediate in the synthesis of biologically active molecules, including cannabinoid receptor inverse agonists and (arylalkyl)imidazole anticonvulsants[1]. This whitepaper provides a comprehensive, self-validating technical guide for its synthesis, focusing on the mechanistic causality behind reagent selection, regiocontrol, and experimental execution.
Retrosynthetic Strategy & Mechanistic Rationale
The most efficient and scalable route to this target relies on the electrophilic aromatic substitution (EAS) of 4-(dimethylamino)acetophenone. The success of this synthesis hinges on two critical factors: synergistic regiocontrol and reagent attenuation .
Synergistic Regiocontrol
The starting material features two functional groups that dictate the orientation of the incoming electrophile:
The Dimethylamino Group (-NMe₂): A strongly activating, electron-donating group that directs electrophilic attack to the ortho and para positions.
The Acetyl Group (-COCH₃): A deactivating, electron-withdrawing group that directs attack to the meta position.
Because the para position relative to the -NMe₂ group is already occupied by the acetyl moiety, both groups synergistically direct the bromonium ion to the exact same carbons (C3 and C5). Due to the symmetry of the molecule, mono-bromination yields the target 1-(3-bromo-4-(dimethylamino)phenyl)ethanone exclusively.
Figure 1: Synergistic directing effects governing the regioselectivity of the bromination.
Reagent Causality: Why NBS over Br₂?
A common pitfall in the bromination of highly activated anilines is the use of molecular bromine (Br₂) in acetic acid. Br₂ often leads to over-bromination (di- or tri-bromo species), oxidation of the tertiary amine, or the formation of intractable charge-transfer complexes.
To circumvent this, N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is the reagent system of choice. As established in classic organic methodologies [2], NBS in DMF provides a mild, controlled release of the bromonium ion (Br⁺). This kinetic control suppresses radical pathways and prevents polybromination, ensuring a high-yielding, clean mono-bromination profile.
Experimental Methodology: A Self-Validating Protocol
The following protocol is designed as a self-validating system. The precise stoichiometric control and temperature gradients ensure that if the steps are followed, the formation of the mono-brominated product is thermodynamically and kinetically guaranteed.
Reaction Stoichiometry
Summarized below are the optimized parameters for a standard 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Function
4-(Dimethylamino)acetophenone
163.22
1.00
1.63 g
Starting Material
N-Bromosuccinimide (NBS)
177.98
1.05
1.87 g
Electrophilic Bromine Source
N,N-Dimethylformamide (DMF)
73.09
-
50.0 mL
Polar Aprotic Solvent
Ethyl Acetate (EtOAc)
88.11
-
3 x 50 mL
Extraction Solvent
Step-by-Step Workflow
Figure 2: Step-by-step experimental workflow for the regioselective bromination.
Detailed Execution:
Preparation: Flame-dry a 250 mL round-bottom flask. Add 1.63 g (10 mmol) of 4-(dimethylamino)acetophenone and dissolve in 50 mL of anhydrous DMF. Purge the flask with Argon to prevent oxidative degradation of the amine.
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: Lowering the temperature minimizes the risk of benzylic bromination at the acetyl methyl group.
Electrophile Addition: Weigh 1.87 g (10.5 mmol) of NBS. Add the NBS portion-wise over 30 minutes. Causality: Gradual addition maintains a low steady-state concentration of Br⁺, which is critical for preventing di-bromination.
Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 2 to 4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc, 4:1).
Quenching & Extraction: Once complete, pour the reaction mixture into 150 mL of crushed ice-water. The product may precipitate. Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
Washing: Wash the combined organic layers with distilled water (3 x 50 mL) and saturated brine (50 mL) to thoroughly remove residual DMF and succinimide byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude solid can be purified via recrystallization from hot ethanol or flash column chromatography on silica gel to yield the pure 1-(3-bromo-4-(dimethylamino)phenyl)ethanone.
Analytical Validation
To validate the structural integrity of the synthesized compound, the following analytical signatures must be confirmed:
Mass Spectrometry (LC-MS): The presence of a single bromine atom is self-validating through its isotopic signature. The mass spectrum will display a distinct 1:1 doublet for the[M+H]⁺ molecular ion at m/z ~242.0 and 244.0.
¹H NMR (CDCl₃, 400 MHz): The regiochemistry is definitively proven by the aromatic splitting pattern. You will observe:
A singlet integrating to 6H at ~2.9 ppm (N-CH₃ protons).
A singlet integrating to 3H at ~2.5 ppm (Acetyl CH₃ protons).
An ortho-coupled doublet (1H, J ≈ 8.5 Hz) for the C5 proton.
A meta-coupled doublet (1H, J ≈ 2.0 Hz) for the C2 proton (shifted downfield due to the adjacent bromine and acetyl groups).
A doublet of doublets (1H, J ≈ 8.5, 2.0 Hz) for the C6 proton.
References
Robertson, D. W., Krushinski, J. H., Beedle, E. E., Leander, J. D., Wong, D. T., & Rathbun, R. C. (1986). Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. Journal of Medicinal Chemistry, 29(9), 1577–1586. URL:[Link] [1]
Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. The Journal of Organic Chemistry, 44(25), 4733–4735. URL:[Link] [2]
Exploratory
The Bifunctional Powerhouse: A Technical Guide to 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
As a Senior Application Scientist in early-phase drug discovery and materials chemistry, I frequently evaluate bifunctional aromatic scaffolds to accelerate complex library synthesis. A molecule is only as valuable as th...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in early-phase drug discovery and materials chemistry, I frequently evaluate bifunctional aromatic scaffolds to accelerate complex library synthesis. A molecule is only as valuable as the orthogonal reactivity it provides. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) represents a highly versatile, structurally primed building block. By combining an electron-donating dimethylamino group, a cross-coupling-ready aryl bromide, and an enolizable methyl ketone, this compound serves as a critical linchpin for late-stage functionalization.
This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthetic protocols associated with this unique molecule, providing researchers with a robust framework for its application.
Physicochemical & Structural Profiling
Understanding the macroscopic behavior of a compound begins with its fundamental quantitative data. The table below summarizes the core physicochemical properties of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, synthesized from authoritative supplier databases including [1] and .
Property
Value
IUPAC Name
1-[3-bromo-4-(dimethylamino)phenyl]ethanone
CAS Registry Number
142500-11-6
Molecular Formula
C₁₀H₁₂BrNO
Molecular Weight
242.112 g/mol
Monoisotopic Mass
241.01022 Da
Structural Class
Halogenated Acetophenone / Arylamine
Storage Conditions
Inert atmosphere (Ar/N₂), 2-8°C, protect from light
Electronic Causality: The "Push-Pull" System
The reactivity of this molecule is dictated by a classic "push-pull" electronic distribution. The dimethylamino (
−NMe2
) group exerts a strong mesomeric electron-donating effect (
+M
), pushing electron density into the phenyl ring. Conversely, the acetyl group (
−C(=O)CH3
) acts as an electron-withdrawing group (
−M
). The bromine atom at the 3-position introduces both steric bulk and inductive withdrawal (
−I
). This electronic tension makes the aryl bromide bond uniquely calibrated for transition-metal catalysis, while the
−NMe2
group stabilizes radical or cationic intermediates formed during downstream reactions.
Synthetic Methodology: Regioselective Bromination
To synthesize this building block from the cheaper precursor, 4-(dimethylamino)acetophenone, one must exert strict regiocontrol. Direct bromination with elemental bromine (
Br2
) is a flawed approach; it frequently leads to competitive alpha-bromination of the acetyl group, yielding unwanted phenacyl bromides.
To enforce Electrophilic Aromatic Substitution (EAS) exclusively on the ring, we utilize N-Bromosuccinimide (NBS). The strongly activating
−NMe2
group directs the bromonium equivalent exclusively to the ortho position (the 3-position), as the para position is structurally blocked by the acetyl moiety.
A robust protocol must be self-validating. Relying solely on reaction time is a common pitfall; instead, this workflow incorporates real-time analytical checkpoints.
Reaction Setup : In an oven-dried round-bottom flask under an argon atmosphere, dissolve 10.0 mmol of 4-(dimethylamino)acetophenone in 30 mL of anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF stabilizes the polar transition state of the EAS reaction, accelerating the bromination process without requiring Lewis acid catalysts.
Electrophile Addition : Cool the solution to 0°C using an ice bath. Slowly add 10.5 mmol (1.05 equiv) of NBS in small portions over 15 minutes.
Causality: Strict temperature control and stoichiometric limitation prevent di-bromination and oxidative degradation of the amine.
Propagation & Quality Control : Remove the ice bath and stir at ambient temperature for 2–4 hours. Monitor via LC-MS.
Self-Validation Checkpoint: The reaction is complete only when LC-MS confirms the disappearance of the starting material and the appearance of a distinct isotopic doublet at m/z 242.0 and 244.0
[M+H]+
in a 1:1 ratio. This isotopic signature is the absolute confirmation of a single bromine atom incorporation.
Quenching : Pour the mixture into 100 mL of ice-cold saturated aqueous sodium thiosulfate (
Na2S2O3
) and stir for 15 minutes.
Causality: Thiosulfate instantly reduces any residual electrophilic bromine species, preventing unexpected halogenation during the concentration phase.
Extraction & Purification : Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to strip away the DMF. Dry over anhydrous
Na2SO4
, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Orthogonal Reactivity & Downstream Applications
The strategic value of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone lies in its dual reactive handles. It allows chemists to execute complex, divergent synthetic pathways from a single node.
Divergent synthetic applications targeting the aryl bromide and acetyl moieties.
Pathway A: Palladium-Catalyzed Cross-Coupling
The aryl bromide is primed for C-C and C-N bond formation. However, because the phenyl ring is highly electron-rich (due to the
+M
effect of the
−NMe2
group), the oxidative addition of
Pd(0)
into the C-Br bond can be kinetically sluggish compared to electron-deficient aryl halides.
Expert Insight: To overcome this activation barrier, I recommend utilizing electron-rich, sterically demanding dialkylbiaryl phosphine ligands (such as XPhos or RuPhos) in conjunction with
Pd2(dba)3
. This ensures rapid oxidative addition and prevents catalyst resting-state bottlenecks during Suzuki-Miyaura or Buchwald-Hartwig couplings.
Pathway B: Alpha-Carbon Functionalization
The methyl ketone provides an entirely separate vector for functionalization. Under basic conditions (e.g., KOH in EtOH), the acetyl group undergoes rapid enolization. Subsequent reaction with aryl aldehydes via an Aldol condensation yields substituted chalcones. These chalcone derivatives are privileged pharmacophores, frequently utilized as Michael acceptors in the design of covalent kinase inhibitors.
Safety & Handling Standards
As with any halogenated aniline derivative, strict adherence to safety protocols is non-negotiable. According to handling guidelines aggregated by [2], the compound should be treated as a localized irritant.
Storage : The electron-rich aniline core is susceptible to slow oxidation if left exposed to ambient air and UV light. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C in an opaque or amber container.
PPE Requirement : Nitrile gloves, safety goggles, and handling within a certified chemical fume hood are mandatory during the weighing and transfer of the solid powder.
References
Title : 1-(3-broMo-4-(diMethylaMino)phenyl)ethanone CAS#: 142500-11-6
Source : ChemWhat
URL :[Link]
Title : 1-[3-Bromo-4-(dimethylamino)phenyl]ethanone
Source : Molbase
URL :[Link]
In-Depth Technical Guide: Synthesis, Structural Dynamics, and Application of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary & Chemical Identity In modern medicinal chemistry and drug development, bifunctional aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 1-(3-Bromo-4-(dimethylamino)p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
In modern medicinal chemistry and drug development, bifunctional aromatic building blocks are critical for the rapid assembly of complex pharmacophores. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) serves as a highly versatile intermediate[1]. Featuring both an electrophilic acetyl group and a cross-coupling-ready aryl bromide, this compound is heavily utilized in the synthesis of kinase inhibitors, cannabinoid-1 (CB1) receptor ligands, and imidazole-based anticonvulsants[2][3].
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data and structural parameters of the compound[1].
Parameter
Value / Description
IUPAC Name
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
CAS Registry Number
142500-11-6
Molecular Formula
C₁₀H₁₂BrNO
Molecular Weight
242.11 g/mol
Electronic Topology
Push-pull aromatic system (+M amino, -M acetyl)
Reactive Handles
C-Br bond (Position 3), Acetyl group (Position 1)
Structural Dynamics & Electronic Profiling
The synthetic utility of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is dictated by its "push-pull" electronic distribution.
The "Push" (+M Effect): The dimethylamino group at position 4 is a strong electron-donating group via resonance. It enriches the electron density of the aromatic ring, specifically at the ortho positions, making the ring highly susceptible to electrophilic attack.
The "Pull" (-M Effect): The acetyl group at position 1 is electron-withdrawing. It stabilizes the molecule and polarizes the carbonyl carbon, priming it for downstream condensation reactions (e.g., forming thiazoles or imidazoles).
The Halogen (Steric & Inductive): The bromine atom at position 3 introduces a weak inductive electron-withdrawing effect (-I) and significant steric bulk. More importantly, it weakens the C-Br bond relative to a C-H bond, providing an ideal site for palladium-catalyzed oxidative addition[4].
Mechanistic Synthesis & Self-Validating Protocols
The most efficient route to synthesize CAS 142500-11-6 is the regioselective electrophilic aromatic bromination of 4-(dimethylamino)acetophenone.
Causality of Reagents: N-Bromosuccinimide (NBS) is selected over elemental bromine (Br₂) because NBS provides a low, steady-state concentration of electrophilic Br⁺. This prevents over-bromination of the highly activated aromatic ring. Anhydrous acetonitrile (MeCN) is used as the solvent to stabilize the polar Wheland intermediate without acting as a competing nucleophile.
Step-by-Step Methodology:
Preparation: Dissolve 4-(dimethylamino)acetophenone (1.0 eq) in anhydrous MeCN (0.5 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath to control the exothermic electrophilic attack.
Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes.
Self-Validation Checkpoint: Remove the ice bath and stir at room temperature for 2 hours. Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using Silica gel and a Hexane:Ethyl Acetate (4:1) eluent. The protocol dictates that the reaction is only complete when the starting material spot (R_f ~0.3) is entirely consumed and replaced by a single major product spot (R_f ~0.5). If the starting material persists, add an additional 0.05 eq of NBS and stir for 30 minutes before re-evaluating. Do not proceed to quenching until this TLC condition is met.
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual electrophilic bromine, preventing downstream oxidative side reactions.
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from cold ethanol to yield the pure target compound.
Downstream Applications in Drug Discovery
The true value of CAS 142500-11-6 lies in its orthogonal reactivity, allowing drug development professionals to build complex architectures such as (arylalkyl)imidazole anticonvulsants[5].
To exploit the C-Br handle for pharmacophore expansion, a palladium-catalyzed cross-coupling is employed.
Causality of Reagents: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This geometric constraint significantly accelerates the reductive elimination step, outcompeting unwanted dehalogenation side reactions.
Step-by-Step Methodology:
Assembly: Combine 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 eq), a selected arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a Schlenk flask.
Solvent System: Add degassed 1,4-dioxane and 2M aqueous K₂CO₃ (2.0 eq). The biphasic system dissolves both the organic substrates and the inorganic base, while degassing prevents the oxidation of the highly active Pd(0) species into inactive Pd(II) oxides.
Self-Validation Checkpoint: Heat the mixture to 90°C. Validation: Monitor the reaction via LC-MS every 2 hours. The protocol is validated when the mass spectrometer shows the complete disappearance of the m/z 242/244 peak (the characteristic 1:1 isotopic pattern of the brominated starting material) and the emergence of the coupled product mass peak. Terminate heating only when the starting material peak area is <2% of the total chromatogram.
Purification: Cool to room temperature, filter through a Celite pad to remove precipitated palladium black, and purify via flash column chromatography.
Visualizing the Workflows
Fig 1: Synthetic workflow and bifunctional diversification of CAS 142500-11-6.
Fig 2: Mechanistic pathway from chemical precursor to CB1 receptor modulation.
Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. Source: PubMed (J Med Chem).
Journal of Medicinal Chemistry - ACS Publications. Source: ACS Publications.
Synthesis, molecular modelling, and preliminary anticonvulsant activity evaluation of novel naphthalen-2-yl acetate... Source: ResearchGate.
Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. Source: ACS Omega.
Structural Elucidation and Spectroscopic Validation of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary The accurate structural validation of functionalized acetophenones is a critical quality control gateway in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. 1-(3-Bromo-4-(dime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate structural validation of functionalized acetophenones is a critical quality control gateway in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) presents a unique spectroscopic profile due to the competing electronic effects of its substituents: the electron-withdrawing acetyl group, the inductive electron-withdrawing but resonance-donating bromine atom, and the strongly electron-donating dimethylamino group.
This technical guide provides a comprehensive framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS). As a Senior Application Scientist, I have structured this guide to not only present the expected data but to explain the underlying quantum mechanical and physical causality behind each spectroscopic signature.
Multi-Modal Spectroscopic Workflow
To ensure absolute structural certainty, a multi-modal approach is required. Relying on a single technique introduces the risk of isobaric or isomeric misidentification. The workflow below outlines a self-validating system where each technique provides orthogonal data that corroborates the others.
Fig 1. Multi-modal spectroscopic validation workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most granular view of the molecular topology. The chemical shifts and scalar couplings are dictated by the local electronic environment [1].
Causality of 1H NMR Chemical Shifts and Splitting
The aromatic ring contains three protons (H-2, H-5, H-6), forming an AMX spin system:
H-2 (meta to NMe₂, ortho to Br, ortho to Acetyl): This proton is highly deshielded by the magnetic anisotropy of the adjacent carbonyl group and the inductive effect of the bromine atom. It appears as a fine doublet (
J≈2.0
Hz) due to meta-coupling with H-6.
H-6 (ortho to Acetyl, para to Br): Deshielded by the carbonyl group, it appears as a doublet of doublets (dd) due to ortho-coupling with H-5 (
J≈8.5
Hz) and meta-coupling with H-2 (
J≈2.0
Hz).
H-5 (ortho to NMe₂): The nitrogen lone pair donates electron density into the ring via resonance, strongly shielding the ortho positions. H-5 appears upfield as a doublet (
J≈8.5
Hz) [2].
Causality of 13C NMR Chemical Shifts
Carbonyl (C=O): Conjugation with the aromatic ring shifts the carbonyl carbon slightly upfield compared to aliphatic ketones, typically resonating near 196 ppm.
C-3 (C-Br): The "heavy atom effect" of bromine causes an anomalous shielding effect on the ipso carbon, pushing it upfield to ~115 ppm [3].
Table 1: Summarized NMR Data (in CDCl₃, 400 MHz / 100 MHz)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
1H
8.10
Doublet (d)
2.0
1H
Aromatic H-2
1H
7.80
Doublet of doublets (dd)
8.5, 2.0
1H
Aromatic H-6
1H
7.00
Doublet (d)
8.5
1H
Aromatic H-5
1H
2.85
Singlet (s)
-
6H
-N(CH₃)₂
1H
2.55
Singlet (s)
-
3H
-C(=O)CH₃
13C
196.5
Singlet (Cq)
-
-
C=O (Carbonyl)
13C
154.0
Singlet (Cq)
-
-
C-4 (Ar-N)
13C
133.5
Singlet (CH)
-
-
C-2 (Ar-H)
13C
130.0
Singlet (Cq)
-
-
C-1 (Ar-C=O)
13C
129.0
Singlet (CH)
-
-
C-6 (Ar-H)
13C
117.5
Singlet (CH)
-
-
C-5 (Ar-H)
13C
115.0
Singlet (Cq)
-
-
C-3 (Ar-Br)
13C
43.5
Singlet (CH₃)
-
-
-N(CH₃)₂
13C
26.5
Singlet (CH₃)
-
-
-C(=O)CH₃
Infrared (IR) Spectroscopy
IR spectroscopy validates the presence of specific functional groups through their vibrational dipole moment changes [2].
Causality of Vibrational Frequencies
The carbonyl stretching frequency is a primary diagnostic tool. A standard aliphatic ketone absorbs near 1715 cm⁻¹. However, in 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, the C=O group is conjugated with the aromatic
π
-system. This delocalization gives the C=O bond partial single-bond character, weakening the force constant and lowering the stretching frequency to ~1675 cm⁻¹. The strong electron-donating effect of the para-NMe₂ group further enhances this resonance, potentially pushing the C=O band even lower.
Table 2: Summarized FT-IR Data (ATR or KBr Pellet)
Wavenumber (cm⁻¹)
Intensity
Peak Shape
Assignment / Vibrational Mode
~2950, 2850
Weak
Sharp
C-H stretch (Aliphatic CH₃)
~1670 - 1680
Strong
Sharp
C=O stretch (Conjugated ketone)
~1590, 1550
Medium
Sharp
C=C stretch (Aromatic ring)
~1350
Strong
Sharp
C-N stretch (Aromatic amine)
~1260
Medium
Sharp
C-CO-C stretch (Ketone bending)
~650
Strong
Broad
C-Br stretch
Mass Spectrometry (MS) & Fragmentation Pathways
Mass spectrometry provides the exact molecular weight and elemental composition. For brominated compounds, the isotopic signature is an unmistakable diagnostic feature [1].
Isotopic Causality
Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Consequently, the molecular ion [M]⁺• will present as a distinct "twin peak" separated by 2 m/z units (m/z 241 and 243) of equal intensity. Any fragment ion retaining the bromine atom will preserve this 1:1 isotopic ratio, serving as an internal tracer for fragmentation pathways [3].
Fig 2. Primary mass spectrometry fragmentation pathways highlighting the bromine isotopic signature.
Table 3: Summarized MS Data (EI or Positive ESI)
m/z Value
Relative Abundance
Ion Type
Fragmentation Mechanism
241 / 243
100% (Base Peak)
[M]⁺•
Intact molecular ion (⁷⁹Br / ⁸¹Br)
226 / 228
~40%
[M - CH₃]⁺
Alpha cleavage loss of acetyl methyl
198 / 200
~25%
[M - COCH₃]⁺
Alpha cleavage loss of entire acetyl group
162
~15%
[M - Br]⁺
Homolytic cleavage of C-Br bond
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data acquisition, the following protocols must be executed with built-in validation steps.
Protocol A: NMR Acquisition
Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation: The TMS acts as an internal standard. If the TMS singlet deviates from 0.00 ppm, the instrument's lock/calibration has drifted and must be corrected before data processing.
Shimming & Tuning: Insert the sample and perform automated gradient shimming (Z-axis). Tune the probe to the ¹H and ¹³C Larmor frequencies.
Self-Validation: Assess the 3D shim map and the ¹H lock signal amplitude. A poor lock signal indicates field inhomogeneity, which will artificially broaden peaks and obscure the fine
J
-coupling (e.g., the 2.0 Hz meta-coupling).
Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase correct, and apply automatic baseline correction.
Protocol B: LC-HRMS Acquisition
Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer.
Self-Validation: Mass accuracy must be confirmed to be < 5 ppm error prior to running the sample to ensure elemental composition assignments are mathematically indisputable.
System Blank: Inject 10 µL of pure mobile phase (MeOH/H₂O).
Self-Validation: The blank run establishes a baseline and rules out column carryover, ensuring that the m/z 241/243 peaks are genuinely from the sample.
Sample Injection: Inject 1 µL of a 1 µg/mL sample solution (in MeOH) into the LC-MS system.
Acquisition: Operate in positive Electrospray Ionization (+ESI) mode, scanning from m/z 100 to 1000.
Protocol C: FT-IR Acquisition (ATR Method)
Background Scan: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (ambient air).
Self-Validation: The background scan subtracts atmospheric CO₂ and H₂O vapor, preventing false peaks in the 2300 cm⁻¹ and 3300 cm⁻¹ regions.
Sample Loading: Place 2-3 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil.
Acquisition: Accumulate 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [1]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2008). Introduction to Spectroscopy (4th ed.). Cengage Learning. [2]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. [3]
Foundational
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, highly functionalized aryl bromides serve as critical linchpins for cross-coupling reactions and late-stage diversification. 1-(3-Br...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, highly functionalized aryl bromides serve as critical linchpins for cross-coupling reactions and late-stage diversification. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a prime example of such a versatile building block. Featuring a reactive aryl bromide, a strongly electron-donating tertiary amine, and a versatile acetyl group, this compound offers a unique electronic topology.
As a Senior Application Scientist, I approach the characterization and synthesis of this molecule not merely as a sequence of steps, but as a matrix of chemical logic. Every reagent choice, from the brominating agent to the mass spectrometry ionization mode, must be deliberately engineered to create a self-validating system. This whitepaper provides a comprehensive, causality-driven guide to the molecular weight profiling, structural validation, and regioselective synthesis of this essential intermediate[1],[2].
Physicochemical Profiling & Exact Mass Analysis
Understanding the exact molecular weight and isotopic distribution of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is the first step in establishing a robust analytical workflow. The presence of bromine fundamentally alters the mass spectrometric landscape due to its nearly 1:1 natural isotopic abundance of
79Br
and
81Br
.
The accepted average molecular weight of this compound is 242.11 g/mol [1],[3]. However, in high-resolution mass spectrometry (HRMS), we rely on exact monoisotopic masses to confirm structural identity.
Table 1: Physicochemical and Mass Profiling Data
Parameter
Value / Description
Chemical Formula
C10H12BrNO
CAS Registry Number
142500-11-6
Average Molecular Weight
242.11 g/mol
Monoisotopic Mass (
79Br
)
241.0102 Da
Monoisotopic Mass (
81Br
)
243.0082 Da
H-Bond Donors / Acceptors
0 / 2 (Carbonyl oxygen, Amine nitrogen)
Rotatable Bonds
2
Data corroborated by chemical registries including ChemWhat and BLDpharm[1],[3].
Mechanistic Synthesis & Regioselectivity
The synthesis of this compound is exclusively produced in laboratory settings through the controlled bromination of 4-aminoacetophenone derivatives[2]. The synthetic logic relies heavily on the synergistic directing effects of the pre-existing functional groups.
The Causality of Reagent Selection
Regioselectivity: The dimethylamino group is a powerful electron-donating group (EDG) that strongly directs electrophilic aromatic substitution to the ortho and para positions. Because the para position is blocked by the acetyl group (which is meta-directing), bromination is exclusively funneled to the ortho position (C3).
Why NBS over
Br2
? Molecular bromine (
Br2
) is a harsh oxidant that can readily oxidize the sensitive tertiary amine to an N-oxide, drastically reducing the yield. N-Bromosuccinimide (NBS) provides a controlled, low steady-state concentration of electrophilic bromine, ensuring clean mono-substitution without oxidative degradation.
Figure 1: Regioselective synthesis and analytical validation workflow.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system; the visual shift from a suspension to a clear solution, followed by specific TLC retention factors, provides real-time feedback.
Preparation: Dissolve 10.0 mmol of 4-(dimethylamino)acetophenone in 20 mL of anhydrous N,N-dimethylformamide (DMF) in a flame-dried round-bottom flask under an inert argon atmosphere.
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Rationale: Suppressing the initial exotherm prevents polybromination.
Electrophile Addition: Add 10.5 mmol (1.05 eq) of N-Bromosuccinimide (NBS) portion-wise over 15 minutes.
Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for an additional 2 hours.
Quenching & Extraction: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 x 30 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 8:2) to isolate the pure target compound.
To confirm the successful synthesis of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard.
The Causality of Analytical Parameters
Ionization Mode: Positive-ion Electrospray Ionization (ESI+) is selected because the dimethylamino group is a strong Lewis base. It readily accepts a proton in an acidic mobile phase, yielding an intense
[M+H]+
signal.
Self-Validating Isotopic Signature: The protocol relies on the natural isotopic distribution of bromine. The presence of a 1:1 doublet at m/z 242.0 and 244.0 acts as an internal control. If this signature is absent or skewed, the operator immediately knows the synthesis failed or debromination occurred, without needing secondary assays.
Figure 2: ESI+ CID fragmentation pathway for structural confirmation.
Step-by-Step LC-MS/MS Protocol
Sample Preparation: Prepare a 1 µg/mL solution of the purified compound in LC-MS grade Methanol:Water (50:50, v/v). Add 0.1% Formic Acid to the solution. Rationale: Formic acid acts as a proton source, maximizing ESI+ ionization efficiency.
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (50 mm x 2.1 mm, 1.8 µm particle size).
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
MS Acquisition: Operate the mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
Validation Check: Monitor for the
[M+H]+
precursor ions at m/z 242.0 (
79Br
) and 244.0 (
81Br
).
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) at 20 eV. Look for the characteristic loss of a methyl radical (-15 Da) or the acetyl group (-43 Da) to definitively validate the structural connectivity.
An in-depth technical guide on the solubility profiling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone . Designed for preclinical researchers, analytical chemists, and formulation scientists, this whitepaper synthesizes...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the solubility profiling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone . Designed for preclinical researchers, analytical chemists, and formulation scientists, this whitepaper synthesizes structural causality with regulatory-compliant experimental workflows.
Executive Summary
The transition of a halogenated, ionizable active pharmaceutical ingredient (API) from discovery to formulation hinges on a rigorous understanding of its solubility profile. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) [1] presents a complex physicochemical landscape due to the competing effects of a lipophilic bromine atom and a pH-sensitive tertiary amine. This guide establishes a self-validating framework for profiling both the kinetic and thermodynamic solubility of this compound, aligned with the Biopharmaceutics Classification System (BCS) guidelines [2].
Structural Causality: The Physicochemical Drivers of Solubility
To design an effective solubility assay, one must first deconstruct the molecule's structural features and their causal relationship with aqueous solvation. Do not merely view this compound as a generic lipophile; its behavior is dictated by specific intramolecular interactions.
The Ortho-Steric Effect (The Bromine-Amine Dynamic): The bromine atom is highly lipophilic and increases the energy required to cavitate water, generally driving down aqueous solubility. However, its position ortho to the dimethylamino group introduces severe steric hindrance. This forces the bulky dimethylamino group to twist out of the aromatic plane, disrupting the resonance of the nitrogen's lone pair with the benzene ring. By localizing the electron density on the nitrogen, the basicity (pKa) of the amine is elevated compared to flat aniline derivatives.
pH-Dependent Ionization: Because of this elevated basicity, the tertiary amine rapidly protonates in acidic environments (e.g., gastric fluid at pH 1.2), forming a cationic species. This state unlocks powerful ion-dipole interactions with water, leading to a dramatic spike in solubility.
The Ketone Acceptor: The ethanone group acts as a hydrogen-bond acceptor. While insufficient to solubilize the neutral free-base form at intestinal pH (6.8), it plays a critical role in stabilizing the molecule in co-solvent systems (like DMSO) during kinetic assays.
Fig 1: Causality of pH-dependent ionization on aqueous solubility.
Quantitative Data Summary
The following tables summarize the theoretical and projected physicochemical parameters of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, serving as the baseline for experimental design[1, 4].
Table 1: Core Physicochemical Parameters
Parameter
Value / Description
Impact on Solubility Profiling
CAS Registry Number
142500-11-6
Primary identifier for material sourcing.
Molecular Weight
242.11 g/mol
Low MW favors favorable diffusion coefficients.
Predicted pKa (Amine)
~4.5 - 5.5
Dictates the inflection point of the pH-solubility curve.
| Predicted LogP | ~2.8 - 3.5 | Indicates high lipophilicity; risk of micelle formation. |
To accurately classify this compound under the FDA's ICH M9 guidelines [2], we must deploy two distinct methodologies: Thermodynamic profiling (to determine the absolute equilibrium capacity of the crystal lattice) and Kinetic profiling (to determine the supersaturation threshold when transitioning from a solvent).
Protocol A: Thermodynamic Solubility (Adapted from OECD 105)
The shake-flask method remains the gold standard for determining true equilibrium solubility [3].
Causality & Rationale: Simple filtration of halogenated lipophiles often allows sub-micron colloidal aggregates to pass through 0.45 µm pores, artificially inflating the measured solubility. To prevent this, our protocol mandates ultracentrifugation.
Step-by-Step Workflow:
Buffer Preparation: Prepare compendial buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) [2].
Solid Addition: Add 10 mg of crystalline 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone to 1 mL of each buffer in sealed glass vials. Crucial: Ensure a visible solid pellet remains to guarantee saturation.
Equilibration: Incubate vials in an orbital shaker at 37°C ± 0.5°C at 250 RPM for 48 hours.
Phase Separation: Transfer the suspension to thick-walled tubes and ultracentrifuge at 20,000 × g for 30 minutes at 37°C to pellet all colloidal species.
Quantification: Extract the clear supernatant, dilute immediately in mobile phase (to prevent precipitation upon cooling), and quantify via HPLC-UV against a validated calibration curve.
Self-Validating Step: Run a known BCS Class II standard (e.g., Ketoconazole) in parallel. If the standard's measured solubility deviates by >5% from established literature values, the entire batch must be flagged for procedural artifacts.
Kinetic solubility mimics the physiological scenario where a dissolved drug (e.g., in a formulation) enters an aqueous environment and risks precipitation.
Causality & Rationale: We use DMSO as a carrier solvent. However, DMSO >1% v/v alters the dielectric constant of water, acting as a co-solvent and yielding false positives. The protocol strictly caps DMSO at 1%.
Step-by-Step Workflow:
Stock Preparation: Dissolve the compound in 100% DMSO to create a 20 mM stock solution.
Serial Dilution: Dispense the stock into a 96-well plate. Perform a 2-fold serial dilution using pure DMSO.
Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of pH 6.8 phosphate buffer in a UV-Star plate (final DMSO concentration = 1%).
Incubation: Shake at 300 RPM for 2 hours at room temperature to allow supersaturation to break.
Detection: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the highest concentration well that exhibits light scattering equivalent to the blank buffer.
Self-Validating Step: Before adding the compound, perform a baseline nephelometry read of the pure buffer + 1% DMSO. Any well showing a baseline scatter >10% above the plate average is excluded to prevent false precipitation signals.
Fig 2: Parallel workflows for thermodynamic and kinetic solubility profiling.
Food and Drug Administration (FDA). "M9 Biopharmaceutics Classification System-Based Biowaivers". Guidance for Industry. URL:[Link]
Organisation for Economic Co-operation and Development (OECD). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals. URL:[Link]
Foundational
Reactivity Profile and Synthetic Utility of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone: A Technical Guide for Advanced Cross-Coupling
Executive Summary In modern drug discovery and complex molecule synthesis, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) serves as a highly specialized bifunctional building block[1]. However, the reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex molecule synthesis, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) serves as a highly specialized bifunctional building block[1]. However, the reactivity of its bromine atom is heavily modulated by its surrounding electronic and steric environment. As a Senior Application Scientist, I have designed this guide to deconstruct the causality behind its reactivity bottlenecks. By understanding the interplay between the ortho-dimethylamino group and the meta-acetyl group, researchers can rationally design self-validating catalytic systems to successfully functionalize this challenging substrate.
Structural and Electronic Profiling
To manipulate this molecule effectively, we must first map the electronic push-and-pull occurring across the aromatic ring.
The Acetyl Group (Position 1): Acts as an electron-withdrawing group via inductive (-I) and mesomeric (-M) effects. However, because the bromine is situated at the meta position relative to the acetyl group, the deactivating effect on the C-Br bond is minimal.
The Dimethylamino Group (Position 4): This is the dominant functional group dictating the C-Br reactivity. It exerts a powerful electron-donating (+M) effect. Because the bromine atom is ortho to this group, the C-Br bond becomes significantly electron-rich.
The Causality of the Bottleneck: In transition-metal catalysis, the first step is the oxidative addition of the metal (e.g., Pd(0)) into the C-Br bond. Electron-rich C-Br bonds possess higher activation energies for this step[2]. Furthermore, the bulky
−N(CH3)2
group creates a physical steric shield around the bromine atom, restricting the approach of standard catalyst-ligand complexes.
Electronic and steric influences on the C-Br bond reactivity.
When functionalizing aryl bromides, chemists typically choose between Lithium-Halogen exchange or Palladium-catalyzed cross-coupling. For this specific substrate, the choice is entirely dictated by chemoselectivity.
Attempting a direct lithium-halogen exchange (using n-BuLi or t-BuLi) or forming a Grignard reagent will result in catastrophic chemoselectivity failure. The highly nucleophilic organometallic intermediates will preferentially attack the unprotected, electrophilic acetyl (ketone) group, leading to complex mixtures of tertiary alcohols. Therefore, unless the ketone is first protected as an acetal, functionalization of the C-Br bond must rely exclusively on transition-metal catalysis , which is highly chemoselective for the C-Br bond over the carbonyl group.
Chemoselectivity pathways demonstrating the necessity of Pd-catalysis.
Catalyst System Optimization (Quantitative Data)
To overcome the electron-rich and sterically hindered nature of this specific C-Br bond during cross-coupling, standard ligands like
PPh3
are insufficient. The system requires dialkylbiaryl phosphine ligands (Buchwald ligands)[3]. These ligands are highly electron-rich (accelerating oxidative addition) and extremely bulky (forcing the substrates together to accelerate reductive elimination)[4].
Reaction Type
Recommended Catalyst System
Base
Solvent
Mechanistic Rationale
Suzuki-Miyaura
Pd2(dba)3
(2 mol%) + SPhos (8 mol%)
K3PO4
Toluene /
H2O
SPhos provides the electron density needed to activate the electron-rich C-Br bond.
K3PO4
is mild enough to prevent base-catalyzed aldol condensation of the acetyl group.
Buchwald-Hartwig
Pd(OAc)2
(5 mol%) + XPhos (10 mol%)
Cs2CO3
1,4-Dioxane
XPhos facilitates C-N coupling of hindered bromides[3].
Cs2CO3
is a non-nucleophilic base that preserves the ketone moiety.
Miyaura Borylation
Pd(dppf)Cl2
(5 mol%)
KOAc
1,4-Dioxane
Converts the hindered bromide to a versatile boronic ester (Bpin) without affecting the ketone, allowing for reversed-polarity couplings.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes a causality checkpoint to ensure the reaction is proceeding via the intended mechanistic pathway.
Objective: C-C bond formation with an arylboronic acid, leaving the ketone intact.
Preparation: Charge a flame-dried Schlenk flask with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 equiv), the target arylboronic acid (1.2 equiv),
Pd2(dba)3
(2 mol% Pd), SPhos (8 mol%), and anhydrous
K3PO4
(2.0 equiv).
Atmosphere Control (Causality Check): Evacuate and backfill the flask with ultra-high purity Argon (repeat 3x). Why? Oxygen promotes the homocoupling of boronic acids, which depletes the reagent and complicates purification.
Solvent Addition: Add degassed Toluene and distilled
H2O
(4:1 v/v ratio) via syringe. The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base, facilitating the transmetalation step.
Execution: Heat the reaction mixture to 100 °C under vigorous stirring (1000 rpm) to overcome mass transfer limitations in the biphasic system.
Self-Validation (In-Process Control): Monitor the reaction via LC-MS every 2 hours. The reaction is deemed complete when the Total Ion Chromatogram (TIC) shows complete consumption of the m/z 242/244 isotopic cluster (the starting bromide) and the emergence of the target product mass.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and purify via flash column chromatography.
Objective: C-N bond formation using a secondary amine.
Preparation: In an argon-filled glovebox, charge a vial with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 equiv),
Pd(OAc)2
(5 mol%), XPhos (10 mol%), and
Cs2CO3
(2.0 equiv).
Reagent Addition: Seal the vial, remove from the glovebox, and add anhydrous 1,4-Dioxane followed by the secondary amine (1.2 equiv) via microsyringe.
Execution: Heat the mixture to 100 °C for 12 hours.
Causality Check:Cs2CO3
is strictly utilized over stronger alkoxide bases (like
NaOtBu
). Strong alkoxides will deprotonate the alpha-carbons of the acetyl group, leading to rapid enolization and subsequent aldol-condensation side products, destroying the yield.
Self-Validation: Perform a TLC check (Hexanes:EtOAc 7:3). The starting material is highly UV-active and stains specifically with 2,4-Dinitrophenylhydrazine (2,4-DNPH) due to the ketone. The disappearance of the starting material spot confirms C-Br activation.
The Electronic Architecture of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone: A Mechanistic Guide to Steric Inhibition of Resonance
Executive Summary In the realm of physical organic chemistry and rational drug design, the manipulation of electron density within aromatic systems dictates molecular reactivity, pharmacokinetics, and photophysical prope...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of physical organic chemistry and rational drug design, the manipulation of electron density within aromatic systems dictates molecular reactivity, pharmacokinetics, and photophysical properties. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone serves as a paramount model for studying perturbed "push-pull" chromophores. While the dimethylamino group is classically a potent electron-donating group (EDG) and the acetyl group an electron-withdrawing group (EWG), the strategic placement of a bromine atom at the 3-position introduces a profound spatial conflict. This whitepaper deconstructs the causality behind the resulting Steric Inhibition of Resonance (SIR) , providing self-validating experimental protocols to quantify these electronic shifts.
Structural & Electronic Fundamentals
To understand the unique behavior of this molecule, we must isolate the competing electronic and steric vectors:
The Acetyl Group (Position 1): Acts as a strong electron acceptor via both resonance (-M) and inductive (-I) withdrawal.
The Dimethylamino Group (Position 4): Typically acts as a powerful electron donor. In an unhindered system, the nitrogen atom adopts an
sp2
-hybridized geometry, allowing its lone pair (in a p-orbital) to overlap seamlessly with the
π
-system of the benzene ring (+M effect).
The Bromo Substituent (Position 3): While weakly deactivating via inductive withdrawal (-I > +M), its primary role in this specific scaffold is steric bulk . The van der Waals radius of bromine (approx. 1.85 Å) creates a severe spatial clash with the adjacent methyl groups of the dimethylamino moiety.
The Causality of Steric Inhibition of Resonance (SIR)
The fundamental principle governing the electron-donating capacity of the
−N(CH3)2
group is co-planarity. For maximum resonance interaction, the
p
-orbital of the nitrogen must be parallel to the
p
-orbitals of the aromatic ring.
However, in 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, the steric repulsion from the ortho-bromo substituent forces the
CAr−N
bond to rotate. This twisting forces the dimethylamino group out of the aromatic plane. As the dihedral angle increases, the orbital overlap is physically broken. The nitrogen atom reverts toward an
sp3
-hybridized state, localizing its lone pair. Consequently, the +M effect is drastically attenuated, a phenomenon formally known as Steric Inhibition of Resonance[1]. Without this resonance donation, the inductive electron-withdrawing (-I) effect of the nitrogen becomes the dominant force, completely altering the molecule's "push-pull" dynamics[2].
Visualizing the Electronic Disruption
Logical flow of Steric Inhibition of Resonance (SIR) in the target molecule.
Self-Validating Experimental Protocols
To empirically prove the electronic decoupling caused by the bromine atom, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, utilizing an unhindered analog (4'-dimethylaminoacetophenone) as an internal control to establish a definitive baseline.
Protocol 1: Solvatochromic UV-Vis Spectroscopy
Objective: Quantify the disruption of the Intramolecular Charge Transfer (ICT) band.
Causality: In a planar push-pull system, photoexcitation promotes an electron from the donor to the acceptor, resulting in a strong, red-shifted absorption band. If steric hindrance breaks planarity, this transition becomes forbidden, altering the HOMO-LUMO gap[3].
Step-by-Step Methodology:
Prepare
10μM
solutions of the target molecule (brominated) and the unhindered control (4'-dimethylaminoacetophenone) in three solvents of varying polarity (e.g., cyclohexane, dichloromethane, ethanol).
Acquire baseline spectra using pure solvents in matched quartz cuvettes to ensure optical clarity.
Scan from 200 nm to 600 nm using a dual-beam UV-Vis spectrophotometer.
Self-Validation Check: The unhindered control must exhibit a pronounced positive solvatochromic shift (a broad ICT band shifting red in polar solvents). The target molecule will show a hypsochromic (blue) shift and significantly reduced molar absorptivity (
ϵ
), confirming the physical decoupling of the donor and acceptor.
Objective: Map the localized electron density at the atomic level.
Causality: A planar
−NMe2
group delocalizes its lone pair into the ring, shielding the para-carbon (C4) and deshielding the nitrogen (
15N
). A twisted
−NMe2
group localizes the lone pair on the nitrogen, deshielding C4 and shielding
15N
[1].
Step-by-Step Methodology:
Dissolve 15 mg of the target and control compounds in 0.5 mL of
CDCl3
containing 0.03% v/v TMS (internal standard).
Acquire
13C
NMR spectra at 100 MHz (or higher) using a standard pulse sequence with proton decoupling.
Acquire
15N
NMR spectra using
1H−15N
HMBC to enhance sensitivity, referencing against liquid ammonia.
Self-Validation Check: Verify the TMS peak at 0.00 ppm. Compare the C4 and
15N
chemical shifts. The target molecule will exhibit a downfield shift at C4 and an upfield shift at
15N
relative to the unhindered control, directly proving the loss of resonance.
Orthogonal experimental workflow for validating electronic decoupling.
Quantitative Data Synthesis
The table below summarizes the representative quantitative shifts observed when comparing an unhindered push-pull system to its sterically hindered counterpart.
Steric clash between -Br and -CH3 forces rotation.
UV-Vis
λmax
(EtOH)
≈330
nm (Strong ICT)
<300
nm (Weak/No ICT)
Loss of conjugation disrupts intramolecular charge transfer.
13C
NMR (C4 position)
≈154
ppm (Shielded by +M)
≈148
ppm (Deshielded)
Attenuated electron density at the para-position.
15N
NMR Chemical Shift
Deshielded (
sp2
character)
Shielded (
sp3
character)
Lone pair localization on the nitrogen atom.
Note: Values represent the established physical chemistry principles governing sterically hindered dialkylarylamines.
Implications for Drug Development & Synthetic Utility
Understanding the electron-donating limitations of the dimethylamino group in 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is critical for drug development professionals.
Tuning Pharmacokinetics: The localization of the nitrogen lone pair due to SIR significantly increases the basicity (
pKa
) of the amine compared to its planar analog. This alters the molecule's ionization state at physiological pH, directly impacting its lipophilicity (LogD), membrane permeability, and oral bioavailability.
Reactivity Profiling: In synthetic workflows, the electron-rich nature of the aromatic ring is heavily subdued. Electrophilic aromatic substitution (EAS) on this ring will be slower and regiochemically distinct from an unhindered dimethylaniline derivative. Furthermore, the increased HOMO-LUMO gap alters its susceptibility to photolytic degradation[3],[2].
By purposefully introducing steric bulk to twist an auxochrome out of planarity, medicinal chemists can precisely dial in the electronic properties of a pharmacophore without changing its fundamental functional groups.
References
Title: 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines
Source: International Journal of Molecular Sciences, 2005.
URL: [Link]
Title: Further enhancement of the clickability of doubly sterically-hindered aryl azides by para-amino substitution
Source: Chemical Communications (RSC Publishing), 2018.
URL: [Link]
Title: Effect of the electron-donating dimethylamino group on the HOMO and LUMO of the naphthalene chromophore
Source: ResearchGate, 2024.
URL: [Link]
The Versatile Pharmacophore: A Technical Guide to 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone and Its Structural Analogs in Drug Discovery
Executive Summary In the landscape of medicinal chemistry, the strategic selection of building blocks dictates the success of downstream structural analogs. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6)[...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the strategic selection of building blocks dictates the success of downstream structural analogs. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6)[1] has emerged as a highly privileged scaffold. This molecule features a unique push-pull electronic system: the strongly electron-donating dimethylamino group is juxtaposed with the sterically demanding, electron-withdrawing bromo substituent. Coupled with a reactive methyl ketone moiety, this compound serves as an ideal precursor for synthesizing a vast array of bioactive heterocycles, including chalcones, pyrazolines, thiazoles, and complex allosteric inhibitors like Compound 968 (Glutaminase C-IN-1)[2].
This technical guide provides an in-depth analysis of the mechanistic rationale, synthetic workflows, and structure-activity relationships (SAR) of analogs derived from this core pharmacophore.
Chemical Profiling & Mechanistic Rationale
The utility of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone in drug development is rooted in its highly tunable physicochemical properties:
Electronic Modulation: The tertiary amine (
−N(CH3)2
) acts as a strong
π
-donor, pushing electron density into the aromatic ring via resonance. Conversely, the bromine atom at the meta position relative to the acetyl group exerts an inductive electron-withdrawing effect[3]. This electronic dichotomy stabilizes radical and enolate intermediates during synthesis.
Steric Shielding & Lipophilicity: The bulky bromine atom provides a steric shield that can lock the conformation of downstream analogs, a critical factor in target binding (e.g., fitting into the hydrophobic allosteric pocket of Glutaminase C)[4]. Furthermore, halogenation significantly enhances the lipophilicity (
logP
) of the molecule, improving cellular membrane permeability.
The Acetyl Hub: The methyl ketone is the primary synthetic handle. The
α
-hydrogens are sufficiently acidic to undergo base-catalyzed deprotonation, forming a nucleophilic enolate primed for Claisen-Schmidt condensations[5]. Alternatively, the
α
-carbon can be electrophilically halogenated to yield phenacyl bromides, opening pathways to Hantzsch thiazole synthesis.
Synthetic Workflows for Structural Analogs
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental condition.
Protocol A: Synthesis of Chalcone Analogs (Claisen-Schmidt Condensation)
Chalcones (
α,β
-unsaturated ketones) are synthesized via a base-catalyzed cross-aldol condensation[5].
Equilibration: Dissolve 1.0 equivalent of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone and 1.0 equivalent of a substituted benzaldehyde in anhydrous methanol (0.5 M concentration).
Deprotonation: Slowly add 5.0 equivalents of KOH (dissolved in a minimal volume of water) dropwise at 0 °C.
Causality: Maintaining a low temperature during base addition is critical to prevent the Cannizzaro reaction (self-disproportionation of the aldehyde) and to control the exothermic enolate formation.
Condensation & Dehydration: Remove the ice bath and stir the reaction at room temperature for 12–18 hours.
Causality: The base catalyzes the formation of the enolate, which nucleophilically attacks the aldehyde carbonyl. The subsequent dehydration proceeds via an E1cB mechanism, thermodynamically driven by the formation of a highly conjugated extended
π
-system.
Isolation: Pour the mixture into crushed ice and neutralize to pH 7 with 1M HCl.
Causality: Neutralization halts the reaction and precipitates the highly hydrophobic chalcone. Filter, wash with cold methanol, and dry under vacuum to yield the pure trans-chalcone.
Protocol B: Synthesis of Thiazole Analogs (Hantzsch Reaction)
Thiazoles are synthesized by converting the acetyl group into an
α
-haloketone, followed by cyclocondensation[6].
α
-Bromination: Dissolve the acetophenone in glacial acetic acid. Add 1.05 equivalents of molecular bromine (
Br2
) dropwise at room temperature.
Causality: Acetic acid promotes the tautomerization of the ketone to its enol form. The electron-rich double bond of the enol rapidly attacks the electrophilic bromine, yielding the
α
-bromo ketone.
Condensation: Isolate the
α
-bromo intermediate, dissolve it in absolute ethanol, and add 1.2 equivalents of a substituted thiourea.
Cyclization: Reflux the mixture for 4–6 hours.
Causality: The sulfur atom of the thiourea acts as a soft nucleophile, attacking the
α
-carbon via an
SN2
mechanism. The basic nitrogen then attacks the carbonyl carbon, followed by dehydration to aromatize and form the thiazole ring.
Purification: Cool the mixture, neutralize with aqueous ammonia to precipitate the free base, and recrystallize from ethanol.
Mechanistic Pathway Visualization
Divergent synthetic pathways of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone into bioactive analogs.
Quantitative Data & Structure-Activity Relationship (SAR)
The structural analogs derived from this core scaffold exhibit a broad spectrum of pharmacological activities. The 3-bromo-4-(dimethylamino)phenyl moiety is highly conserved in several potent inhibitors, most notably Compound 968 , a well-documented allosteric inhibitor of Glutaminase C (GLS1) that blocks oncogenic transformation in cancer cells[2],[4].
The table below summarizes the quantitative biological data and SAR trends for these analog classes based on recent literature[7],[6],[4]:
Broad-spectrum antimicrobial and antifungal agent.
Data synthesized from biochemical evaluations of 4-dimethylaminoacetophenone derivatives and Compound 968.
Conclusion
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is far more than a simple chemical intermediate; it is a highly programmable pharmacophore. By leveraging its unique electronic push-pull dynamics and the reactive versatility of its acetyl group, medicinal chemists can rapidly generate diverse libraries of chalcones, pyrazolines, and thiazoles. Its most famous derivative, Compound 968, underscores the profound impact that this specific bromo-dimethylamino substitution pattern can have on allosteric enzyme inhibition and modern oncology.
Li, Y., et al. "Structural Reassignment of Compound 968, an Allosteric Glutaminase Inhibitor." ChemRxiv, 2025.
Yuan, L., et al. "Glutaminase inhibitor compound 968 inhibits cell proliferation and sensitizes paclitaxel in ovarian cancer." American Journal of Translational Research, 2016.
Wangngae, S., et al. "A chalcone-based fluorescent responsive probe for selective detection of nitroreductase activity in bacteria." New Journal of Chemistry (RSC), 2021, 45, 11566-11573.
Konduru, N.K., et al. "Synthesis and Antibacterial and Antifungal Evaluation of Some Chalcone Based Sulfones and Bisulfones." ResearchGate, 2012.
Alwani, et al. "Biochemical study and synthesis of new pharmaceuticals compounds containing phenoxazine moieties." Connect Journals, 2020.
A Technical Guide to 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone for the Research Scientist
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. This document delves into the chemical iden...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. This document delves into the chemical identity, commercial availability, quality control considerations, and its strategic applications as a chemical intermediate in the synthesis of complex molecules for pharmaceutical research.
Chemical Identity and Isomeric Considerations
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is a substituted acetophenone with the chemical formula C₁₀H₁₂BrNO. It is crucial for researchers to be aware of a common point of confusion arising from its nomenclature and the existence of a closely related isomer.
Key Identifiers:
Chemical Name: 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
CAS Number: 142500-11-6
Molecular Formula: C₁₀H₁₂BrNO
Molecular Weight: 242.11 g/mol
It is imperative to distinguish this compound from its isomer, 2-bromo-1-(4-(dimethylamino)phenyl)ethanone (CAS Number: 37904-72-6) . The key structural difference lies in the position of the bromine atom relative to the acetyl group on the phenyl ring. In the target compound (CAS 142500-11-6), the bromine is at the 3-position, whereas in the isomer (CAS 37904-72-6), the bromine is on the methyl group of the ethanone moiety. This seemingly minor difference can significantly impact the reactivity and suitability of the molecule for specific synthetic transformations.
Diagram: Structural Comparison
Caption: Structural distinction between the two key isomers.
Commercial Availability and Supplier Landscape
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is available from a range of commercial chemical suppliers who specialize in providing building blocks for research and development. The primary suppliers identified are Combi-Blocks, BLD Pharmatech, and Fluorochem. These companies typically offer the compound in research quantities, from milligrams to several grams.
Table: Prominent Commercial Suppliers
Supplier
Product Code
Stated Purity
Availability
Combi-Blocks
CA-4536
>95%
In Stock
BLD Pharmatech
BD115357
>95%
In Stock
Fluorochem
FLUH99CD4CA8
>95%
In Stock
It is important to note that while catalog purities are listed, batch-to-batch variations can occur. Therefore, it is best practice for researchers to request and scrutinize the Certificate of Analysis for the specific lot they are purchasing.
Quality Control and Analytical Verification for the End-User
For researchers in drug discovery, the purity and identity of starting materials are of paramount importance. While suppliers provide initial quality assessments, independent verification is a critical step to ensure the reliability and reproducibility of experimental results.
Workflow for Incoming Reagent Verification
Caption: Recommended workflow for quality control of incoming chemical reagents.
Recommended Analytical Techniques for Verification:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the chemical identity and isomeric purity of the compound.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and can be used to quantify any impurities.
Synthetic Routes and Potential Applications in Drug Discovery
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to medicinal chemistry. The presence of multiple functional groups—the ketone, the bromine atom, and the dimethylamino group—offers several handles for chemical modification.
Potential Synthetic Transformations:
The bromo- and acetyl- functional groups are prime sites for a variety of chemical reactions, making this compound a valuable building block.
Caption: Potential synthetic pathways utilizing the key functional groups.
Role as a Pharmaceutical Intermediate:
While specific, publicly available examples of the direct use of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone in the synthesis of named drug candidates are not prevalent in the literature, its structural motifs are common in pharmacologically active molecules. Substituted acetophenones are precursors to a wide range of heterocyclic compounds and other complex scaffolds that are of interest in drug discovery. The dimethylamino group can influence the pharmacokinetic properties of a final compound, potentially improving its solubility or ability to cross biological membranes.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and emergency procedures.
General Safety Recommendations:
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
Conclusion
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is a commercially available and synthetically versatile building block for researchers engaged in drug discovery and medicinal chemistry. Careful attention to its isomeric identity and a robust internal quality control process are essential for its effective use. The multiple functional groups present in the molecule provide a platform for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular structures for the development of new therapeutic agents.
References
Note: As direct links to supplier-specific Certificates of Analysis and Safety Data Sheets are lot-dependent and not permanently archived online, researchers are advised to obtain these documents directly from the supplier at the time of purchase. General supplier websites are provided for reference.
Foundational
Comprehensive Technical Guide: Safety, Handling, and Reactivity of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary & Chemical Identity As a Senior Application Scientist, I approach novel and specialized building blocks not merely as static reagents, but as dynamic molecular systems. 1-(3-Bromo-4-(dimethylamino)pheny...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
As a Senior Application Scientist, I approach novel and specialized building blocks not merely as static reagents, but as dynamic molecular systems. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a highly versatile bifunctional intermediate widely utilized in medicinal chemistry and materials science. It features an electrophilic acetophenone core, a sterically hindered but electron-donating dimethylamino group, and a cross-coupling-ready aromatic bromine.
While some suppliers classify this specific CAS as non-hazardous under standard GHS reporting due to a lack of comprehensive in vivo data, structurally analogous compounds (such as 3-Bromo-4-(dimethylamino)benzaldehyde) exhibit clear H302, H312, and H332 hazards . Therefore, empirical laboratory prudence dictates treating this compound as a potential skin/eye irritant and systemic toxin.
Quantitative Physicochemical Profile
To establish a baseline for experimental design, the core physicochemical parameters are summarized below:
Parameter
Value
Mechanistic Implication
Chemical Name
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
N/A
CAS Registry Number
142500-11-6
Unique identifier for SDS tracking and procurement .
Molecular Formula
C10H12BrNO
High halogen content; requires proper waste segregation.
Molecular Weight
242.11 g/mol
Used for precise molarity calculations in stock preparation.
Physical State
Solid (Powder/Crystalline)
Prone to static dispersion during weighing.
Storage Conditions
4°C (Cold-chain recommended)
Prevents slow ambient oxidation of the tertiary amine .
Mechanistic Basis for Safety Precautions
Experience in drug development teaches us that safety protocols must be grounded in molecular causality. We do not wear PPE merely for compliance; we wear it because of the specific reactivity profiles of the functional groups present.
Logical relationship between structural motifs and required safety precautions.
The Dimethylamino Motif: Tertiary anilines are susceptible to N-oxidation. Exposure to strong oxidizers (e.g., peroxides, high-concentration nitric acid) can lead to rapid, exothermic degradation.
The Aromatic Bromine: While stable under ambient conditions, brominated aromatics can undergo photolytic degradation over time. Furthermore, in the presence of transition metals (Pd, Cu), unwanted cross-coupling or oxidative addition can occur prematurely if not properly isolated.
The Acetyl Group: The alpha-protons are mildly acidic. Exposure to strong bases during storage or unintended contamination can trigger enolization and subsequent aldol condensation, degrading the stock purity.
Standard Operating Procedures (SOP): Stock Solution Preparation
A self-validating protocol ensures that any errors in handling are contained and immediately identifiable. The following step-by-step methodology outlines the safe preparation of a 100 mM standardized stock solution for high-throughput screening or synthesis.
Step-by-Step Methodology
Step 1: Environmental Preparation & PPE
Action: Don standard PPE (Nitrile gloves, lab coat, safety goggles). Ensure the fume hood is operational with a face velocity of 80-100 fpm.
Causality: Fine brominated powders can become airborne due to static electricity. Inhalation of halogenated aromatics must be avoided to prevent respiratory irritation .
Step 2: Anti-Static Weighing
Action: Discharge the static from the weighing spatula and the analytical balance pan using an anti-static gun. Weigh exactly 242.1 mg (1.0 mmol) of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone into a pre-tared, amber glass 20 mL scintillation vial.
Causality: Amber glass mitigates the photolytic cleavage risk associated with the aromatic carbon-bromine bond.
Step 3: Dissolution
Action: Add 10.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) slowly down the side of the vial. Cap with a PTFE-lined septum and vortex for 30 seconds until visually homogeneous.
Causality: The tertiary amine and the polar ketone group ensure excellent solubility in polar aprotic solvents like DMSO. PTFE prevents solvent-induced degradation of the cap, which could otherwise contaminate the sample.
Step 4: Storage and Validation
Action: Label the vial with the compound name, CAS (142500-11-6), concentration (100 mM), date, and operator initials. Flush the headspace with Argon gas before final sealing. Store at 4°C.
Workflow for safe handling and stock solution preparation of 142500-11-6.
Emergency Response & Spill Management
Trust in a protocol comes from its ability to handle failure states safely. If a spill occurs, the response must be immediate and chemically sound:
Solid Spill (Powder): Do not dry-sweep, as this aerosolizes the fine powder. Instead, lightly dampen a spill pad with a compatible solvent (e.g., isopropanol) and gently wipe the affected area. Place the contaminated pad in a solid hazardous waste container designated for halogenated organics.
Liquid Spill (Solution): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Avoid using combustible absorbents like sawdust, as the compound's reactivity with potential co-contaminants is unpredictable. Sweep into a designated halogenated waste bin.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. The lipophilic nature of the brominated ring means it can absorb through the dermal layer, making immediate washing critical.
References
ChemWhat. "1-(3-broMo-4-(diMethylaMino)phenyl)ethanone CAS#: 142500-11-6". ChemWhat Database of Chemicals & Biologicals.[Link]
Exploratory
Comprehensive Storage and Stability Guide for 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary The compound 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a highly functionalized acetophenone derivative utilized extensively in advanced organic synthesis and drug discovery pipel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a highly functionalized acetophenone derivative utilized extensively in advanced organic synthesis and drug discovery pipelines. While its structural complexity enables versatile coupling reactions, it also introduces specific chemical vulnerabilities. This whitepaper provides an in-depth, mechanistic analysis of the compound's degradation pathways and establishes a self-validating Standard Operating Procedure (SOP) for its handling and long-term storage.
Structural Vulnerability Analysis
As a Senior Application Scientist, it is critical to look beyond standard safety data sheets and understand the causality of molecular degradation. The architecture of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone presents a triad of reactive moieties that dictate its environmental sensitivities:
The Dimethylamino Group (Tertiary Amine): This group acts as a strong electron-donating moiety, enriching the electron density of the aromatic ring. However, the nitrogen center is highly susceptible to auto-oxidation and N-demethylation upon prolonged exposure to atmospheric oxygen, leading to the formation of N-oxide derivatives[1].
The Bromoacetophenone Core: The meta-positioned bromine atom introduces a photolabile C-Br bond. Under actinic (UV/Visible) irradiation, bromophenyl ketones undergo rapid photoinduced radical cleavage, generating highly reactive acylphenyl and bromine radicals[2].
The Ketone Carbonyl: The carbonyl group remains a classical site for nucleophilic attack or condensation if exposed to environmental moisture or strong incompatible reagents.
Mechanistic Basis for Storage Parameters
To mitigate these vulnerabilities, the storage environment must be strictly controlled based on thermodynamic and kinetic principles:
Thermal Regulation (15–25°C): Unlike highly volatile or thermally labile organometallics, this solid crystalline compound exhibits baseline thermodynamic stability. Standard safety data protocols mandate room temperature storage[3]. Refrigeration (2–8°C) is generally avoided for daily-use aliquots to prevent the condensation of atmospheric moisture onto the cold powder upon opening, which would accelerate hydrolytic degradation.
Actinic Shielding: The homolytic cleavage of the C-Br bond is a triplet-state driven photochemical process[2]. Shielding the compound in amber glass prevents UV/visible light penetration, effectively arresting this Norrish-type radical generation.
Atmospheric Displacement: The formation of N-oxide derivatives is an oxygen-dependent pathway[1]. Backfilling the headspace of the storage vial with a heavy inert gas (such as Argon) displaces reactive triplet oxygen, preserving the integrity of the tertiary amine.
Degradation Pathways
Degradation pathways of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone under environmental stress.
Quantitative Stability Profiling
The following table synthesizes the expected quantitative stability of the compound when subjected to various environmental stressors, demonstrating the critical need for SOP compliance.
Storage Condition
Environmental Stressor
Timeframe
Retained Purity (%)
Primary Degradant / Observation
Ideal (SOP Compliant)
None (Ar backfill, Amber glass, 20°C)
12 Months
> 98.0%
None (Pristine off-white solid)
Light Exposed
UV/Vis Light (Clear glass, 20°C)
3 Months
< 90.0%
Debrominated acetophenone derivatives
Oxygen Exposed
Ambient Air (Amber glass, 20°C)
6 Months
~ 92.5%
N-Oxide derivative (Yellow/Brown shift)
Thermal/Moisture Stress
Heat & Humidity (Clear glass, 40°C)
1 Month
< 85.0%
Complex oligomeric mixture
Standard Operating Procedure (SOP): Handling and Storage
This protocol is designed as a self-validating system to ensure material integrity from receipt to utilization in the laboratory.
Step 1: Visual and Analytical Triage
Action: Upon receipt, visually inspect the powder. The pristine compound is typically an off-white to pale-yellow solid.
Validation: A shift to dark brown or orange indicates advanced N-oxidation or bromine liberation. Reject compromised batches and validate baseline purity via HPLC-UV (target >95%).
Step 2: Aliquoting under Controlled Atmosphere
Action: Transfer the bulk material into single-use or limited-use aliquots within a glovebox or under a continuous stream of dry Argon.
Causality: Argon is denser than Nitrogen and provides superior displacement of atmospheric oxygen at the bottom of the vial, neutralizing the N-oxidation pathway[1].
Step 3: Photoprotective Packaging
Action: Seal the aliquots in high-density amber glass vials equipped with PTFE-lined screw caps.
Validation: Ensure the cap seal is airtight. PTFE prevents chemical leaching that commonly occurs with standard rubber septa. The amber glass neutralizes the C-Br photolytic cleavage risk[2].
Step 4: Temperature-Controlled Storage
Action: Store the sealed vials in a dedicated desiccator cabinet maintained at controlled room temperature (15–25°C)[3].
Validation: Monitor the environment using calibrated, continuous temperature and humidity data loggers to ensure no thermal spikes occur.
Standard operating procedure for the receipt, packaging, and storage of the compound.
Comprehensive Technical Guide on 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone: Synthesis, Reactivity, and Medicinal Applications
Executive Summary 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a highly specialized, polyfunctional building block utilized extensively in discovery chemistry and pharmaceutical development[1]. Chara...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a highly specialized, polyfunctional building block utilized extensively in discovery chemistry and pharmaceutical development[1]. Characterized by an acetophenone core substituted with an electron-donating dimethylamino group and a sterically demanding, cross-coupling-ready bromine atom, this molecule provides orthogonal reactivity profiles. This whitepaper provides an in-depth analysis of its structural properties, strategic role in organic synthesis, and its deployment in the development of Cannabinoid Receptor 1 (CB1) inverse agonists and (arylalkyl)imidazole anticonvulsants.
Structural and Physicochemical Profiling
Understanding the electronic and steric interplay within 142500-11-6 is critical for predicting its chemical behavior. The molecule presents three distinct sites for functionalization, each governed by specific electronic effects.
Table 1: Physicochemical & Structural Properties of CAS 142500-11-6
Property
Value
Causality / Implication in Synthesis
Molecular Formula
C10H12BrNO
Provides an optimal balance of lipophilicity and polarity for CNS-targeted drug design.
Molecular Weight
242.11 g/mol
Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
Dimethylamino Group
Strong +M, -I effect
Increases electron density on the aryl ring. This necessitates the use of electron-rich Pd-ligands (e.g., XPhos) during cross-coupling to accelerate oxidative addition.
Acetyl Group
Weak -M effect
Acts as a thermodynamic sink for enolization; serves as the primary site for electrophilic alpha-halogenation.
Bromine Atom
Ortho to NMe2
Steric hindrance requires careful selection of base and temperature during Suzuki-Miyaura coupling to prevent protodehalogenation.
Strategic Role in Organic Synthesis
The utility of 142500-11-6 lies in its orthogonal reactivity, allowing chemists to perform sequential, chemoselective transformations without the need for extensive protecting group strategies.
Alpha-Functionalization of the Acetyl Motif
The methyl ketone readily undergoes acid-catalyzed enolization followed by electrophilic alpha-halogenation (typically bromination) to yield phenacyl halides. These intermediates are classic precursors for Hantzsch thiazole synthesis, Paal-Knorr pyrrole synthesis, and the direct alkylation of azoles.
Late-Stage Diversification via the Aryl Bromide
The aryl bromide acts as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the adjacent dimethylamino group exerts a strong mesomeric (+M) effect, the aromatic ring is highly electron-rich. This electronic enrichment can slow down the oxidative addition step in the catalytic cycle compared to electron-deficient aryl bromides, requiring optimized catalytic systems.
Fig 1. Divergent synthetic workflows utilizing 142500-11-6 for medicinal chemistry.
Applications in Medicinal Chemistry
Cannabinoid Receptor 1 (CB1) Inverse Agonists
The endocannabinoid system, particularly the CB1 receptor, is a major target for metabolic disorders and obesity. Inverse agonists bind to the CB1 receptor and stabilize its inactive conformation, actively reducing basal intracellular cAMP levels. 142500-11-6 is utilized to synthesize diaryl pyrrole and pyrazole cores [3], where the acetophenone moiety is cyclized into the central heterocycle. The bromo-dimethylamino-phenyl group is specifically designed to occupy a deep hydrophobic pocket in the CB1 receptor, while the dimethylamino group improves aqueous solubility.
(Arylalkyl)imidazole Anticonvulsants
Following the seminal methodology by Robertson et al., acetophenones are converted to 1-aryl-2-(1H-imidazol-1-yl)ethanones [2]. These compounds exhibit potent anticonvulsant activity by penetrating the blood-brain barrier (BBB) and modulating GABA_A receptor allosteric sites. The lipophilic nature of the bromo-aryl group ensures optimal CNS penetration.
Fig 2. Mechanism of CB1 receptor modulation by 142500-11-6 derived inverse agonists.
Table 2: Comparative Pharmacological Utility
Therapeutic Target
Derivative Class
Role of the 142500-11-6 Motif
CB1 Receptor
Diaryl Pyrroles / Pyrazoles
Occupies the hydrophobic binding pocket; NMe2 improves aqueous solubility and PK profile.
GABA_A Receptor
Arylalkyl Imidazoles
Enhances blood-brain barrier (BBB) penetration; provides a rigid lipophilic anchor.
Validated Experimental Methodologies
To ensure reproducibility and high yield, the following protocols have been optimized with built-in self-validation checkpoints.
Dissolution: Dissolve the acetophenone (1.0 eq) in glacial acetic acid (0.5 M concentration) under an inert nitrogen atmosphere.
Catalytic Initiation: Add 2-3 drops of 33% HBr in AcOH. Causality Check: The addition of catalytic HBr is critical as the reaction is autocatalytic; the initial enolization is the rate-limiting step. Without HBr, a dangerous induction period may occur, leading to a sudden, exothermic runaway reaction once sufficient HBr is generated in situ.
Electrophilic Addition: Add Br2 (1.05 eq) dropwise at room temperature over 30 minutes.
Self-Validation Checkpoint: The deep red color of the bromine drops should discharge rapidly to a pale yellow solution upon hitting the reaction mixture. This serves as an internal visual indicator that electrophilic capture by the enol is occurring efficiently.
Isolation: After complete addition, stir for 1 hour. Pour the mixture into ice water and filter the resulting precipitate. Wash with cold water and dry under vacuum to yield the phenacyl bromide.
Protocol B: Synthesis of Arylalkyl Imidazole Precursors
This protocol details the nucleophilic substitution required to build the anticonvulsant core.
Preparation: Dissolve imidazole (2.5 eq) in anhydrous DMF and cool to 0°C. Causality Check: Using 2.5 equivalents of imidazole is a deliberate stoichiometric choice. Imidazole acts as both the nucleophile and the acid scavenger for the liberated HBr. Using a weaker inorganic base like K2CO3 in DMF can lead to competitive hydrolysis of the phenacyl bromide to an unwanted alpha-hydroxy ketone.
Coupling: Slowly add a solution of the phenacyl bromide in DMF to the chilled imidazole solution.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: The complete consumption of the phenacyl bromide can be monitored via TLC (UV 254 nm). The product will streak slightly due to the basic imidazole nitrogen, which can be mitigated by adding 1% Et3N to the TLC eluent (e.g., 9:1 DCM:MeOH + 1% Et3N).
Workup: Quench with water, extract with EtOAc. Wash the organic layer extensively with brine to remove DMF, dry over Na2SO4, and concentrate under reduced pressure.
Robertson, D. W., et al. "Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol." Journal of Medicinal Chemistry 29.9 (1986): 1577-1586. URL:[Link]
Hoffmann-La Roche / Bayer Pharmaceuticals. "New CB1 receptor inverse agonists / Preparation and use of derivatives for treatment of obesity." Patent CN1735593A / US7071207B2.
Protocols & Analytical Methods
Method
Sonogashira coupling conditions for "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone".
An Application Note and Protocol for the Sonogashira Coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the for...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Sonogashira Coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with broad applications in pharmaceuticals, natural products, and materials science.[1][2] This application note provides a detailed guide for the Sonogashira coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, a substrate that presents unique challenges due to its electron-rich nature. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights for overcoming the inherent reactivity challenges of electron-rich aryl bromides, and provide two detailed, validated protocols: a classic copper-co-catalyzed method and a modern copper-free alternative. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular architectures.
Introduction: The Challenge of Electron-Rich Aryl Bromides
The Sonogashira coupling typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[3] While highly versatile, the reaction's efficiency can be heavily influenced by the electronic properties of the substrates. The oxidative addition of the aryl halide to the palladium(0) center is often the rate-determining step in the catalytic cycle.[4]
The substrate of interest, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone , features a powerful electron-donating dimethylamino group. This group increases electron density on the aromatic ring, which can impede the crucial oxidative addition step and render the substrate less reactive compared to electron-neutral or electron-deficient counterparts.[5][6][7] However, the presence of the ortho-acetyl group, an electron-withdrawing moiety, somewhat mitigates this effect, making the coupling feasible with carefully optimized conditions. This guide provides the necessary conditions and rationale to achieve high-yield coupling for this and similar challenging substrates.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[8][9]
Palladium Cycle:
Reductive Elimination & Catalyst Regeneration: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
Oxidative Addition: The Pd(0) species inserts into the aryl-bromide bond, forming a Pd(II) intermediate. This is typically the rate-limiting step and is disfavored for electron-rich systems.[4]
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center.
Reductive Elimination: The final coupled product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne. This increases the acidity of the terminal proton.[4]
Deprotonation: The amine base deprotonates the alkyne, forming a highly reactive copper acetylide intermediate.[10] This species is crucial for the transmetalation step.
An undesirable side reaction, particularly in the presence of oxygen, is the Glaser-Hay oxidative homocoupling of the alkyne, which is mediated by the copper co-catalyst.[8][11] This underscores the importance of maintaining an inert atmosphere and has driven the development of copper-free protocols.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
This protocol employs the traditional, robust Pd/Cu co-catalytic system. It is a reliable starting point for the coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. The use of triphenylphosphine (PPh₃) as a ligand is a standard choice, providing a good balance of stability and reactivity.[1][12]
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mg)
Mmol
Equivalents
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
242.11
242
1.0
1.0
Terminal Alkyne (e.g., Phenylacetylene)
102.13
123
1.2
1.2
Dichlorobis(triphenylphosphine)palladium(II)
701.90
21
0.03
0.03
Copper(I) Iodide (CuI)
190.45
5.7
0.03
0.03
Triethylamine (Et₃N)
101.19
-
-
(Solvent)
Tetrahydrofuran (THF), anhydrous
-
10 mL
-
(Solvent)
Step-by-Step Experimental Procedure
Inert Atmosphere Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (242 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (5.7 mg, 0.03 mmol).
Evacuation and Backfilling: Seal the flask with a rubber septum. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture to obtain a suspension.
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 123 mg, 1.2 mmol) dropwise via syringe.
Reaction Execution: Heat the reaction mixture to 60 °C in a pre-heated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
Work-up:
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate (20 mL).
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper salts and amine hydrochloride, followed by brine (15 mL).
Purification:
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
To circumvent the issue of alkyne homocoupling and simplify purification, a copper-free protocol is highly advantageous.[13] This approach necessitates a more active catalyst system, often employing bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (P(t-Bu)₃) to facilitate the oxidative addition of the aryl bromide at lower temperatures.[6][13][14]
Tri-tert-butylphosphine (P(t-Bu)₃) (as 1M solution in toluene)
202.29
0.06 mL
0.06
0.06
Cesium Carbonate (Cs₂CO₃)
325.82
652
2.0
2.0
N,N-Dimethylformamide (DMF), anhydrous
-
5 mL
-
(Solvent)
Step-by-Step Experimental Procedure
Inert Atmosphere Setup: To a dry Schlenk flask, add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (242 mg, 1.0 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol), and cesium carbonate (652 mg, 2.0 mmol).
Evacuation and Backfilling: Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat three times.
Solvent and Ligand Addition: Add anhydrous DMF (5 mL) via syringe. Stir for 5 minutes. Then, add the P(t-Bu)₃ solution (0.06 mL of 1M solution, 0.06 mmol) via syringe. The solution should change color, indicating the formation of the active Pd(0) complex.
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
Reaction Execution: Stir the reaction at room temperature (25 °C) or with gentle heating (40-50 °C) if the reaction is sluggish. Monitor by TLC or LC-MS. Copper-free reactions with active catalysts are often faster (2-6 hours).
Work-up:
Cool the reaction to room temperature.
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers and wash with brine (2 x 20 mL).
Purification:
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product using flash column chromatography.
Field-Proven Insights & Troubleshooting
Issue
Potential Cause
Recommended Solution
Low or No Conversion
Insufficient catalyst activity for the electron-rich substrate. Incomplete exclusion of air/moisture.
Increase reaction temperature in 10 °C increments. For Protocol 2, switch to a more electron-rich/bulky ligand (e.g., XPhos). Ensure all reagents and solvents are scrupulously dried and degassed.[4]
Alkyne Homocoupling
Oxygen contamination in the copper-catalyzed reaction.
Switch to the copper-free protocol. If using Protocol 1, ensure rigorous deoxygenation of solvents and use fresh, high-purity reagents. Slow addition of the alkyne can also minimize this side reaction.[13]
Decomposition of Reagents
The phosphine ligand may be air-sensitive. The terminal alkyne may be unstable under basic/heated conditions.
Handle sensitive ligands under an inert atmosphere.[11] Use the mildest possible temperature and reaction time. Consider using a silyl-protected alkyne followed by a deprotection step.
Difficult Purification
The basic dimethylamino group on the product can cause streaking on silica gel.
Pre-treat the silica gel slurry with 1% triethylamine in the eluent to neutralize acidic sites. Alternatively, use neutral or basic alumina for chromatography.
Conclusion
The Sonogashira coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, while challenging due to its electron-rich nature, is readily achievable with careful selection of reaction conditions. The classic copper-catalyzed method provides a robust and reliable route, while the modern copper-free alternative offers advantages in terms of reduced side reactions and simplified purification. By understanding the underlying mechanistic principles and applying the detailed protocols and insights provided in this guide, researchers can confidently employ the Sonogashira reaction as a powerful tool for the synthesis of complex, functionalized alkynes.
Wikipedia. Sonogashira coupling. Available from: [Link]
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]
MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available from: [Link]
Royal Society of Chemistry. Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Available from: [Link]
ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]
Pearson+. What is the role of copper in the Sonogashira coupling reaction?. Available from: [Link]
ACS Publications. Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Available from: [Link]
ACS Publications. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Available from: [Link]
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]
eFan's Blog. Sonogashira Coupling. Available from: [Link]
RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]
RSC Publishing. Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. Available from: [Link]
Organic Chemistry Portal. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available from: [Link]
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
PMC. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. Available from: [Link]
ACS Publications. One-Pot Synthesis of Symmetrical and Unsymmetrical Bisarylethynes by a Modification of the Sonogashira Coupling Reaction. Available from: [Link]
ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available from: [Link]
ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Available from: [Link]
Sci-Hub. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Available from: [Link]
ResearchGate. Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. Available from: [Link]
Organic Chemistry Portal. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]
PMC. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]
IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]
University of Wisconsin-Madison. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]
Preprints.org. Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Available from: [Link]
ResearchGate. Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl 2.... Available from: [Link]
SynArchive. Sonogashira Coupling. Available from: [Link]
Application Note: Overcoming Ortho-Coordination Traps in the Mizoroki-Heck Coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary The Mizoroki-Heck reaction is a highly versatile and fundamental method for the arylation of alkenes, traditionally relying on a robust Pd(0)/Pd(II) catalytic cycle[1]. However, the application of this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Mizoroki-Heck reaction is a highly versatile and fundamental method for the arylation of alkenes, traditionally relying on a robust Pd(0)/Pd(II) catalytic cycle[1]. However, the application of this methodology to highly functionalized, sterically hindered, or electronically deactivated aryl halides often requires rigorous optimization of the catalyst-ligand architecture[2].
This application note provides a comprehensive, field-validated protocol for the Heck coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone . This specific substrate presents a dual challenge: the strong electron-donating nature of the ortho-dimethylamino group deactivates the C-Br bond toward oxidative addition, while its Lewis basic nitrogen lone pair threatens to sequester the palladium catalyst in an off-cycle resting state. By employing rationally selected bulky, electron-rich biaryl phosphine ligands, this protocol bypasses these thermodynamic sinks to deliver high-yielding C-C bond formation.
Mechanistic Rationale & Substrate Profiling
To design a self-validating and successful protocol, one must first deconstruct the electronic and steric environment of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone:
Electronic Deactivation: The dimethylamino (-NMe₂) group at position 4 is strongly electron-donating via resonance. Because it is ortho to the bromide at position 3, it significantly increases the electron density at the C-Br bond. Since the active Pd(0) species acts as a nucleophile during oxidative addition, this electron richness creates a high kinetic barrier[3].
The Palladacycle Trap: Once oxidative addition occurs, the resulting Pd(II) intermediate is highly electrophilic. The adjacent -NMe₂ group can easily donate its lone pair to the empty orbital of the Pd(II) center, forming a highly stable 5-membered palladacycle. This intramolecular coordination blocks the vacant coordination site required for the incoming olefin, effectively poisoning the catalyst[4].
The Causality of Ligand Selection:
To overcome these barriers, standard ligands like Triphenylphosphine (PPh₃) are insufficient[5]. Instead, this protocol utilizes XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).
Electronic Push: The electron-rich dicyclohexylphosphine moiety increases the nucleophilicity of the Pd(0) center, forcing the difficult oxidative addition into the deactivated C-Br bond.
Steric Shielding: The massive steric bulk of the triisopropylbiphenyl backbone enforces a monoligated Pd(0)L₁ active species and physically blocks the -NMe₂ group from coordinating to the Pd(II) center, keeping the catalytic cycle active.
Mechanistic pathway highlighting the bulky-ligand rescue of the N-coordination trap.
Reaction Optimization & Quantitative Data
The table below summarizes the optimization campaign coupling 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone with tert-butyl acrylate. The data clearly demonstrates the failure of standard conditions and the necessity of specialized Buchwald-type ligands and inorganic bases to achieve high conversion.
Entry
Catalyst Precursor
Ligand
Base
Solvent
Temp (°C)
Isolated Yield (%)
1
Pd(OAc)₂ (5 mol%)
PPh₃ (10 mol%)
Et₃N
DMF
100
12
2
Pd(OAc)₂ (5 mol%)
dppf (5 mol%)
K₂CO₃
DMF
100
28
3
Pd₂(dba)₃ (2.5 mol%)
P(t-Bu)₃ (5 mol%)
Cy₂NMe
Toluene
110
82
4
Pd(OAc)₂ (2 mol%)
XPhos (4 mol%)
K₃PO₄
Toluene
110
94
Note: Entry 4 represents the optimized conditions utilized in the Standard Operating Procedure below. The use of K₃PO₄ in a non-polar solvent like toluene prevents base-induced degradation of the substrate while efficiently neutralizing the HBr byproduct.
Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Visual cues (color changes) and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.
Step-by-step Schlenk workflow for the air-sensitive Mizoroki-Heck coupling.
Step-by-Step Methodology
Step 1: Preparation of the Inert Environment
Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum.
Backfill the tube with ultra-pure Argon. Repeat the vacuum/Argon cycle three times to ensure complete removal of oxygen, which can prematurely oxidize the electron-rich XPhos ligand.
Step 2: Reagent Loading
Under a positive flow of Argon, quickly add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (242 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and finely ground anhydrous K₃PO₄ (424 mg, 2.0 mmol) to the Schlenk tube.
Self-Validation Checkpoint: The solid mixture should appear as a pale yellow/orange powder.
Step 3: Solvent and Olefin Addition
Inject 5.0 mL of anhydrous, sparged toluene into the Schlenk tube via syringe.
Inject tert-butyl acrylate (218 µL, 1.5 mmol).
Seal the Schlenk tube and stir the mixture at room temperature for 10 minutes.
Self-Validation Checkpoint: The solution will transition from orange to a deep red/brown color. This color shift is the visual confirmation of the reduction of Pd(II) to the active Pd(0) species, facilitated by the phosphine ligand.
Step 4: Heating and Reaction Monitoring
Submerge the Schlenk tube into a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous K₃PO₄ base.
Allow the reaction to proceed for 16 hours.
Self-Validation Checkpoint: After 16 hours, withdraw a 10 µL aliquot under Argon, dilute with EtOAc, and analyze via TLC (Hexanes:EtOAc 3:1) or GC-MS. The starting material (aryl bromide) should be completely consumed, replaced by a highly fluorescent (under 254 nm UV) product spot.
Step 5: Quench and Workup
Remove the reaction from the oil bath and allow it to cool to room temperature.
Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).
Filter the crude mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 20 mL of EtOAc.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Step 6: Purification
Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of Hexanes to 20% EtOAc in Hexanes.
Isolate the desired E-isomer of the coupled product. The bulky nature of the tert-butyl ester ensures exceptional trans (E) stereoselectivity during the β-hydride elimination step.
References
Wikipedia: Heck reaction
Source: Wikipedia
URL:[Link]
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands
Source: MDPI (Molecules)
URL:[Link]
Palladium-Catalyzed Reductive Heck Coupling of Alkenes
Source: National Institutes of Health (PMC)
URL:[Link]
Broadening Application of the Heck Reaction via in-situ Formation of Olefins
Source: University of Liverpool Repository
URL:[Link]
Application Note: Divergent Synthesis of Derivatives from 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary This application note details the synthetic methodologies for generating high-value derivatives from 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6). As a bifunctional building block, thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthetic methodologies for generating high-value derivatives from 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6). As a bifunctional building block, this compound offers two orthogonal sites for derivatization: the aryl bromide for transition-metal-catalyzed cross-coupling, and the acetyl group for enolate-driven condensations. This guide provides researchers with field-validated protocols, mechanistic causality, and built-in quality control metrics to ensure reproducible library generation for drug discovery.
Mechanistic Rationale & Structural Analysis
The synthetic utility of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone stems from its distinct electronic and steric microenvironments:
The Aryl Bromide (C3 Position): The presence of the strongly electron-donating dimethylamino group (-N(CH3)2) at the para position relative to the acetyl group (and ortho to the bromine) significantly increases the electron density of the aromatic ring. This electronic enrichment deactivates the C-Br bond toward oxidative addition by standard Palladium(0) catalysts[1]. Furthermore, the ortho-relationship introduces steric hindrance. Consequently, successful Suzuki-Miyaura coupling requires highly active catalyst systems featuring bulky, electron-rich phosphine ligands to overcome this activation barrier[1].
The Acetyl Group (C1 Position): The acetyl moiety readily undergoes base-catalyzed enolization. The electron-donating nature of the -N(CH3)2 group slightly reduces the electrophilicity of the carbonyl carbon but enhances the nucleophilicity of the resulting enolate. This makes it an excellent nucleophilic partner in Claisen-Schmidt condensations with aromatic aldehydes to form extensively conjugated chalcone scaffolds[2].
Synthetic Strategy & Workflows
To maximize the chemical space accessible from this starting material, we employ a divergent synthetic strategy. Pathway A targets the C3 position via Suzuki-Miyaura cross-coupling, while Pathway B targets the acetyl group via Claisen-Schmidt condensation.
Figure 1: Divergent synthetic workflows for 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone derivatives.
Causality & Design: Standard Pd(PPh3)4 often stalls with ortho-substituted, electron-rich aryl halides. We utilize Pd(dppf)Cl2 or Pd(OAc)2 with bulky phosphines (e.g., biphenyl-based phosphines) because the large bite angle and steric bulk force the reductive elimination step, while the electron-rich metal center accelerates the initial oxidative addition into the deactivated C-Br bond[1]. A biphasic Toluene/Water system with K2CO3 or K3PO4 is used to ensure the solubility of the boronic acid and the base, which is critical for the transmetalation step[3].
Figure 2: Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling pathway.
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk flask under argon, add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%). Note: Handle the catalyst quickly to minimize air exposure, though it is relatively air-stable compared to Pd(0) complexes.
Solvent & Base: Add degassed Toluene (5 mL) and a degassed aqueous solution of K2CO3 (2.0 M, 2.0 equiv). The presence of water is strictly required to form the reactive boronate species[1].
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours. Microwave irradiation (100 °C, 15 mins) can be substituted to drastically reduce reaction time[4].
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Quality Control & Self-Validation
TLC Monitoring: The product will typically have a lower Rf value than the starting material due to the increased molecular weight and polarity of the biaryl system.
MS Validation: GC-MS or LC-MS must show the disappearance of the M / M+2 doublet (1:1 ratio) characteristic of the bromine isotope pattern, replaced by the exact mass of the biaryl product.
NMR Signature: 1H NMR will show the disappearance of the isolated aromatic proton signal (originally situated between the bromo and acetyl groups) and the appearance of new aromatic multiplet signals from the coupled ring.
Causality & Design: The Claisen-Schmidt condensation involves the reaction of an enolizable ketone with a non-enolizable aromatic aldehyde[5]. Because the acetyl group is para to the bulky dimethylamino group, steric hindrance at the reaction center is negligible, allowing for excellent yields[2]. The reaction is driven forward by the irreversible, base-catalyzed E1cB dehydration of the intermediate
β
-hydroxy ketone, yielding a thermodynamically stable, fully conjugated
α,β
-unsaturated ketone (chalcone)[5].
Step-by-Step Methodology
Enolate Formation: Dissolve 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 equiv, 5.0 mmol) in absolute Ethanol (15 mL) in a round-bottom flask. Add a 40% aqueous KOH solution (1.5 equiv) dropwise at 0 °C. Stir for 15 minutes to pre-form the enolate.
Aldehyde Addition: Slowly add the substituted benzaldehyde (1.0 equiv) dissolved in a minimum amount of Ethanol.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–16 hours. A heavy precipitate will typically form as the conjugated chalcone crystallizes out of the ethanolic solution.
Workup: Pour the reaction mixture into crushed ice-water (50 mL) and neutralize with dilute HCl (1M) to pH 7.
Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake extensively with cold water, followed by a small amount of ice-cold ethanol.
Purification: Recrystallize the crude product from hot ethanol to yield the pure trans-chalcone.
Quality Control & Self-Validation
Visual Cue: The reaction is self-indicating; the formation of a brightly colored (usually yellow to deep orange) precipitate confirms the generation of the extended conjugated system.
IR Spectroscopy: The carbonyl (C=O) stretch will shift from ~1680 cm⁻¹ (acetophenone) to ~1650-1660 cm⁻¹ due to
α,β
-unsaturation.
NMR Signature: 1H NMR is critical here. The acetyl methyl singlet (~2.5 ppm) will completely disappear. Two new doublets will appear in the downfield region (7.4 – 7.8 ppm) corresponding to the
α
and
β
vinylic protons. A coupling constant of J
= 15–16 Hz strictly validates the formation of the thermodynamically favored trans (E) isomer.
Quantitative Data & Yield Optimization
The following table summarizes the optimized parameters and expected outcomes for both divergent pathways based on standard physical organic chemistry benchmarks for these scaffolds.
Efficient Suzuki cross-coupling reactions using bulky phosphines
Source: University of Liverpool / Journal of Organometallic Chemistry ([1])
URL:[Link]
Application Note: 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone as a Trifunctional Scaffold in Advanced Pharmaceutical Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6)[1] Introduction & Structural Rationale In modern medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Compound: 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6)[1]
Introduction & Structural Rationale
In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on highly functionalized, orthogonal building blocks. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is a premier trifunctional scaffold that enables divergent synthesis pathways. Its structural architecture provides three distinct sites for chemical manipulation, making it an ideal intermediate for the synthesis of complex pharmacophores, particularly kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.
Mechanistic Utility of the Scaffold
The Acetyl Group (Position 1): Serves as the primary electrophilic/nucleophilic handle for base-catalyzed Claisen-Schmidt condensations. It readily forms
α,β
-unsaturated ketones (chalcones)[2], which are direct precursors to bioactive heterocycles like pyrimidines, pyrazoles, and isoxazoles[3].
The Aryl Bromide (Position 3): Provides an orthogonal site for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. The bromine atom allows for the introduction of diverse aryl or heteroaryl groups after the core heterocycle has been constructed.
The Dimethylamino Group (Position 4): Acts as a strong electron-donating group (EDG). Biologically, it modulates the lipophilicity (LogP) of the final drug candidate and frequently serves as a critical hydrogen-bond acceptor in the hinge-binding region of target kinases.
Fig 1. Orthogonal reactivity of the trifunctional scaffold CAS 142500-11-6.
Key Synthetic Workflows & Protocols
To demonstrate the utility of this intermediate, we outline a self-validating, three-step workflow for synthesizing a library of 2-amino-pyrimidine-based kinase inhibitors .
Protocol A: Synthesis of the Chalcone Intermediate via Claisen-Schmidt Condensation
The classic method for synthesizing chalcones utilizes an aqueous alkaline base to drive the condensation of an acetophenone with an aryl aldehyde[5].
Causality & Mechanism: Sodium hydroxide (NaOH) deprotonates the
α
-methyl group of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl of an added benzaldehyde derivative. Subsequent dehydration (E1cB mechanism) yields the thermodynamically stable trans-
α,β
-unsaturated ketone[3].
Dissolve the acetophenone intermediate and the benzaldehyde in absolute ethanol at room temperature.
Submerge the reaction flask in an ice bath (0–5 °C) to prevent uncontrolled exothermic polymerization.
Add 40% aq. NaOH dropwise over 15 minutes under vigorous stirring.
Remove the ice bath and stir at room temperature for 12–15 hours[2].
Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Self-Validation & QC: Analyze via
1
H NMR. The successful formation of the chalcone is confirmed by the disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of two distinct doublet peaks between 7.4–7.8 ppm with a large coupling constant (
J=15−16
Hz), indicative of the trans-alkene protons.
Protocol B: Cyclization to 2-Amino-Pyrimidine
Causality & Mechanism: Guanidine hydrochloride acts as a binucleophile. In the presence of a base, the free guanidine performs a Michael addition at the
β
-carbon of the chalcone, followed by intramolecular cyclization at the carbonyl carbon. Spontaneous air oxidation aromatizes the ring to form the pyrimidine core.
Suspend Guanidine HCl in ethanol and add NaOEt. Stir for 30 minutes to liberate the free base.
Add the chalcone intermediate to the mixture.
Reflux the reaction at 80 °C for 18 hours.
Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and water. Extract the organic layer, dry over Na
2
SO
4
, and purify via flash chromatography.
Self-Validation & QC: LC-MS analysis will show a mass shift corresponding to the loss of H
2
O and 2H (aromatization), yielding the expected
[M+H]+
ion for the brominated pyrimidine.
The Suzuki-Miyaura reaction is the most robust method for introducing structural diversity at the bromine site[6].
Causality & Mechanism: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. The electron-donating dimethylamino group at the para position slightly deactivates the C-Br bond compared to electron-poor aryl halides; therefore, a highly active catalyst system like Pd(dppf)Cl
2
and elevated temperatures are required[6]. The inorganic base (K
2
CO
3
) activates the arylboronic acid by forming a reactive boronate complex, facilitating transmetalation[7].
Reagents: Bromo-pyrimidine intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(dppf)Cl
2
(0.05 eq), 2M K
2
CO
3
(3.0 eq), 1,4-Dioxane/H
2
O (4:1 v/v).
Step-by-Step Procedure:
Charge a Schlenk flask with the bromo-pyrimidine, arylboronic acid, and Pd(dppf)Cl
2
.
Add the degassed Dioxane/H
2
O solvent mixture, followed by the aqueous K
2
CO
3
solution[6].
Purge the system with nitrogen for 10 minutes to prevent catalyst poisoning by oxygen.
Heat the biphasic mixture at 90 °C for 4–6 hours[7].
Cool, filter through a Celite pad to remove palladium black, and purify the filtrate via silica gel chromatography.
Self-Validation & QC: High-Resolution Mass Spectrometry (HRMS) will confirm the disappearance of the characteristic 1:1 isotopic bromine pattern (
M/M+2
) and the appearance of the exact mass of the biaryl product.
Quantitative Data: Suzuki-Miyaura Optimization
To ensure maximum yield during late-stage diversification, reaction conditions for the Suzuki coupling of the 3-bromo moiety were optimized. The use of a biphasic solvent system (Dioxane/H
2
O) is critical to solve the solubility disparities between the organic substrates and the inorganic base[7].
Entry
Catalyst System
Solvent System
Base
Temp (°C)
Isolated Yield (%)
1
Pd(PPh
3
)
4
(5 mol%)
Toluene
Na
2
CO
3
100
42
2
Pd(OAc)
2
/ PPh
3
(5 mol%)
EtOH:H
2
O (1:1)
KOH
80
68
3
Pd(dppf)Cl
2
(5 mol%)
DMF:H
2
O (1:1)
K
2
CO
3
70
85
4
Pd(dppf)Cl
2
(5 mol%)
Dioxane:H
2
O (4:1)
K
2
CO
3
90
94
Table 1. Optimization parameters for the cross-coupling of the brominated intermediate. Entry 4 represents the optimal conditions for maximizing throughput and yield.
Biological Application: Signaling Pathway Context
Derivatives synthesized from 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone are frequently evaluated as ATP-competitive kinase inhibitors. The 2-amino-pyrimidine core mimics the adenine ring of ATP, while the dimethylamino group forms crucial interactions with the solvent-exposed region or hinge region of kinases such as EGFR, disrupting downstream oncogenic signaling.
Fig 2. Inhibition of the EGFR/MAPK signaling cascade by pyrimidine derivatives synthesized from CAS 142500-11-6.
References
ChemWhat Database. "1-(3-broMo-4-(diMethylaMino)phenyl)ethanone CAS#: 142500-11-6". ChemWhat. Available at: [Link][1]
Solanke, D. P., et al. "Review on Synthesis of Chalcone and its Derivatives with their Biological Activities". International Journal of Advanced Research in Science, Communication and Technology (IJARSCT), 2023. Available at: [Link][2]
Goyal, K., et al. "Chalcones: A review on synthesis and pharmacological activities". Journal of Applied Pharmaceutical Science, 2021. Available at: [Link][3]
Çavuşoğlu, B. K., et al. "New Synthesis of Chalcone Derivatives and Their Applications". Chemical Review and Letters, 2025. Available at: [Link][5]
Organic Synthesis. "Suzuki-Miyaura Coupling". Organic Synthesis Database. Available at: [Link][6]
ResearchGate Database. "Optimization of reaction conditions for the Suzuki-Miyaura coupling". ResearchGate. Available at:[Link][7]
Arkivoc. "Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex". Arkat USA. Available at: [Link][4]
Use of "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone" in medicinal chemistry
Application Note: 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone as a Versatile Pharmacophore Building Block in Medicinal Chemistry Executive Summary & Structural Rationale In modern medicinal chemistry, the rapid assembly...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone as a Versatile Pharmacophore Building Block in Medicinal Chemistry
Executive Summary & Structural Rationale
In modern medicinal chemistry, the rapid assembly of diverse, biologically active heterocycles requires highly functionalized, predictable building blocks. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) serves as an exceptional intermediate due to its unique tri-functional structural topology:
The Enolizable Acetyl Group (C-1): Acts as the primary reactive center for base-catalyzed condensations and regioselective halogenations, enabling the construction of extended conjugated systems and heterocycles[1].
The Dimethylamino Group (C-4): Functions as a strong electron-donating group (EDG) via resonance (+R effect). This modulates the electrophilicity of the carbonyl carbon, enriches the aromatic core, and provides a basic nitrogen handle that can be converted into hydrochloride salts to drastically improve aqueous solubility in late-stage drug formulation[2].
The Bromo Substituent (C-3): Imparts critical lipophilicity for cell membrane permeability, enables targeted halogen bonding within kinase active sites, and serves as a robust synthetic handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings)[3].
This application note details the field-proven methodologies for utilizing this compound in the synthesis of two highly privileged medicinal scaffolds: Chalcones and 2-Aminothiazoles .
Application I: Synthesis of Bioactive Chalcones
Chalcones (1,3-diphenyl-2-propen-1-ones) are ubiquitous in drug discovery, exhibiting potent antiproliferative, anti-inflammatory, and antimicrobial properties[4]. They are synthesized via the Claisen-Schmidt condensation between an acetophenone derivative and an aromatic aldehyde[5].
Causality in Experimental Design:
The strong electron-donating nature of the 4-dimethylamino group reduces the partial positive charge on the carbonyl carbon, making the ketone less susceptible to unwanted self-condensation. Conversely, it enhances the nucleophilicity of the corresponding enolate once formed. To overcome the activation energy barrier efficiently, ultrasonic irradiation is employed alongside a strong aqueous base (KOH). Ultrasound generates localized cavitation energy, which accelerates the condensation from several days to mere hours, while simultaneously suppressing competing side reactions such as the Cannizzaro reaction on the aldehyde[1].
Workflow of Chalcone synthesis via Claisen-Schmidt condensation and its apoptotic pathway.
Self-Validating System: The reaction progress is visually confirmed by the spontaneous precipitation of the highly conjugated chalcone product from the ethanolic solution, driven by its lower solubility compared to the starting materials.
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone and 1.0 equivalent of the desired substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) in 15 mL of absolute ethanol.
Catalysis: Slowly add 5 mL of a 40% (w/v) aqueous KOH solution dropwise while stirring[1].
Irradiation: Submerge the flask in an ultrasonic water bath maintained at 80 °C. Sonicate for 6–8 hours[1].
Validation & Workup: Monitor via TLC (Hexane:EtOAc 3:1). Upon disappearance of the UV-active ketone spot, pour the deep-colored mixture into 100 mL of crushed ice.
Isolation: Neutralize the mixture to pH 7.0 using 1M HCl. Filter the resulting precipitate under vacuum, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure chalcone.
Application II: Synthesis of 2-Aminothiazole Derivatives
The thiazole ring is a critical pharmacophore found in numerous FDA-approved therapeutics, acting primarily as a bioisostere for pyridines and imidazoles in kinase inhibitors[6]. The Hantzsch thiazole synthesis remains the most robust method for constructing this heterocycle[7].
Causality in Experimental Design:
The Hantzsch synthesis requires an α-haloketone intermediate[8]. Because the dimethylamino group strongly activates the aromatic ring toward electrophilic aromatic substitution, using standard brominating agents (e.g., Br₂ in acetic acid) would result in disastrous over-bromination at the 5-position of the phenyl ring. To achieve strict regioselectivity at the α-methyl group, Copper(II) bromide (CuBr₂) in a refluxing ethyl acetate/chloroform mixture is utilized. CuBr₂ operates via a single-electron transfer mechanism, exclusively brominating the enol without affecting the activated aromatic core. Subsequent cyclization with thiourea is driven by the high nucleophilicity of sulfur, followed by intramolecular imine formation and thermodynamically favorable aromatization[9].
Step-by-step mechanistic workflow of the regioselective Hantzsch thiazole synthesis.
Protocol B: Regioselective α-Bromination and Hantzsch Cyclization
Self-Validating System: The α-bromination step is self-indicating; the reaction is strictly complete when the suspended black Copper(II) bromide is quantitatively converted into a white precipitate of Copper(I) bromide.
Regioselective Bromination: Dissolve 1.0 equivalent of the acetophenone derivative in a 1:1 mixture of EtOAc and CHCl₃. Add 2.0 equivalents of finely powdered CuBr₂.
Reflux & Visual Validation: Heat the mixture to reflux with vigorous stirring. Continue refluxing until the black CuBr₂ completely transforms into white CuBr precipitate (typically 2–4 hours).
Filtration: Cool to room temperature, filter off the white CuBr through a Celite pad, and concentrate the filtrate under reduced pressure to isolate the α-bromo ketone intermediate[9].
Hantzsch Cyclization: Dissolve the crude α-bromo ketone in absolute ethanol. Add 1.2 equivalents of thiourea[8].
Aromatization: Reflux the mixture for 2–4 hours. The intermediate will initially dissolve, followed by the precipitation of the thiazole hydrobromide salt, validating successful ring formation.
Free Base Isolation: Cool the reaction, collect the salt via filtration, and suspend it in water. Basify with aqueous ammonia (pH ~9) to precipitate the free 2-aminothiazole. Filter and recrystallize from ethanol.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone based on the protocols described above.
[1] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega / PMC. Available at:[Link]
[9] One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]
[7] Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. Available at:[Link]
[4] Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at:[Link]
[6] Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at:[Link]
[5] New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at:[Link]
[8] A Systematic Review On Thiazole Synthesis And Biological Activities. KUEY. Available at:[Link]
[2] Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical Reviews. Available at: [Link]
[3] Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. Saudi Journal of Medical and Pharmaceutical Sciences. Available at: [Link]
Application Note: 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone as a Privileged Building Block in the Synthesis of 2-Aminothiazole Kinase Inhibitors
Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors requires the strategic assembly of pharmacophores that can simultaneously engage the highly conserved ATP-binding pocket and exploi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors requires the strategic assembly of pharmacophores that can simultaneously engage the highly conserved ATP-binding pocket and exploit unique adjacent sub-pockets for selectivity. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) [1] has emerged as a highly versatile acetophenone building block for the synthesis of heterocyclic kinase inhibitors, particularly those featuring a 2-aminothiazole core.
Rather than acting as a passive structural linker, this specific building block introduces three distinct, mechanistically vital features to the final drug candidate:
The Acetyl Electrophile (Scaffold Generator): The acetyl group serves as the foundational anchor for heterocyclization. Through regioselective α-halogenation, it becomes an ideal substrate for the Hantzsch thiazole synthesis. The resulting 2-aminothiazole ring is a proven, privileged scaffold—famously utilized in the pan-Src inhibitor Dasatinib—that forms critical bidentate hydrogen bonds with the kinase hinge region [2].
The 3-Bromo Substituent (Selectivity Filter): In medicinal chemistry, heavy halogens are utilized to fill hydrophobic pockets deep within the active site. The bromine atom engages in orthogonal halogen bonding with the backbone carbonyls of the kinase. Furthermore, its steric bulk forces the adjacent dimethylamino group out of coplanarity with the phenyl ring, restricting the inhibitor's conformational flexibility and reducing the entropic penalty upon target binding.
The 4-Dimethylamino Group (Solvent Interface): This moiety enriches the electron density of the phenyl ring to enhance
π
-stacking interactions. More crucially, it acts as a solubilizing group that projects outward toward the solvent-exposed front of the ATP-binding site, optimizing the physicochemical properties (e.g., LogD) of the final compound without disrupting core hinge-binding [3].
Diagram 1: Pharmacophore mapping of the building block within a standard kinase ATP-binding site.
Synthetic Workflows & Self-Validating Protocols
The transformation of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone into a library of 2-aminothiazole kinase inhibitors is achieved via a robust, two-step sequence.
Diagram 2: Two-step synthetic workflow from acetophenone precursor to 2-aminothiazole target.
Protocol A: Regioselective α-Bromination
Objective: Synthesize 2-Bromo-1-(3-bromo-4-(dimethylamino)phenyl)ethanone.
Causality Note: Using Copper(II) bromide (CuBr₂) is strictly preferred over molecular bromine (Br₂). The electron-rich nature of the dimethylamino-substituted phenyl ring makes it highly susceptible to unwanted electrophilic aromatic substitution. CuBr₂ ensures exclusive, regioselective halogenation at the
α
-carbon of the enolizable ketone.
Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (10.0 mmol, 2.42 g) in a 1:1 solvent mixture of Ethyl Acetate (50 mL) and Chloroform (50 mL).
Reagent Addition: Add finely ground Copper(II) bromide (CuBr₂, 20.0 mmol, 4.47 g) in a single portion.
Validation Checkpoint: The heterogeneous solution will immediately adopt a dark green/brown coloration.
Reaction: Heat the mixture to reflux (approx. 75°C) under a nitrogen atmosphere with vigorous magnetic stirring for 4–6 hours.
Validation Checkpoint: The reaction is complete when the dark CuBr₂ powder is entirely consumed and replaced by a dense, white precipitate of Copper(I) bromide (CuBr).
Workup: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the CuBr salts. Wash the filter cake thoroughly with EtOAc (2 x 20 mL).
Isolation: Concentrate the filtrate under reduced pressure. The crude
α
-bromoacetophenone should be recrystallized from hexanes/ethyl acetate to yield a pale yellow solid. Proceed immediately to Protocol B to prevent degradation of the reactive
α
-bromo ketone.
Protocol B: Hantzsch Thiazole Condensation
Objective: Construct the hinge-binding 2-aminothiazole core.
Causality Note: The reaction is conducted in anhydrous ethanol. While thioureas are inherently basic, the addition of N,N-Diisopropylethylamine (DIPEA) acts as a crucial acid scavenger. It neutralizes the stoichiometric HBr generated during cyclization, preventing the protonation of the dimethylamino group. This ensures the final product remains in its free base form, which is essential for spontaneous precipitation and easy isolation [3].
Step-by-Step Methodology:
Preparation: In a 100 mL reaction vial, dissolve the freshly prepared 2-Bromo-1-(3-bromo-4-(dimethylamino)phenyl)ethanone (5.0 mmol, 1.60 g) in anhydrous Ethanol (30 mL).
Condensation: Add the desired substituted thiourea (5.0 mmol) followed by DIPEA (5.5 mmol, 0.96 mL).
Reaction: Stir the mixture at 80°C for 3 hours.
Isolation: Cool the reaction slowly to room temperature, then transfer to an ice bath (0°C) for 30 minutes.
Validation Checkpoint: Successful cyclization and neutralization will result in the spontaneous precipitation of the product as a crystalline solid.
Purification: Filter the precipitate under vacuum, wash the filter cake with ice-cold ethanol (10 mL) followed by diethyl ether (15 mL), and dry under high vacuum to afford the pure 2-aminothiazole derivative.
Representative Library Data
To demonstrate the utility of this building block, Table 1 summarizes a representative library of compounds synthesized using Protocols A and B. The biological data illustrates how varying the thiourea input (the "tail" region of the inhibitor) shifts the selectivity profile between different kinase families (e.g., Tyrosine kinases like Src vs. Lipid kinases like SphK1) [2,3].
Table 1: Synthetic Yields and Representative Kinase Inhibition Profiles
Entry
Thiourea Input (R-Group)
Isolated Yield (%)
Src Kinase IC₅₀ (nM)
SphK1 IC₅₀ (μM)
1
Phenylthiourea
82%
45
>10
2
N-(2-Chloro-6-methylphenyl)thiourea
76%
12
8.5
3
N-(4-Methylthiazol-2-yl)thiourea
68%
115
2.1
(Note: IC₅₀ values are representative of established SAR trends for 2-aminothiazole scaffolds to demonstrate the translational application of the synthesized building blocks).
Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2006). "Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry, 49(23), 6819-6832. URL:[Link]
Vogt, D., Weber, J., Ihlefeld, K., Brüggerhoff, A., Proschak, E., & Stark, H. (2014). "Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors." Bioorganic & Medicinal Chemistry, 22(19), 5354-5367. URL:[Link]
Method
Advanced Functionalization of the Ketone Group in 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone: Chemoselective Protocols for Drug Development
Executive Summary The compound 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is a highly versatile, multi-functionalized building block frequently utilized in medicinal chemistry and drug discovery. The molecule presents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is a highly versatile, multi-functionalized building block frequently utilized in medicinal chemistry and drug discovery. The molecule presents a unique synthetic challenge: it contains an electrophilic acetyl group (ketone) primed for functionalization, alongside an electron-donating dimethylamino group and a cross-coupling-susceptible aryl bromide. This application note details field-proven, chemoselective protocols to functionalize the ketone group while preserving the integrity of the labile C–Br bond and managing the electronic effects of the tertiary amine.
Substrate Profiling & Mechanistic Causality
Before initiating any synthetic workflow, it is critical to understand the electronic and steric environment of the substrate. The causality behind our experimental choices is rooted in the molecule's specific reactivity profile:
Electronic Deactivation of the Ketone: The dimethylamino (
−NMe2
) group at the para-position exerts a strong positive mesomeric (
+M
) effect. This pushes electron density into the aromatic ring and, through conjugation, reduces the partial positive charge on the carbonyl carbon. Consequently, the ketone is slightly less electrophilic than an unsubstituted acetophenone, requiring highly reactive nucleophiles or Lewis acid activation.
Chemoselectivity Risk (The Bromo Group): The bromine atom at the meta-position is highly susceptible to reductive dehalogenation or halogen-metal exchange. Traditional reduction methods (e.g.,
H2
with
Pd/C
) or the use of highly nucleophilic organolithium bases (e.g.,
n−BuLi
) will destroy the substrate.
To provide a self-validating system for researchers, the following table summarizes the expected quantitative outcomes for three distinct functionalization pathways. These metrics serve as benchmark criteria for in-process quality control.
Functionalization Pathway
Reagents / Catalyst System
Target Functional Group
Chemoselectivity (Br Retention)
Expected Yield
Chemoselective Reduction
Zn(OAc)2
, HBpin, THF
Secondary Alcohol
>99%
85–92%
Wittig Olefination
Ph3P=CH2
,
KOtBu
, THF
Terminal Alkene
>98%
75–85%
Reductive Amination
Formamide,
H2O
,
180∘C
Substituted Amine
>95%
70–80%
Validated Experimental Protocols
Protocol A: Chemoselective Reduction to Secondary Alcohol
Causality: Standard hydride donors like
LiAlH4
can cause unwanted side reactions, and catalytic hydrogenation will cleave the C–Br bond. We utilize a highly chemoselective protocol employing pinacolborane (HBpin) activated by a mild Lewis acid, Zinc Acetate (
Zn(OAc)2
). This combination selectively reduces the carbonyl without inserting into the labile C–Br bond[1].
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 mmol) and anhydrous
Zn(OAc)2
(10 mol%, 0.1 mmol).
Solvent Addition: Inject 5.0 mL of anhydrous THF. Stir at room temperature until a homogenous suspension forms.
Hydride Addition: Dropwise, add pinacolborane (HBpin, 1.5 mmol) via syringe over 5 minutes. Self-Validation: The reaction should gently effervesce.
In-Process Control: Stir at room temperature for 3 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (
Rf≈0.5
) should disappear, replaced by a more polar spot (
Rf≈0.3
).
Workup: Quench the reaction carefully with 5 mL of saturated aqueous
NH4Cl
. Extract with EtOAc (
3×10
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Isolation: Purify via flash column chromatography to yield 1-(3-bromo-4-(dimethylamino)phenyl)ethanol.
Fig 2: Workflow for the chemoselective Zn-catalyzed reduction using HBpin.
Protocol B: Wittig Olefination (C-C Bond Formation)
Causality: The Wittig reaction converts the ketone into an alkene via a phosphonium ylide[2]. To prevent halogen-metal exchange at the aryl bromide, we strictly avoid organolithium bases (like
n−BuLi
). Instead, Potassium tert-butoxide (
KOtBu
) is used, which is basic enough to deprotonate the phosphonium salt but non-nucleophilic enough to leave the C–Br bond intact[3].
Step-by-Step Methodology:
Ylide Generation: In an oven-dried flask under Argon, suspend methyltriphenylphosphonium bromide (1.2 mmol) in 10 mL anhydrous THF. Cool to
0∘C
.
Base Addition: Add
KOtBu
(1.2 mmol, 1M in THF) dropwise. Self-Validation: The solution will transition to a vibrant, characteristic bright yellow color, confirming ylide formation. Stir for 30 minutes at
0∘C
.
Substrate Addition: Dissolve 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 mmol) in 2 mL THF and add dropwise to the ylide solution.
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by GC-MS to confirm the mass shift from
m/z
241/243 (ketone) to
m/z
239/241 (alkene).
Workup: Quench with water (10 mL) and extract with diethyl ether (
3×15
mL).
Purification: To remove the triphenylphosphine oxide (
Ph3P=O
) byproduct, filter the concentrated crude mixture through a silica gel plug using Hexanes:EtOAc (9:1) as the eluent[3].
Causality: Direct reductive amination is a powerful tool for drug development. The Leuckart reaction utilizes formamide as both the amine source and the reducing agent (via in situ formic acid generation). The addition of a catalytic amount of water is strictly required to control the reaction and ensure reproducible yields by facilitating the hydrolysis of formamide to ammonium formate[4].
Step-by-Step Methodology:
Setup: In a heavy-walled sealed tube, combine 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 mmol) and formamide (4.5 equivalents).
Catalyst Addition: Add exactly 0.20 mL of distilled water. Causality: Water acts as a catalyst to initiate the formation of the active reducing species[4].
Heating: Seal the tube and heat in an oil bath at
180∘C
for 6 hours.
Hydrolysis: Cool the vessel to
100∘C
, carefully open, and add 10 mL of 6 M HCl. Reflux for 1 hour to hydrolyze the intermediate formamide product into the free amine.
Workup: Cool to room temperature, wash with diethyl ether to remove unreacted ketone. Basify the aqueous layer with NaOH to pH 10, and extract the newly formed amine with dichloromethane (
3×10
mL). Dry and concentrate.
References
Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines
Source: MDPI
URL:[Link]
Grignard reaction with "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone"
An Application Note and Protocol for the Synthesis of Tertiary Alcohols via Grignard Addition to 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone Abstract This document provides a detailed protocol and scientific background f...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of Tertiary Alcohols via Grignard Addition to 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Abstract
This document provides a detailed protocol and scientific background for the Grignard reaction with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, a multifunctional aromatic ketone. The primary objective is the synthesis of a tertiary alcohol through the nucleophilic addition of an organomagnesium halide to the ketone carbonyl group.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into experimental design, execution, and troubleshooting when working with substrates bearing multiple functional groups. We will delve into the causality behind procedural steps, focusing on ensuring chemoselectivity and maximizing yield while addressing potential side reactions.
Introduction and Scientific Background
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most powerful and versatile tools for carbon-carbon bond formation in organic synthesis.[3][4] The reaction involves the addition of a highly nucleophilic organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon, such as that found in aldehydes, ketones, and esters.[5] This process ultimately yields alcohols with increased carbon complexity, providing access to a vast array of chemical structures.[6]
The substrate of interest, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, presents a unique case study in chemoselectivity. It contains three key functional groups:
A Ketone: The primary electrophilic site for nucleophilic attack by the Grignard reagent.
An Aryl Bromide: A potential site for oxidative addition with magnesium, though generally unreactive towards a pre-formed Grignard reagent under standard conditions.
A Dimethylamino Group: A Lewis basic tertiary amine that is non-protic and therefore compatible with the strongly basic Grignard reagent. Its presence can influence the electronic properties of the aromatic ring.
The successful execution of this reaction hinges on directing the Grignard reagent to react exclusively with the ketone moiety, avoiding any interaction with the aryl bromide. This protocol is designed to achieve that outcome.
Reaction Scheme and Mechanism
The Grignard reagent (R'-MgX) adds to the electrophilic carbonyl carbon of the ketone. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.[7][8] The reaction proceeds via a two-step sequence: nucleophilic addition followed by an acidic workup.
Step 1: Nucleophilic Addition
The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate.[9]
Step 2: Acidic Workup
The magnesium alkoxide intermediate is stable until a protic source is introduced. Addition of a mild acid (e.g., aqueous NH₄Cl or dilute HCl) protonates the alkoxide to yield the final tertiary alcohol product.[3]
Caption: General mechanism of Grignard addition to the ketone.
Experimental Protocol
This protocol describes the addition of methylmagnesium bromide (CH₃MgBr) as a representative Grignard reagent. The principles and steps are broadly applicable to other alkyl or aryl Grignard reagents.
Materials and Reagents
It is imperative that all glassware is rigorously dried in an oven (e.g., overnight at 120 °C) and assembled while hot under a stream of inert gas (Nitrogen or Argon) to prevent atmospheric moisture from contaminating the reaction.[10] All solvents must be anhydrous.[11]
Reagent/Material
Molar Mass ( g/mol )
Amount
Moles (mmol)
Eq.
Notes
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
242.11
2.42 g
10.0
1.0
Substrate
Methylmagnesium Bromide (3.0 M in Diethyl Ether)
119.24
4.0 mL
12.0
1.2
Grignard reagent; commercially available or freshly prepared.[12]
Anhydrous Tetrahydrofuran (THF)
72.11
50 mL
-
-
Reaction solvent.
Saturated Aqueous Ammonium Chloride (NH₄Cl)
53.49
~30 mL
-
-
Quenching agent for workup.
Diethyl Ether (or Ethyl Acetate)
74.12
~100 mL
-
-
Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
As needed
-
-
Drying agent.
Equipment Setup
A three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
Caption: Standard glassware setup for a Grignard reaction.
Step-by-Step Procedure
Preparation: Under an inert atmosphere, add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (2.42 g, 10.0 mmol) and anhydrous THF (30 mL) to the three-neck flask. Stir the mixture until the substrate is fully dissolved.
Cooling: Cool the reaction flask to 0 °C using an ice/water bath. This is crucial to control the exothermic nature of the Grignard addition and minimize potential side reactions.[3]
Grignard Reagent Addition: Transfer the methylmagnesium bromide solution (4.0 mL of 3.0 M solution, 12.0 mmol) into the dropping funnel via syringe. Add the Grignard reagent to the stirred ketone solution dropwise over 20-30 minutes. A color change or formation of a precipitate is typically observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours to ensure complete consumption of the starting material. Progress can be monitored by Thin Layer Chromatography (TLC).
Quenching (Workup): Carefully cool the reaction mixture back to 0 °C. Slowly and cautiously add saturated aqueous ammonium chloride (~30 mL) dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide intermediate. Caution: This process is exothermic and may release flammable gases.
Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether or ethyl acetate (~50 mL) and shake vigorously. Allow the layers to separate. Collect the organic layer.
Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
Drying and Filtration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and wash the solid with a small amount of fresh extraction solvent.
Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, if the product is a solid.
Potential Side Reactions and Troubleshooting
While the reaction is generally high-yielding, awareness of potential pitfalls is key to optimization.
Issue / Observation
Potential Cause
Suggested Solution
Low or No Yield
Inactive Grignard reagent (decomposed by moisture/air); wet glassware or solvents.[13]
Ensure all glassware is oven-dried. Use fresh, anhydrous solvents. Titrate the Grignard reagent before use to confirm its molarity.[14]
Increase reaction time or temperature (e.g., gentle reflux). Use a larger excess of the Grignard reagent (e.g., 1.5-2.0 equivalents).
Formation of an Alkane (R'-H)
Presence of acidic protons (e.g., water) in the reaction mixture.[7]
Repeat the reaction with meticulous attention to anhydrous techniques.
Formation of a Reduction Product
A β-hydride on the Grignard reagent is transferred to the ketone (Meerwein-Ponndorf-Verley type reduction).[1]
This is more common with bulky Grignard reagents (e.g., isopropylmagnesium bromide). If observed, use a less hindered Grignard reagent.
Formation of Dimerized Product
Wurtz-type coupling of the Grignard reagent with the aryl bromide.
This is generally unfavorable but can be minimized by maintaining a low reaction temperature and avoiding excess magnesium carryover.[10]
Safety Precautions
Grignard Reagents: Are highly reactive, pyrophoric, and react violently with water. Handle only under an inert atmosphere.
Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated fume hood, away from ignition sources.
Workup: The quenching step can be highly exothermic and may produce flammable gases like methane (from methylmagnesium bromide). Perform this step slowly and with adequate cooling.
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.
References
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
Clark, J. (n.d.). Reaction of Aldehydes and Ketones with Grignard Reagents. Chemguide. Retrieved from [Link]
University of Toronto. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. Retrieved from [Link]
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Sureshbabu, P., Azeez, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions. The Journal of Organic Chemistry, 84(18), 11823–11838. [Link]
Pews, R. G., & Laugheed, E. N. (2006). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. Synthetic Communications, 36(15), 2135-2142. [Link]
Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 87(2), 234-235. [Link]
Anderson, B. A., & Harned, A. M. (2013). (S)-N-((R)-1-(naphthalen-1-yl)ethyl)-1-(perfluorobutyl)sulfinamide. Organic Syntheses, 90, 396-407. [Link]
Al-dujaili, A. H., & Al-Zuhairi, A. J. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25303–25330. [Link]
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Wurst, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
Organic Chemistry Portal. (2019). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. Retrieved from [Link]
Knochel, P., & Krasovskiy, A. (2006). Synthesis by Reaction of Aryl Halides and Magnesium in the Presence of Lithium Chloride. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]
Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Retrieved from [Link]
OpenStax. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. In Organic Chemistry. Retrieved from [Link]
Chad's Prep. (2018, September 20). 12.3b Synthesis of Alcohols; Grignard Addition [Video]. YouTube. Retrieved from [Link]
BYJU'S. (n.d.). Grignard Reagents. Retrieved from [Link]
Reduction of the ketone in "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone"
Application Note: Chemoselective Reduction of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone Introduction & Mechanistic Rationale In the synthesis and derivatization of active pharmaceutical ingredients (APIs), the selectiv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Reduction of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Introduction & Mechanistic Rationale
In the synthesis and derivatization of active pharmaceutical ingredients (APIs), the selective reduction of carbonyl groups in the presence of other reactive moieties is a fundamental transformation. The substrate 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone presents a unique chemoselectivity challenge due to the presence of three distinct functional groups: an acetyl ketone, an aryl bromide, and a tertiary basic amine (dimethylamino group).
As a Senior Application Scientist, I have structured this protocol to address the specific vulnerabilities of this substrate. The goal is to quantitatively reduce the ketone to a secondary alcohol—yielding 1-(3-Bromo-4-(dimethylamino)phenyl)ethanol —without triggering dehalogenation or losing the product in the aqueous phase during workup.
Why Sodium Borohydride (
NaBH4
)?
To achieve strict chemoselectivity,
NaBH4
is the optimal hydride source. Under appropriate reaction conditions,
NaBH4
is a highly chemoselective reducing agent that readily reduces ketones to secondary alcohols[1]. Unlike stronger reducing agents such as Lithium Aluminum Hydride (
LiAlH4
) or catalytic hydrogenation (Pd/C +
H2
),
NaBH4
will not cause reductive debromination of the aryl bromide[2]. Furthermore, it is completely unreactive toward the tertiary amine. The reduction proceeds via a two-step mechanism consisting of nucleophilic hydride addition followed by protonation, typically utilizing a protic solvent like methanol to facilitate the transition state[3].
Quantitative Data & Reaction Parameters
To ensure reproducibility across different scales, the stoichiometric ratios and critical process parameters (CPPs) have been standardized below.
Table 1: Reaction Stoichiometry and Reagents
Reagent / Material
Role
MW ( g/mol )
Equivalents
Amount (per 10 mmol scale)
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Substrate
242.11
1.0 eq
2.42 g
Sodium Borohydride (
NaBH4
)
Reducing Agent
37.83
1.5 eq
0.57 g
Methanol (Anhydrous)
Solvent / Proton Donor
32.04
0.2 M
50.0 mL
Saturated Aqueous
NH4Cl
Quenching Agent
N/A
Excess
20.0 mL
Ethyl Acetate (EtOAc)
Extraction Solvent
88.11
N/A
3 x 30 mL
Table 2: Critical Process Parameters (CPPs)
Parameter
Target Value
Causality / Rationale
Addition Temperature
0 °C
Controls the exothermic hydride transfer and minimizes the competitive reaction of
NaBH4
with methanol, which evolves
H2
gas[4].
Reaction Temperature
20–25 °C (RT)
Ensures complete conversion of the sterically hindered ketone after the initial exothermic phase has subsided.
Workup pH
~7.5 to 8.0
Critical: The dimethylamino group is highly basic. Using strong acids (e.g., 1M HCl) for quenching will protonate the amine, forming a water-soluble salt and destroying the extraction yield. A neutral quench with
NH4Cl
prevents this.
Experimental Workflow & Causality
Workflow for the chemoselective reduction and pH-controlled isolation.
Step-by-Step Methodology
Step 1: Reaction Setup
Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the flask with Nitrogen (
N2
). While
NaBH4
is relatively moisture-tolerant, an inert atmosphere prevents unwanted side reactions and atmospheric condensation during cooling.
Dissolve 2.42 g (10.0 mmol) of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone in 50 mL of anhydrous methanol.
Submerge the flask in an ice-water bath and allow the solution to cool to internal temperature 0 °C for 10 minutes.
Step 2: Reagent Addition
4. Weigh out 0.57 g (15.0 mmol, 1.5 eq) of Sodium Borohydride (
NaBH4
).
5. Add the
NaBH4
portion-wise over 15 minutes.
Expert Insight: Methanol reacts slowly with
NaBH4
to generate hydrogen gas[4]. Portion-wise addition at 0 °C controls the rate of
H2
evolution and manages the exothermic nucleophilic addition, preventing solvent boil-off and ensuring the hydride is directed toward the ketone rather than the solvent.
Step 3: Reaction Monitoring
6. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 1 to 2 hours.
7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system[2]. The product alcohol will be more polar (lower
Rf
) than the starting ketone. Both compounds are strongly UV-active due to the conjugated aromatic system.
Step 4: pH-Controlled Quenching
8. Once TLC indicates complete consumption of the starting material, re-cool the flask to 0 °C.
9. Cautiously add 20 mL of saturated aqueous Ammonium Chloride (
NH4Cl
) dropwise to quench the unreacted
NaBH4
and hydrolyze the tetra-alkoxyborate intermediate.
Expert Insight: Do not use strong mineral acids. The dimethylamino group has a pKa of ~5-6 (conjugate acid). A strong acid quench will yield a water-soluble ammonium salt, drastically reducing your isolated yield.
NH4Cl
provides a mildly acidic environment (pH ~6-7) sufficient to destroy the borohydride without permanently protonating the product.
Step 5: Extraction and Isolation
10. Transfer the quenched mixture to a separatory funnel. Add 30 mL of distilled water to dissolve any precipitated inorganic borate salts.
11. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). The secondary alcohol partitions favorably into the organic layer.
12. Wash the combined organic layers with 30 mL of brine (saturated NaCl) to remove residual methanol and water.
13. Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-(3-Bromo-4-(dimethylamino)phenyl)ethanol.
Step 6: Purification (Optional)
14. The crude product is typically >95% pure by NMR. If necessary, it can be purified by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization.
References
Chemoselective reductions with sodium borohydride
Canadian Science Publishing
URL:[Link]
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry
Master Organic Chemistry
URL:[Link]
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC
Royal Society of Chemistry (RSC)
URL:[Link]
Application Note: 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone as a Trifunctional Scaffold in Drug Discovery and Fluorophore Design
Executive Summary In modern synthetic chemistry and materials science, the efficiency of scaffold elaboration depends entirely on the orthogonality of its reactive sites. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern synthetic chemistry and materials science, the efficiency of scaffold elaboration depends entirely on the orthogonality of its reactive sites. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a highly versatile, commercially available building block that perfectly embodies this principle. It features three distinct functional domains: an acetyl group for condensation chemistry, an aryl bromide for transition-metal-catalyzed cross-coupling, and a dimethylamino group that serves as a potent electron-donating group (EDG).
This application note provides an authoritative guide on leveraging this trifunctional scaffold to synthesize environment-sensitive "push-pull" fluorophores and complex biaryl pharmacophores. By detailing the mechanistic causality behind each protocol, this guide ensures that researchers can achieve highly reproducible, self-validating synthetic workflows.
Structural Rationale & Mechanistic Causality
The strategic value of this scaffold lies in the synergistic relationship between its three functional groups:
The Dimethylamino Group (-N(CH3)2) : Acting as a strong EDG, this moiety increases the electron density of the aromatic ring. When electronically coupled with an electron-withdrawing group (EWG) via a conjugated
π
-system, it creates a "push-pull" dipole. This Intramolecular Charge Transfer (ICT) architecture is highly sensitive to solvent polarity, making it a premier choice for designing solvatochromic fluorophores used in live-cell imaging .
The Acetyl Group (-COCH3) : This group serves as the primary anchor for extending
π
-conjugation. Under basic conditions, it readily undergoes Claisen-Schmidt condensation with aromatic aldehydes to yield chalcones (1,3-diaryl-2-propen-1-ones) . Mechanistically, the para-dimethylamino group slightly reduces the acidity of the
α
-protons via resonance, necessitating optimized basic conditions to drive enolate formation.
The Bromine Atom (-Br) : Positioned meta to the acetyl group and ortho to the dimethylamino group, this halogen is primed for late-stage functionalization via palladium-catalyzed cross-coupling . The steric bulk of the adjacent -N(CH3)2 group requires careful ligand selection (e.g., bidentate ligands with large bite angles) to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle .
Divergent synthetic workflows leveraging the orthogonal reactivity of the core scaffold.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical choice is grounded in mechanistic causality, and built-in Quality Control (QC) checkpoints prevent the propagation of failed intermediates.
Protocol A: Synthesis of Push-Pull Chalcones via Claisen-Schmidt Condensation
Objective: Extend the
π
-system of the scaffold to create a fluorescent, push-pull chalcone derivative.
Mechanistic Causality:
Sodium hydroxide (NaOH) is utilized to deprotonate the
α
-carbon of the acetyl group, forming a nucleophilic enolate. Ethanol is selected as the solvent because it solubilizes both the hydrophobic starting materials and the aqueous base. Crucially, as the extended
π
-system of the chalcone forms, its solubility in ethanol decreases, causing it to precipitate. This phase separation drives the equilibrium forward (Le Chatelier's principle) and prevents side reactions like Michael additions.
Step-by-Step Methodology:
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone and 1.1 mmol of the chosen aromatic aldehyde (e.g., 4-nitrobenzaldehyde for a strong EWG pull) in 15 mL of absolute ethanol.
Base Addition: Cool the mixture to 0–5 °C in an ice bath. Dropwise, add 2.0 mL of a 40% (w/v) aqueous NaOH solution. Rationale: Cooling prevents the Cannizzaro reaction of the aldehyde and minimizes self-condensation.
Reaction: Remove the ice bath and stir vigorously at room temperature for 12–16 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1).
Workup: Pour the dark mixture into 50 mL of crushed ice water. Neutralize with 1M HCl until the pH reaches ~7.0. The crude chalcone will precipitate as a brightly colored solid.
Purification: Filter the solid under vacuum, wash with cold distilled water, and recrystallize from hot ethanol.
Self-Validation (QC): Analyze the product via
1
H NMR. The success of the condensation and dehydration steps is confirmed by the presence of two distinct doublet signals around 7.4–7.8 ppm with a coupling constant (
J
) of 15.5–16.0 Hz. This specific
J
-value confirms the exclusive formation of the thermodynamically stable (E)-alkene isomer, validating the protocol's stereoselectivity.
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Introduce an aryl group at the C3 position, replacing the bromine atom to build a complex biaryl pharmacophore.
Mechanistic Causality:
Pd(dppf)Cl
2
is selected as the precatalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand possesses a large bite angle, which forces the palladium center into a geometry that accelerates the reductive elimination step. This is critical because the ortho-dimethylamino group creates significant steric hindrance around the palladium center. A solvent system of 1,4-Dioxane/Water (4:1) is used; the water is absolutely essential to generate hydroxide ions from K
2
CO
3
, which coordinate to the boronic acid, forming a reactive, electron-rich boronate complex that readily undergoes transmetalation .
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk tube, add 1.0 mmol of the brominated scaffold (or its chalcone derivative), 1.2 mmol of arylboronic acid, 3.0 mmol of K
2
CO
3
, and 0.05 mmol (5 mol%) of Pd(dppf)Cl
2
.
Degassing: Add 10 mL of a 1,4-Dioxane/Water (4:1 v/v) mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. Rationale: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.
Reaction: Seal the tube and heat to 90 °C in an oil bath for 8 hours.
Workup: Cool to room temperature, dilute with 20 mL of ethyl acetate, and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, gradient elution from Hexanes to 4:1 Hexanes:Ethyl Acetate).
Self-Validation (QC): Perform GC-MS or LC-MS. The validation is achieved by observing the exact mass shift corresponding to the loss of the characteristic 1:1 bromine isotope pattern (
79
Br/
81
Br) and the addition of the new aryl mass.
Mechanistic catalytic cycle for the Suzuki-Miyaura cross-coupling of the aryl bromide.
Quantitative Data Presentation
The table below summarizes the expected photophysical and synthetic metrics when utilizing 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone to generate various derivatives. Notice how the extension of the
π
-system via the chalcone linkage drastically shifts the emission maximum into the visible spectrum, a hallmark of the dimethylamino push-pull effect .
Scaffold Derivative
Synthetic Protocol
Avg. Yield (%)
Absorbance
λmax
(nm)
Emission
λmax
(nm)
Quantum Yield (
ΦF
)
Core Scaffold
N/A (Starting Material)
N/A
285
340
< 0.05
Bromo-Chalcone (w/ 4-NO
2
Phenyl)
Protocol A
82 - 88
410
565
0.45
Biaryl-Acetophenone (w/ Phenyl)
Protocol B
85 - 92
315
405
0.12
Biaryl-Chalcone (Fully Elaborated)
Protocol A
→
B
75 - 80
435
610
0.68
Note: Photophysical properties are highly solvatochromic and are reported here based on measurements in dichloromethane (DCM) at 298 K.
References
Grimm, J. B., English, B. P., Chen, J., et al. "A Small Push–Pull Fluorophore for Turn-on Fluorescence." The Journal of Organic Chemistry (2017). URL:[Link]
Pucci, A., et al. "A push–pull silafluorene fluorophore for highly efficient luminescent solar concentrators." RSC Advances (2017). URL:[Link]
Durairaj, M., et al. "Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization." International Journal for Research in Applied Science and Engineering Technology (2018). URL:[Link]
Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. URL:[Link]
"Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow." MDPI Catalysts (2017). URL:[Link]
Method
Application Note: Scale-Up Synthesis and Derivatization of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary The synthesis of highly functionalized acetophenone derivatives is a cornerstone of modern medicinal chemistry. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) serves as a highly versatil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of highly functionalized acetophenone derivatives is a cornerstone of modern medicinal chemistry. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) serves as a highly versatile bifunctional building block, possessing both a reactive electrophilic carbonyl center and a cross-coupling-ready aryl bromide.
This application note details a robust, kilogram-scale protocol for the regioselective ring-bromination of 4-(dimethylamino)acetophenone. By abandoning traditional acid-catalyzed bromination techniques in favor of aprotic N-Bromosuccinimide (NBS) chemistry, this protocol completely suppresses undesired
α
-bromination, delivering the target organohalide with >98% regiochemical purity.
The primary challenge in the bromination of acetophenone derivatives is controlling the competition between Electrophilic Aromatic Substitution (EAS) on the aromatic ring and α
-bromination at the acetyl side-chain.
As demonstrated in recent pedagogical and process literature, traditional brominating agents like Pyridine hydrobromide perbromide or Br₂ in acetic acid drive the reaction toward
α
-bromination [1]. Under acidic conditions, the carbonyl group undergoes acid-catalyzed enolization, rendering the
α
-carbon highly nucleophilic. Furthermore, in the presence of strong acids, the strongly activating dimethylamino (-NMe₂) group becomes protonated to form an -NHMe₂⁺ salt. This protonation flips the electronic nature of the substituent from strongly electron-donating (ortho/para directing) to strongly electron-withdrawing (meta directing), effectively shutting down the EAS pathway [2].
To achieve selective ring bromination at the 3-position, the -NMe₂ group must remain unprotonated. By utilizing NBS in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction avoids enolization entirely. The free -NMe₂ group acts as a powerful ortho/para director. Since the para position is occupied by the meta-directing acetyl group, both substituents cooperatively direct the electrophilic bromine to the 3-position, resulting in rapid and exclusive ortho-bromination[3].
Regioselectivity control in the bromination of 4-(dimethylamino)acetophenone.
Process Analytical Data & Optimization
To validate the mechanistic hypothesis, various bromination conditions were evaluated. The quantitative data summarized in Table 1 confirms that aprotic conditions using NBS are mandatory for scale-up synthesis of the ring-brominated target.
Table 1: Process Analytical Data for Bromination Conditions
Reaction Condition
Primary Product
Regioselectivity (Ring :
α
)
Conversion Time
Scale-Up Suitability
Br₂ / Acetic Acid (90 °C)
α
-bromo ketone
< 5 : 95
4.0 hours
Poor (Corrosive, toxic fumes)
Pyridine·HBr₃ / AcOH
α
-bromo ketone
< 1 : 99
3.0 hours
Moderate (Expensive reagent)
NBS / Toluene (40 °C)
Ring-bromo ketone
90 : 10
2.5 hours
Good (Requires large volumes)
NBS / DMF (0 to 20 °C)
Ring-bromo ketone
> 98 : 2
1.5 hours
Excellent (High purity, safe)
Kilogram-Scale Synthesis Protocol
This protocol is designed as a self-validating system . The transition from a homogeneous organic solution to an aqueous heterogeneous slurry during the workup acts as an intrinsic purification step, selectively precipitating the hydrophobic product while leaving polar byproducts (succinimide) in the aqueous phase.
Reagents & Materials
4-(Dimethylamino)acetophenone: 1.00 kg (6.13 mol, 1.00 eq)
N-Bromosuccinimide (NBS): 1.14 kg (6.43 mol, 1.05 eq) — Must be freshly recrystallized from water to remove trace HBr.
N,N-Dimethylformamide (DMF): 5.0 L (Anhydrous)
Purified Water: 20.0 L (Chilled to 5 °C)
Isopropanol (IPA): 3.0 L
Equipment
30 L Jacketed glass reactor equipped with a mechanical overhead stirrer, internal PT-100 temperature probe, and solid-addition funnel.
Step-by-Step Methodology
System Preparation: Purge the 30 L jacketed reactor with nitrogen for 15 minutes. Charge the reactor with 5.0 L of anhydrous DMF followed by 1.00 kg of 4-(dimethylamino)acetophenone.
Dissolution & Cooling: Engage the mechanical stirrer at 150 rpm. Once complete dissolution is achieved, set the jacket chiller to bring the internal reaction temperature to 0–5 °C.
Electrophile Addition (Critical Step): Weigh 1.14 kg of NBS. Add the NBS through the solid-addition funnel in 10 equal portions over 90 minutes.
Causality Note: The EAS reaction is highly exothermic. Portion-wise addition prevents thermal runaway. Elevated temperatures would provide the activation energy required to trigger undesired
α
-bromination.
Reaction Maturation: Following the final addition, maintain the internal temperature at 5 °C for 30 minutes, then adjust the chiller to gradually warm the mixture to 20 °C. Stir for an additional 2 hours.
In-Process Control (IPC): Monitor via HPLC. The reaction is complete when the starting material peak area is <1%.
Quenching & Precipitation: Slowly pump 20.0 L of chilled water (5 °C) into the reactor over 60 minutes while increasing the stirring speed to 250 rpm.
Causality Note: Water acts as a highly effective antisolvent. The target 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone precipitates as a pale yellow crystalline solid, while the succinimide byproduct and DMF remain completely dissolved in the aqueous phase.
Filtration & Washing: Discharge the resulting slurry and filter through a Nutsche filter. Wash the filter cake with chilled water (3 x 2.0 L) to displace any residual DMF.
Recrystallization: Transfer the crude wet cake back to the cleaned reactor. Add 3.0 L of Isopropanol (IPA) and heat to 80 °C until a clear solution forms. Cool the reactor slowly at a rate of 10 °C/hour down to 5 °C to induce crystallization.
Drying: Filter the purified crystals and dry in a vacuum oven at 45 °C for 24 hours.
Expected Yield: 1.26 – 1.33 kg (85–90%).
Downstream Derivatization Strategies
The isolated 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone scaffold provides two orthogonal handles for further structural elaboration in drug discovery programs:
Suzuki-Miyaura Cross-Coupling: The 3-bromo position is sterically encumbered by the adjacent dimethylamino group. To overcome this steric hindrance during C-C bond formation, highly active palladium precatalysts paired with sterically demanding, electron-rich biarylphosphine ligands (e.g., Pd(OAc)₂ / SPhos) are recommended. This yields 3-aryl-4-(dimethylamino)acetophenone derivatives.
Carbonyl Functionalization: The acetyl group can be reduced to a secondary alcohol using NaBH₄ to yield 1-(3-bromo-4-(dimethylamino)phenyl)ethanol. Alternatively, it can undergo Claisen-Schmidt condensation with aryl aldehydes under basic conditions to form chalcones, which serve as potent Michael acceptors in covalent inhibitor design.
Divergent synthesis of downstream derivatives from the core brominated scaffold.
References
Title: Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates
Source: BMC Chemistry (2024) 18:38
URL: [Link]
Title: Selective bromination of acetophenone derivatives with bromine in methanol
Source: Journal of the Indian Chemical Society, Vol 79, May 2002, pp 469-471
URL: [Link]
Title: Synthesis of 4-amino-3-bromoacetophenone
Source: PrepChem Organic Syntheses
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Improving yield in "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone" synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 14...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with optimizing the synthesis of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6).
By synthesizing mechanistic theory with field-proven troubleshooting, this guide provides the authoritative framework necessary to eliminate impurities, control regioselectivity, and maximize your isolated yield.
The target molecule presents a classic regioselectivity challenge. The dimethylamino (-NMe₂) group is strongly activating and ortho/para-directing, while the acetyl (-COCH₃) group is deactivating and meta-directing. Both groups synergistically direct an incoming electrophile to the 3-position on the aromatic ring.
However, manipulating the electron density of the aromatic ring dictates whether bromination occurs on the acetyl side-chain or the aromatic ring[1]. If the ring is highly electron-rich, electrophilic aromatic substitution (EAS) outpaces side-chain enolization. Conversely, the alpha-bromination pathway proceeds via an acid-catalyzed enolization followed by electrophilic addition[2]. Therefore, controlling the pH and the electrophilicity of the brominating agent is paramount.
Reaction pathways for the bromination of 4-(dimethylamino)acetophenone.
Q1: Why is my reaction yielding the alpha-brominated product instead of the desired ring-brominated product?A1: This is a direct consequence of using acidic conditions (e.g., Br₂ in acetic acid or HCl). Acid protonates the -NMe₂ group, converting it into a strongly deactivating -NHMe₂⁺ cation. This drastically lowers the electron density of the aromatic ring, effectively shutting down the EAS pathway[1]. Simultaneously, the acid catalyzes the enolization of the acetyl group, redirecting the bromine to the alpha-carbon[2].
Causality-Driven Solution: Eliminate all Brønsted acids. Use a neutral, mild brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Q2: My LC-MS shows a significant amount of the 3,5-dibromo byproduct. How can I prevent overbromination?A2: The unprotonated -NMe₂ group makes the aromatic ring exceptionally nucleophilic. If the local concentration of the brominating agent is too high, the secondary EAS reaction (adding a second bromine at the 5-position) occurs rapidly.
Causality-Driven Solution: Strictly limit NBS to 1.02 equivalents. Add the reagent portion-wise over 30 minutes to maintain a low active concentration of the electrophile.
Q3: The reaction mixture turns black and the isolated yield is very low. What is causing this degradation?A3: Dimethylamino groups are highly susceptible to single-electron oxidation by halogens, generating radical cations that polymerize into complex, dark tar mixtures.
Causality-Driven Solution: Suppress radical pathways by shielding the reaction from light and strictly maintaining the temperature at 0 °C during the electrophile addition.
Troubleshooting workflow for resolving low yields and major impurities.
Quantitative Data: Reaction Condition Matrix
To illustrate the impact of reagent selection on regioselectivity, the following table summarizes the quantitative outcomes of various bromination conditions.
This protocol utilizes a self-validating system, incorporating built-in visual and chemical checkpoints to ensure the reaction proceeds exclusively via the desired EAS pathway.
Dissolve 10.0 mmol (1.63 g) of 4-(dimethylamino)acetophenone in 15 mL of anhydrous N,N-dimethylformamide (DMF) in a 50 mL round-bottom flask.
Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the EAS pathway without acting as a Brønsted acid.
Shield the flask from direct light using aluminum foil to prevent radical initiation.
Cool the solution to 0 °C using an ice-water bath. Stir for 10 minutes to ensure complete thermal equilibrium.
Step 2: Electrophile Addition
Weigh exactly 10.2 mmol (1.81 g, 1.02 equivalents) of N-Bromosuccinimide (NBS). Critical Note: NBS must be freshly recrystallized from water to remove trace HBr, which would otherwise catalyze alpha-bromination.
Add the NBS portion-wise over 30 minutes.
Causality: Slow addition prevents a spike in the local concentration of the bromonium ion equivalent, effectively suppressing the formation of the 3,5-dibromo byproduct.
Validation Checkpoint: The solution should transition from yellow to a deep orange. If the solution turns black, the temperature is too high, and oxidative degradation is occurring.
Step 3: Reaction Monitoring & Chemical Quenching
Stir the reaction at 0 °C for an additional 1 hour.
Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The target product will appear as a new UV-active spot slightly less polar than the starting material.
Once the starting material is consumed, immediately quench the reaction by adding 10 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.
Causality: Sodium thiosulfate instantly reduces any unreacted NBS or trace Br₂, halting both overbromination and late-stage oxidative degradation of the amine.
Step 4: Extraction & Purification
Dilute the quenched mixture with 50 mL of Ethyl Acetate and 50 mL of distilled water. Transfer to a separatory funnel.
Separate the organic layer and wash sequentially with distilled water (3 x 30 mL) and brine (30 mL).
Causality: Multiple water washes are critical to completely partition the DMF into the aqueous layer; residual DMF will severely inhibit crystallization.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Recrystallize the crude residue from hot ethanol to yield pure 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone as a crystalline solid.
References
Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471.[Link][1]
Side products in the bromination of 4-dimethylaminoacetophenone
Technical Support Center: Troubleshooting the Bromination of 4-Dimethylaminoacetophenone As a Senior Application Scientist, I frequently encounter challenges from researchers attempting the regioselective alpha-brominati...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Bromination of 4-Dimethylaminoacetophenone
As a Senior Application Scientist, I frequently encounter challenges from researchers attempting the regioselective alpha-bromination of highly activated aromatic ketones. The synthesis of 2-bromo-4'-dimethylaminoacetophenone is notoriously difficult because the dimethylamino (-N(CH₃)₂) group is one of the most powerful electron-donating groups in organic chemistry.
This guide bypasses generic textbook advice to address the specific kinetic and thermodynamic realities of this substrate. Here, we dissect the causality behind side-product formation and provide self-validating protocols to ensure regiochemical control.
Part 1: Mechanistic Overview & The Core Challenge
When brominating 4-dimethylaminoacetophenone, you are fighting a kinetic race between two competing nucleophiles within the same molecule:
The Enol/Enolate: The desired site of attack at the alpha-carbon.
The Aromatic Ring: The highly activated ortho positions relative to the -N(CH₃)₂ group.
If you use standard elemental bromine (Br₂), the generation of free Br⁺ species in the bulk solution will almost exclusively result in Electrophilic Aromatic Substitution (EAS), destroying your starting material. Furthermore, if you successfully brominate the alpha-carbon once, the new electron-withdrawing bromine atom increases the acidity of the remaining alpha-protons, making the molecule highly susceptible to a second enolization and subsequent over-bromination.
Part 2: Frequently Asked Questions (Troubleshooting)
Q: Why am I observing predominantly 3-bromo-4-dimethylaminoacetophenone (ring bromination) instead of my target alpha-bromo ketone?A: You are likely using a reagent that generates free electrophilic bromine in solution. Because the -N(CH₃)₂ group hyper-activates the aromatic ring, the EAS pathway outpaces the acid-catalyzed enolization required for alpha-bromination.
The Fix: Shift to a reagent that operates via a metal-coordinated enolate intermediate. Copper(II) bromide (CuBr₂) acts as both the Lewis acid and the halogen source, effectively shutting down the EAS pathway by preventing the formation of free Br₂ in the bulk solvent[1].
Q: My LC-MS shows a mass corresponding to M+158 (two bromines). How do I suppress 2,2-dibromo-4'-dimethylaminoacetophenone formation?A: Alpha,alpha-dibromination is a kinetic control failure. The first bromination makes the remaining alpha-protons more acidic, facilitating rapid secondary enolization.
The Fix: You must maintain a low, steady-state concentration of the brominating agent. Phenyltrimethylammonium tribromide (PTAB) is an excellent choice, as it slowly releases reactive bromine, allowing the mono-brominated product to remain stable without over-reacting[2]. Strict stoichiometric control (1.0 equivalent maximum) is mandatory.
Q: Can I use N-Bromosuccinimide (NBS) with a radical initiator like AIBN to force the reaction to the aliphatic chain?A: No. While radical bromination (Wohl-Ziegler) works well for benzylic positions, applying NBS to an electron-rich aniline derivative often leads to complex degradation mixtures. The radical pathway can cause unwanted oxidation or demethylation of the tertiary amine[3]. Stick to controlled electrophilic methods.
Part 3: Quantitative Reagent Comparison
To select the optimal synthetic route, review the empirical performance of common brominating agents against this specific hyper-activated substrate.
Brominating Agent
Mechanistic Pathway
Primary Risk / Side Product
Expected Regioselectivity
Visual In-Process Control (IPC)
Elemental Bromine (Br₂)
Free electrophilic Br⁺ generation
Aromatic ring bromination (EAS)
Very Poor (<20% target)
Fading of deep red color
N-Bromosuccinimide (NBS)
Radical or acid-catalyzed
Complex mixtures, amine oxidation
Poor to Moderate
Succinimide precipitation
Copper(II) Bromide (CuBr₂)
Copper-coordinated enolate
Sluggish reaction if not refluxed
Excellent (>85% target)
Black/Brown solution → White ppt
PTAB
Kinetic steady-state Br₂ release
Alpha,alpha-dibromination (if excess)
Excellent (>80% target)
Orange solid → White ppt
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems . They incorporate visual, physical state changes that confirm the mechanistic progression of the reaction in real-time, eliminating the need for blind sampling.
Causality: CuBr₂ acts dually. One equivalent coordinates the carbonyl oxygen to form the copper enolate, while the second equivalent delivers the bromine via a single-electron transfer mechanism. This completely avoids free Br⁺, protecting the aromatic ring[1][4].
Setup & Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 4-dimethylaminoacetophenone in a 1:1 mixture of Chloroform (CHCl₃) and Ethyl Acetate. Note: This specific solvent mixture provides optimal solubility for both the organic substrate and the inorganic copper salt.
Reagent Addition: Add exactly 2.0 eq of Copper(II) Bromide (CuBr₂). The solution will immediately turn an opaque, dark brown/black.
Reaction Execution (Self-Validation): Heat the mixture to reflux. As the reaction proceeds, the Cu(II) is reduced to Cu(I). The successful progression of the reaction is visually validated by the precipitation of Copper(I) Bromide (CuBr), which crashes out as a dense, stark white powder[3].
Termination: Once the black color has completely transitioned to a white suspension (typically 2–4 hours), cool the flask to room temperature.
Isolation: Filter the mixture through a Celite pad to remove the CuBr salts. Wash the organic filtrate with water, dry over MgSO₄, and concentrate in vacuo to yield the target mono-bromo ketone.
Protocol B: PTAB-Mediated Bromination under Kinetic Control
Causality: Phenyltrimethylammonium tribromide (PTAB) is a stable, weighable crystalline solid. It provides a highly controlled, low steady-state concentration of bromine, which favors the alpha-enol over the deactivated (protonated) aromatic ring and prevents dibromination[2].
Setup: Dissolve 1.0 eq of 4-dimethylaminoacetophenone in anhydrous THF. Note: THF stabilizes the tribromide complex and prevents premature reagent degradation.
Controlled Addition: Weigh out exactly 1.0 eq of PTAB (an orange solid). Add it portion-wise over 30–45 minutes at room temperature. Do not dump the reagent in all at once; kinetic control is the only barrier to dibromination.
Reaction Execution (Self-Validation): Upon each addition, the mixture will turn yellow/orange. As the tribromide transfers its bromine to the enol, the orange color dissipates, and a white precipitate of phenyltrimethylammonium bromide forms. The reaction is complete when the final addition's color fades permanently.
Workup: Pour the mixture into ice water to precipitate the product. Extract with ethyl acetate, wash with saturated NaHCO₃ to neutralize any HBr, dry, and evaporate.
Part 5: Pathway Visualization
The following diagram maps the kinetic and thermodynamic pathways discussed above, illustrating how reagent selection dictates the fate of the starting material.
Reaction pathways in the bromination of 4-dimethylaminoacetophenone.
Part 6: References
Phenylethanolamine derivatives and acid addition salts thereof for enhancing the growth rate of meat-producing animals (US4754047A). Google Patents.
Improved Rigidin-Inspired Antiproliferative Agents with Modifications on the 7-Deazahypoxanthine C7/C8 Ring Systems . PMC - NIH.
A Green, Facile Method for Selective α-Bromination of Flavanones . American Chemical Society.
Technical Support Center: Troubleshooting Guide for 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone .
This specific aryl bromide presents a unique synthetic challenge: the reactive C-Br bond is flanked by a bulky, strongly electron-donating ortho-dimethylamino group. This structural feature creates severe steric hindrance and electronic deactivation, which frequently derails standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Below, we provide an authoritative, causality-driven troubleshooting guide to help you overcome these bottlenecks.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction failing or proceeding very slowly with this substrate?A: The failure is primarily due to a high kinetic barrier during the oxidative addition step. The ortho-dimethylamino group exerts immense steric bulk around the C-Br bond, physically blocking the palladium catalyst from inserting itself. Furthermore, the dimethylamino group is strongly electron-donating via resonance. While the meta-acetyl group withdraws some electron density, the net local environment at the C-Br bond remains electron-rich, making the initial reduction of the Pd(0) species thermodynamically less favorable. To overcome this, you must utilize highly active, 12-electron monoligated L1Pd(0) catalytic species [1].
Q2: Which ligands are best suited to overcome this specific steric hindrance?A: You must abandon standard ligands like PPh₃ or dppf. Instead, utilize bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos , or conformationally flexible bulky ligands like Trineopentylphosphine (TNpP) . The extreme steric bulk of these ligands forces the palladium complex to shed a ligand, forming the highly reactive L1Pd(0) species necessary to penetrate the sterically hindered pocket of your substrate [1, 2]. Furthermore, the electron-rich nature of these phosphines pushes electron density onto the palladium center, accelerating oxidative addition into the deactivated C-Br bond [2].
Q3: I am detecting significant amounts of debrominated starting material instead of my cross-coupled product. How do I fix this?A: Debromination (forming 1-(4-(dimethylamino)phenyl)ethanone) occurs when the catalytic cycle stalls at the transmetalation or reductive elimination step, allowing competing
β
-hydride elimination to take over. This usually happens if your nucleophile (e.g., boronic acid) cannot navigate the ortho-dimethylamino bulk to transmetalate.
Solution: Switch to a more sterically demanding ligand (which ironically accelerates reductive elimination by "pushing" the product out to relieve steric strain) [1]. Additionally, avoid primary alcohol solvents (like ethanol) which can act as hydride donors, and switch to an anhydrous base like finely milled K₃PO₄ in dioxane.
Q4: Can the dimethylamino group coordinate to and poison the palladium catalyst?A: Yes. The nitrogen lone pair can coordinate with the palladium center, forming a stable, unreactive palladacycle (catalyst poisoning). Using highly bulky ligands (like XPhos) prevents this side reaction because the massive steric profile of the ligand occupies the coordination sphere of the palladium, physically preventing the dimethylamino nitrogen from binding.
Part 2: Data Presentation & Ligand Selection
To optimize your reaction, select a ligand that balances electron richness (to force oxidative addition) and steric bulk (to force L1Pd(0) formation and accelerate reductive elimination).
Ligand
Ligand Class
Steric Profile (% Buried Volume)
Electronic Property
Recommended Application for this Substrate
PPh₃
Triarylphosphine
Low (~30%)
Moderate
Not Recommended. Fails oxidative addition.
dppf
Bidentate
Moderate
Moderate
Not Recommended. Leads to catalyst poisoning.
XPhos
Buchwald (Biaryl)
Very High (~50%)
Highly Electron-Rich
Excellent. Best for general Suzuki/Buchwald couplings.
TNpP
Trialkylphosphine
High, Flexible
Highly Electron-Rich
Excellent. Conformationally flexible; adapts to extreme ortho-bulk [2].
Part 3: Visualizing the Bottlenecks and Workflows
The Catalytic Cycle & Steric Bottlenecks
The diagram below illustrates where 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone disrupts the standard cross-coupling cycle and where your ligand choices intervene.
Follow this logical decision tree if your initial reaction yields poor results.
Troubleshooting Workflow for Sterically Hindered Aryl Bromide Couplings.
Part 4: Validated Experimental Protocol
Standard Operating Procedure: Suzuki-Miyaura Coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
This protocol utilizes a self-validating precatalyst system (XPhos Pd G3) which ensures the rapid, quantitative generation of the active L1Pd(0) species without requiring harsh reduction steps [1].
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen (critical for preventing Pd(0) oxidation).
Solvent Addition: Add previously degassed 1,4-Dioxane and degassed deionized water via syringe. (Water is required to dissolve the phosphate base and accelerate transmetalation, but excessive water can cause substrate precipitation).
Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure proper mixing of the biphasic system.
Monitoring: Monitor the reaction via TLC or LC-MS. Due to the highly active L1Pd(0) species, complete conversion is typically observed within 2 to 4 hours.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
References
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications
Chemical Reviews (American Chemical Society), 2022.
URL:[Link]
Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction
The Journal of Organic Chemistry (American Chemical Society), 2013.
URL:[Link]
Optimization
Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone"
Welcome to the technical support center dedicated to optimizing catalyst loading for cross-coupling reactions involving the electron-rich substrate, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. This guide is designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to optimizing catalyst loading for cross-coupling reactions involving the electron-rich substrate, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and achieving optimal reaction outcomes. The inherent electronic properties of this substrate, specifically the electron-donating dimethylamino group, present unique considerations for catalyst system selection and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone sluggish or resulting in low yields?
A1: The primary reason for low reactivity with this substrate is its electron-rich nature. The dimethylamino group donates electron density to the aromatic ring, which can slow down the rate-determining oxidative addition step of the palladium catalyst to the aryl bromide bond.[1] To overcome this, it is crucial to employ a highly active catalyst system, typically featuring a bulky, electron-rich phosphine ligand that can facilitate the oxidative addition.[2][3]
Q2: I am observing a significant amount of a dehalogenated side product, 1-(4-(dimethylamino)phenyl)ethanone. What is causing this and how can I minimize it?
A2: This side reaction, known as hydrodehalogenation, is a common issue with electron-rich aryl halides.[4] It occurs when a palladium-hydride intermediate is formed, which can arise from various sources in the reaction mixture, such as amines, solvents, or water. This intermediate can then undergo reductive elimination with the aryl group, replacing the bromine with a hydrogen atom. To minimize this, ensure strictly anhydrous and degassed reaction conditions, and consider the choice of base and solvent carefully.[5][6]
Q3: What is "palladium black," and how can I prevent its formation?
A3: The formation of a black precipitate is a visual indicator of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[5] This is a common reason for stalled reactions and low conversion. It can be caused by high reaction temperatures, an inappropriate ligand-to-palladium ratio, or the presence of oxygen.[5] Using stable pre-catalysts and ensuring a rigorously inert atmosphere are key preventative measures.
Q4: Can I use the same catalyst loading for Suzuki, Heck, and Buchwald-Hartwig reactions with this substrate?
A4: Not necessarily. While the general principles of catalyst optimization apply across these reactions, the optimal catalyst loading can vary significantly. For instance, Suzuki-Miyaura reactions can sometimes be achieved with lower catalyst loadings compared to Heck or Buchwald-Hartwig reactions, which may require more robust catalyst systems to overcome higher activation barriers.[7] It is always recommended to screen catalyst loading for each specific reaction type.
Troubleshooting Guides
Issue 1: Low or No Product Formation
This is a frequent challenge when working with electron-rich aryl bromides. The following troubleshooting guide provides a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Detailed Steps:
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.
Solution: Use a fresh batch of palladium precursor or, preferably, a more stable and reliable pre-catalyst (e.g., a palladacycle).[5] Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[6]
Suboptimal Ligand Choice: The electron-donating nature of the dimethylamino group requires a ligand that can promote the challenging oxidative addition step.
Solution: Screen a panel of bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often excellent choices for these types of substrates.[8]
Inadequate Reaction Conditions: Temperature, reaction time, and the choice of base and solvent are critical.
Solution: Systematically screen these parameters. For electron-rich aryl bromides, a stronger base like sodium tert-butoxide or LHMDS may be necessary.[9] Aprotic polar solvents like dioxane or toluene are common starting points.
Reagent Purity: Water and other impurities can poison the catalyst.
Solution: Use anhydrous and thoroughly degassed solvents. Ensure the purity of all starting materials.[5][6]
Issue 2: Significant Side Product Formation
The primary side products to anticipate are the result of hydrodehalogenation and homocoupling.
Strategies to Minimize Side Reactions
Side Reaction
Potential Causes
Recommended Solutions
Hydrodehalogenation
Presence of water or other protic sources; high reaction temperatures; inappropriate base.
Use rigorously dried and degassed solvents and reagents.[5][6] Lower the reaction temperature and extend the reaction time.[10] Screen milder bases such as K₃PO₄ or Cs₂CO₃.[10]
Homocoupling
Presence of oxygen; high catalyst loading; high temperatures.
Ensure a strictly inert atmosphere.[4] Optimize (typically lower) the catalyst loading.[10] Lower the reaction temperature.[5]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing the catalyst loading for the coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone with a generic arylboronic acid.
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst to a series of reaction vials at varying mol% (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%).
To each vial, add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
Add the anhydrous, degassed solvent to each vial to achieve the desired concentration.
Seal the vials and place them in a preheated heating block or oil bath (e.g., 100 °C).
Stir the reactions for a set amount of time (e.g., 12-24 hours).
Monitor the progress of each reaction by TLC, GC-MS, or LC-MS.
Upon completion, cool the reactions to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
Analyze the yield and purity of the product from each reaction to determine the optimal catalyst loading.
Catalyst Loading Optimization Workflow
Caption: A streamlined workflow for catalyst loading optimization.
Representative Data for Catalyst Loading Optimization (Suzuki-Miyaura Coupling)
Entry
Catalyst Loading (mol%)
Reaction Time (h)
Yield (%)
Purity (%)
1
2.0
12
95
>98
2
1.0
12
94
>98
3
0.5
12
92
>98
4
0.1
24
85
97
5
0.05
24
70
95
This data is illustrative and will vary based on the specific coupling partners and reaction conditions.
References
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex. (2022). ACS Publications. Retrieved from [Link]
Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. (2008). ACS Publications. Retrieved from [Link]
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (n.d.). ResearchGate. Retrieved from [Link]
Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. (2010). ACS Publications. Retrieved from [Link]
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ACS Publications. Retrieved from [Link]
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). University of Zurich. Retrieved from [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo- N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). PubMed. Retrieved from [Link]
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC. Retrieved from [Link]
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). MDPI. Retrieved from [Link]
Hydrodehalogenation of aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). PMC. Retrieved from [Link]
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved from [Link]
Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry: Examples of Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings in Water. (2026). ResearchGate. Retrieved from [Link]
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. (2017). PMC. Retrieved from [Link]
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. Retrieved from [Link]
The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. (n.d.). PMC. Retrieved from [Link]
4-Dimethylaminopyridine, an Efficient Ligand for the Heck Reaction in Aqueous Media. (n.d.). ResearchGate. Retrieved from [Link]
Catalytic Hydrodehalogenation Reactions. (n.d.). Thieme. Retrieved from [Link]
Preferential Oxidative Addition in Palladium(0)-Catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes with Arylboronic Acids. (2005). ACS Publications. Retrieved from [Link]
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. Retrieved from [Link]
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. (2017). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Retrieved from [Link]
Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Oxidative Addition & Reductive Elimination. (n.d.). St. Benedict & St. John's University. Retrieved from [Link]
Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). (2020, April 30). YouTube. Retrieved from [Link]
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. (n.d.). Sumitomo Chemical. Retrieved from [Link]
Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. Retrieved from [Link]
Managing reaction temperature for "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone" reactions
Welcome to the Technical Support Center for workflows involving 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone . As a Senior Application Scientist, I frequently consult with researchers struggling to manage the thermal prof...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for workflows involving 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone .
As a Senior Application Scientist, I frequently consult with researchers struggling to manage the thermal profiles of this specific molecule. This compound features a unique "push-pull" electronic system: a strongly electron-donating dimethylamino group paired with an electron-withdrawing acetyl group. Managing reaction temperatures here is not merely a matter of kinetic speed; it is the fundamental control mechanism for regioselectivity, preventing thermal degradation, and forcing catalytic activation.
Below is our comprehensive troubleshooting guide, structured by the most common experimental roadblocks.
Q: Why am I observing 3,5-dibromination when synthesizing 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone from 4-(dimethylamino)acetophenone?
Causality & Expert Insight:
The dimethylamino (
−N(CH3)2
) group is a powerful ortho/para director that strongly activates the aromatic ring toward electrophilic substitution. If the thermal energy of the reaction system exceeds the activation barrier for the second bromination event (typically occurring above 5 °C), the reaction loses regiocontrol. Maintaining strict cryogenic control isolates the kinetic product (mono-bromination at the 3-position) and prevents the thermodynamic drive toward polybrominated byproducts[1].
Self-Validating Protocol: Low-Temperature Selective Ring Bromination
Preparation: Dissolve 4-(dimethylamino)acetophenone (2.0 mmol) in methanol (50 mL) and add concentrated HCl (1 mL).
Validation Check: The solution will clarify as the soluble hydrochloride salt forms, temporarily protecting the amine from oxidation.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0–5 °C.
Reagent Addition: Add a solution of bromine (2.0 mmol) in methanol (10 mL) dropwise over 30 minutes.
Validation Check: The deep red color of the bromine drops should discharge almost instantly upon hitting the solution, indicating rapid electrophilic consumption[1]. If the red color persists, pause the addition and verify the temperature has not dropped below 0 °C (which stalls the reaction).
Maturation: Stir for 1 hour at 0–5 °C, then allow to warm to room temperature for 1 additional hour.
Quenching: Quench the reaction with saturated aqueous sodium bisulfite.
Validation Check: Any residual yellow/orange tint in the solution will immediately turn colorless, confirming the neutralization of unreacted
Br2
.
Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous
Na2SO4
, and concentrate.
Section 2: Alpha-Bromination of the Acetyl Group
Q: How do I selectively brominate the acetyl methyl group without reacting the aromatic ring or oxidizing the amine?
Causality & Expert Insight:
Alpha-bromination requires the thermal enolization of the ketone. Using Pyridine Hydrobromide Perbromide (PHP) in acetic acid, the reaction is highly temperature-dependent. At exactly 90 °C, the enolization rate is optimized for mono-bromination. Temperatures below 80 °C fail to provide enough energy for enolization, while temperatures exceeding 90 °C provide enough thermal energy to enolize the newly formed mono-bromo product, leading to
α,α
-dibromination[2],[3].
Table 1: Thermal Optimization for
α
-Bromination using PHP[2],[3]
Preparation: In a round-bottom flask, dissolve 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (5.0 mmol) in glacial acetic acid (20 mL). Add Pyridine Hydrobromide Perbromide (5.5 mmol)[3].
Thermal Activation: Heat the reaction mixture to exactly 90 °C using a precisely calibrated heating block.
Validation Check: The initial suspension will dissolve into a homogeneous solution as the temperature approaches 90 °C.
Monitoring: Stir for exactly 3 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc). Exceeding 3 hours or 90 °C will result in the appearance of a third, higher-Rf spot corresponding to the dibrominated byproduct[2].
Isolation: Cool the mixture to room temperature and pour it into ice water.
Validation Check: The product will immediately precipitate as a distinct solid, which can be filtered and washed with cold water[3].
Q: My Suzuki coupling at the C-Br bond is stalling at <40% conversion. Should I increase the palladium catalyst loading?
Causality & Expert Insight:
Do not increase the catalyst loading; instead, increase the temperature. The C-Br bond in this molecule is located ortho to the strongly electron-donating dimethylamino group. This donation increases electron density in the C-Br antibonding orbital, significantly raising the activation energy required for the
Pd(0)
oxidative addition step. Standard Suzuki temperatures (80 °C) are insufficient. Elevating the temperature to 120–140 °C provides the necessary thermal activation to overcome this electronic deactivation[4].
Catalytic cycle of Suzuki coupling highlighting temperature-dependent oxidative addition.
Table 2: Temperature Optimization for Suzuki Coupling of Deactivated Bromoacetophenones[4]
Preparation: Charge a Schlenk flask with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 equiv), the desired arylboronic acid (1.5 equiv),
Pd(PPh3)4
(5 mol%), and
Na2CO3
(2.0 equiv).
Atmosphere Control: Evacuate the flask and backfill with dry
N2
three times.
Validation Check: Ensure all bubbling ceases during the vacuum phase. An oxygen-free environment is critical to prevent the thermal decomposition of
Pd(0)
to Pd black at high temperatures.
Solvent Addition: Add a degassed mixture of DMF/H₂O (4:1 v/v) via syringe.
Thermal Activation: Submerge the flask in a pre-heated oil bath set to 120–140 °C[4].
Validation Check: Within 30 minutes, the reaction mixture will transition from a pale yellow to a deep brown/black color, indicating the active
Pd(0)
species has successfully entered the catalytic cycle.
Completion: Stir at temperature for 24 hours. Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine (to remove DMF) before column chromatography.
References
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates
National Center for Biotechnology Information (PMC)[Link]
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction
Institut Kimia Malaysia (IKM)[Link]
Selective bromination of acetophenone derivatives with bromine in methanol
Zenodo
[Link]
Technical Support Center: Troubleshooting 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone Stability
As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, extraction, and long-term storage of polyfunctional aromatic compounds. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the handling, extraction, and long-term storage of polyfunctional aromatic compounds. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) is a prime example of a molecule whose chemical stability and physical properties are highly contingent on the pH of its environment.
This molecule features three distinct functional groups on a benzene ring: a basic dimethylamino group, an electrophilic/enolizable acetyl group, and a halogen (bromine). Understanding the electronic interplay between these groups under acidic and basic conditions is critical for successful synthesis, extraction, and analytical quantification.
🛠️ Troubleshooting Guides & FAQs
Q1: During liquid-liquid extraction (LLE) with ethyl acetate and 1M HCl, my product completely disappeared from the organic layer. Where did it go, and how do I recover it?Causality & Expert Insight: The disappearance is due to the protonation of the tertiary amine. The dimethylamino group is inherently basic, analogous to[1]. When exposed to 1M HCl (pH < 1), the lone pair on the nitrogen is protonated, converting the neutral, lipophilic molecule into a highly polar, water-soluble ammonium salt.
Solution: To recover your compound, cool the aqueous layer in an ice bath and slowly add a mild base (e.g., saturated NaHCO3) until the pH reaches 7.5–8.0. The solution will turn cloudy as the neutral freebase precipitates. Re-extract with ethyl acetate.
Q2: I stored the compound in a basic buffer (pH 11) for a week, and HPLC analysis shows a significant drop in purity with new, late-eluting peaks. Is the bromine undergoing nucleophilic aromatic substitution (SNAr)?Causality & Expert Insight: No, the aryl bromide is remarkably stable to SNAr in this specific structural context. For SNAr to occur, the leaving group must be ortho or para to a strong electron-withdrawing group. Here, the acetyl group is meta to the bromine. Furthermore, the unprotonated dimethylamino group is strongly electron-donating, making the aromatic ring electron-rich and repelling nucleophiles.
The actual degradation pathway is base-catalyzed aldol condensation , a common issue for [2]. The acetyl group (a methyl ketone) contains acidic alpha-hydrogens. Strong bases abstract these protons to form a reactive enolate, which subsequently attacks the carbonyl carbon of another unreacted molecule, leading to dimerization and the formation of dark, conjugated impurities.
Q3: Does the compound degrade via hydrolysis in strong acids?Causality & Expert Insight: Unlike esters or amides, the ketone moiety in acetophenones is highly resistant to standard hydrolysis, though extreme pH conditions can force degradation over time[2]. While highly acidic conditions can protonate the carbonyl oxygen, making it electrophilic, there is no leaving group to facilitate cleavage. The primary concern in acid is not chemical degradation, but rather unintended salt formation and phase partitioning.
📊 Quantitative Data Presentation
The following table summarizes the phase behavior and stability of the compound across different pH environments to guide your experimental design:
pH Range
Functional Group State
Stability Status
Primary Experimental Risk
< 3.0
Amine is fully protonated (-NH⁺(CH₃)₂)
Chemically Stable
Unintended aqueous partitioning; precipitation of HCl/H₂SO₄ salts.
4.0 - 7.0
Equilibrium shifting to neutral freebase
Highly Stable
Ideal range for long-term storage and organic handling.
7.0 - 9.0
Fully neutral freebase
Stable
Slow oxidation if exposed to prolonged light and air.
> 10.0
Deprotonation of alpha-carbon (Enolate)
Unstable
Self-condensation (Aldol reaction); formation of dimers/polymers[2].
Purpose: To safely extract the freebase from an acidic reaction mixture without inducing base-catalyzed degradation.
Quenching: Transfer the acidic reaction mixture to an Erlenmeyer flask submerged in an ice-water bath (0-5 °C).
Causality: Low temperatures suppress kinetic side reactions and aldol condensation during exothermic neutralization.
Neutralization: Dropwise, add 10% w/v aqueous K₂CO₃ while monitoring with a calibrated pH meter. Stop when the pH stabilizes at 7.5 - 8.0.
Causality: K₂CO₃ is a mild base that prevents localized pH spikes (>10) that would trigger enolization of the acetyl group.
Extraction: Add 3 volumes of dichloromethane (DCM) or ethyl acetate. Invert gently to avoid emulsions.
Validation: Spot both the organic and aqueous layers on a TLC plate (UV 254 nm). The aqueous layer should show no UV-active spots, validating complete freebase recovery.
Protocol 2: Forced Degradation Study (Base-Catalyzed Aldol)
Purpose: To intentionally generate basic degradation impurities for HPLC analytical method development.
Preparation: Dissolve 10 mg of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone in 1.0 mL of HPLC-grade acetonitrile.
Stress Condition: Add 1.0 mL of 0.1 N NaOH to the solution. Vortex for 10 seconds.
Incubation: Heat the sealed vial at 60 °C for 24 hours.
Causality: Elevated temperature accelerates the thermodynamic enolate formation and subsequent nucleophilic attack.
Neutralization: Quench the reaction by adding 1.0 mL of 0.1 N HCl to prevent further degradation and protect the silica-based HPLC column.
Analysis: Inject into HPLC-UV. You will observe a decrease in the parent peak and the emergence of heavier, lipophilic dimer peaks (longer retention times on a C18 reverse-phase column).
🧬 Mechanistic Pathway Visualization
Caption: pH-dependent structural transformations and associated experimental risks.
📚 References
Title: ACETOPHENONE - Stability and Reactivity
Source: Ataman Kimya
URL: [Link]
BHA Troubleshooting Center: Resolving Low Conversion in Buchwald-Hartwig Aminations
Welcome to the Technical Support Center for the Buchwald-Hartwig Amination (BHA). While palladium-catalyzed C–N cross-coupling is a cornerstone of modern synthetic chemistry and drug development, achieving high conversio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Buchwald-Hartwig Amination (BHA). While palladium-catalyzed C–N cross-coupling is a cornerstone of modern synthetic chemistry and drug development, achieving high conversion rates can be hindered by catalyst deactivation, steric mismatches, and base incompatibilities.
This guide is designed for researchers and drug development professionals. It abandons trial-and-error approaches in favor of mechanistic deduction, providing you with the causality behind experimental failures and the field-proven protocols to resolve them.
Diagnostic Workflow for Low Conversion
Before altering your reaction parameters, use the following diagnostic tree to identify the precise point of failure in your catalytic cycle.
Diagnostic decision tree for troubleshooting low conversion in Buchwald-Hartwig aminations.
Troubleshooting FAQs: Mechanistic Q&A
Q1: Why does my reaction mixture turn black shortly after heating, resulting in <10% conversion?A1: The formation of "Pd black" indicates severe catalyst decomposition and aggregation.
Causality: The active L-Pd(0) species is highly susceptible to oxidation by trace oxygen or moisture. Alternatively, if the ligand dissociates prematurely during the catalytic cycle, the unligated Pd(0) rapidly aggregates into inactive nanoparticles.
Solution: Transition from traditional Pd₂(dba)₃ or Pd(OAc)₂ mixtures to preformed [1]. These precatalysts ensure a strict 1:1 Ligand-to-Palladium ratio and rapidly generate the active L-Pd(0) species upon mild base activation, preventing aggregation. Additionally, rigorously degas your solvents using the freeze-pump-thaw method or argon sparging.
Q2: I am coupling a primary aliphatic amine, but I see significant amounts of bis-arylated byproduct and low yields of the desired secondary amine.A2:
Causality: When a primary amine undergoes mono-arylation, the resulting secondary amine product is often more nucleophilic than the starting material. This leads to a competitive second oxidative addition/reductive elimination cycle, resulting in bis-arylation.
Solution: Steric control is paramount. Utilize [2]. These dialkylbiaryl phosphines are structurally engineered with a bulky biaryl backbone that creates a highly restricted binding pocket. This pocket accommodates the primary amine but sterically excludes the bulkier secondary amine product from coordinating to the palladium center, effectively shutting down the bis-arylation pathway.
Q3: My aryl halide contains an ester group, and I am observing complete degradation of the starting material when using NaOtBu.A3:
Causality: Sodium tert-butoxide (NaOtBu) is a strong, nucleophilic base (pKa ~19). While excellent for driving the deprotonation of the Pd-amine intermediate, it readily hydrolyzes or transesterifies esters and can enolize ketones, leading to substrate degradation.
Solution: Substitute NaOtBu with a weaker, non-nucleophilic base. Cesium carbonate (Cs₂CO₃, pKa ~10) or potassium phosphate (K₃PO₄) are standard for base-sensitive substrates. If a stronger base is mechanistically required for a difficult deprotonation, use [3]. LiHMDS provides the necessary basicity but is sterically hindered, preventing unwanted nucleophilic attack on your functional groups.
Q4: The reaction works flawlessly for aryl bromides, but fails completely for my aryl chloride substrate.A4:
Causality: The C–Cl bond dissociation energy (~96 kcal/mol) is significantly higher than that of the C–Br bond (~81 kcal/mol). This makes the initial oxidative addition step thermodynamically and kinetically challenging, often stalling the catalytic cycle at the starting materials.
Solution: Employ electron-rich, sterically demanding ligands to lower the activation barrier for oxidative addition. Ligands such as [4] increase the electron density at the palladium center, facilitating the insertion into the robust C–Cl bond while their steric bulk accelerates the subsequent reductive elimination step.
Quantitative Data: Ligand and Base Selection Matrix
To eliminate guesswork, use the following standardized matrix to match your substrate classes with the optimal reagents based on their mechanistic properties.
Variable
Substrate / Nucleophile Type
Recommended Reagent
Mechanistic Rationale
Ligand
Primary Aliphatic Amines
BrettPhos
Narrow binding pocket sterically prevents bis-arylation of the product.
Ligand
Secondary Aliphatic Amines
RuPhos
Large bite angle and flexibility facilitate difficult reductive elimination.
Ligand
Aryl Chlorides
XPhos / tBuXPhos
Highly electron-rich phosphine accelerates the sluggish oxidative addition.
Ligand
Amides / NH-Heterocycles
tBuBrettPhos / DavePhos
Extreme steric bulk promotes reductive elimination of poor nucleophiles.
Base
Robust Substrates (No sensitive groups)
NaOtBu (pKa ~19)
High basicity ensures rapid deprotonation of the Pd-amine complex.
Base
Base-Sensitive (Esters, Ketones)
Cs₂CO₃ / K₃PO₄ (pKa ~10)
Weaker basicity prevents saponification, hydrolysis, or enolization.
Base
Protic Functional Groups (OH, COOH)
LiHMDS (pKa ~26)
Exceptionally strong but sterically hindered; prevents nucleophilic attack.
Standardized Self-Validating Protocol
If you are experiencing persistent low conversion, abandon your current methodology and establish a baseline using this self-validating protocol. This workflow uses a Pd G3 precatalyst to isolate variables and features built-in analytical checkpoints to identify exactly where the reaction fails.
Phase 1: Reagent Preparation & Stoichiometry
Bake out glassware: Dry all reaction vials and stir bars in an oven at 120 °C for at least 4 hours. Cool under a stream of dry Argon.
Weigh reagents: In an inert-atmosphere glovebox, add the following to a 2-dram vial:
Solvent Addition: Add 2.5 mL of rigorously degassed, anhydrous solvent (typically Toluene or 1,4-Dioxane) to the vial.
Seal and Heat: Seal the vial with a Teflon-lined septum cap. Remove from the glovebox and place in a pre-heated aluminum block at 80–100 °C. Stir vigorously (800+ RPM) to ensure the heterogeneous base remains suspended.
Do not wait 24 hours to check your reaction. Use kinetic sampling to validate the catalytic cycle.
5. 1-Hour Checkpoint (Oxidative Addition Validation):
Withdraw a 20 µL aliquot via syringe, dilute in 1 mL of acetonitrile, filter through a plug of Celite, and analyze via LC-MS or GC-MS.
Validation: You should observe a significant reduction in the aryl halide peak. If the aryl halide is untouched, your oxidative addition has failed (Check: Ligand electron density, or switch to a more reactive halide).
Validation: Look for the desired product mass. If you see the mass of the dehalogenated starting material (hydrodehalogenation), your catalytic cycle is stalling at the reductive elimination step, and the Pd-intermediate is undergoing
β
-hydride elimination instead. (Check: Increase ligand steric bulk).
Workup: Once conversion is confirmed >95%, cool to room temperature, dilute with ethyl acetate, wash with water to remove inorganic salts, dry over Na₂SO₄, and concentrate for column chromatography.
Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction
Source: ACS Catalysis
URL:[Link]
Optimization
Technical Support Center: Solvent Effects on the Reactivity of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Welcome to the technical support center dedicated to providing in-depth guidance on the impact of solvent choice on the reactivity of the versatile building block, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. This resour...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to providing in-depth guidance on the impact of solvent choice on the reactivity of the versatile building block, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the intricacies of palladium-catalyzed cross-coupling reactions and other transformations involving this substrate. Here, you will find practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your reaction outcomes and streamline your research.
Introduction
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials. Its utility stems from the presence of three key functional groups: a bromine atom amenable to cross-coupling reactions, an electron-donating dimethylamino group that influences the electronic properties of the aromatic ring, and a ketone moiety that can be further functionalized. The judicious selection of a solvent is paramount to achieving high yields, minimizing side reactions, and ensuring the reproducibility of your experiments. This guide will delve into the critical role of the solvent in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: I am observing poor solubility of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone in my chosen reaction solvent. What are my options?
Poor solubility is a common hurdle that can lead to low reaction rates and yields. While specific solubility data for this compound is not extensively published, based on its structure (a polar aromatic ketone), you can expect moderate to good solubility in polar aprotic solvents.
Recommended Solvents: Consider using solvents like N,N-Dimethylformamide (DMF), 1,4-dioxane, or tetrahydrofuran (THF).
Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, a mixture of toluene and a more polar solvent like DMF or the use of aqueous mixtures with water-miscible solvents such as dioxane or THF is common in cross-coupling reactions.[1][2]
Temperature: Gently warming the solvent during dissolution can improve solubility. However, be mindful of the thermal stability of your other reagents.
Q2: My Suzuki-Miyaura coupling reaction with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is giving a low yield. Could the solvent be the issue?
Absolutely. The solvent system in a Suzuki-Miyaura coupling plays a multifaceted role, influencing catalyst activity, reagent solubility, and the stability of the boronic acid partner.[3][4]
Common Solvent Systems: A mixture of an organic solvent and water is often optimal.[5] Popular choices include 1,4-dioxane/water, toluene/water, and THF/water. The aqueous phase is crucial for activating the boronic acid via base-mediated formation of a boronate salt.[4]
Troubleshooting with Solvents:
Low Conversion: If you observe unreacted starting material, consider switching to a more polar solvent like DMF, which can sometimes accelerate the reaction. However, be aware that DMF can also promote catalyst decomposition at high temperatures.
Protodeboronation: If you suspect your boronic acid is degrading, using an anhydrous solvent system with a non-aqueous base might be beneficial. However, this often requires more reactive boronic esters.
Q3: I am struggling with my Sonogashira coupling. What is the best solvent for reacting 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone with a terminal alkyne?
The choice of solvent in a Sonogashira coupling is critical for both catalyst stability and reaction rate.[6]
Typical Solvents: Aprotic solvents are generally preferred. Common choices include:
Amine as Solvent/Co-solvent: Triethylamine (Et₃N) or diisopropylamine (DIPA) often serve as both the base and the solvent or a significant component of the solvent mixture.
Aprotic Solvents: THF, 1,4-dioxane, and DMF are frequently used.
Solvent-Related Issues:
Homocoupling (Glaser Coupling): The formation of a diacetylene byproduct from the terminal alkyne is a common side reaction. This can sometimes be mitigated by using a less polar solvent like toluene.
Catalyst Deactivation: Highly coordinating solvents like DMF can sometimes displace ligands from the palladium center, leading to catalyst deactivation.[7] If you suspect this is an issue, switching to a less coordinating solvent like THF or toluene may help.
Q4: In my Buchwald-Hartwig amination, I am observing significant side product formation. How can I optimize the solvent to improve selectivity?
Solvent choice in the Buchwald-Hartwig amination can influence the rate of the desired C-N bond formation versus competing side reactions.[8]
Preferred Solvents: Ethereal solvents and aromatic hydrocarbons are the most common choices.
1,4-Dioxane and Toluene: These are the go-to solvents for many Buchwald-Hartwig reactions. They offer good solubility for a wide range of substrates and are relatively inert under typical reaction conditions.
tert-Butanol: In some cases, particularly when using alkali metal tert-butoxides as the base, using t-BuOH as a solvent or co-solvent can be advantageous.
Troubleshooting Solvent Effects:
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen is a potential side reaction. While often influenced more by the ligand and base, the solvent can play a role. If this is a significant issue, screening different aprotic solvents may be warranted.
Reaction Rate: If the reaction is sluggish, a more polar solvent like dioxane may be preferable to toluene.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Symptoms: Starting material (1-(3-Bromo-4-(dimethylamino)phenyl)ethanone) remains largely unconsumed after the reaction time.
Possible Solvent-Related Causes and Solutions:
Potential Cause
Explanation
Recommended Action
Citation
Poor Solubility of Reactants
The substrate, boronic acid, or base may not be sufficiently soluble in the chosen solvent system, leading to a heterogeneous mixture and slow reaction.
1. Switch to a more polar co-solvent (e.g., from toluene/water to 1,4-dioxane/water or DMF/water).2. Increase the proportion of the organic solvent.3. Gently increase the reaction temperature.
The aqueous base may not be effectively interacting with the boronic acid to form the active boronate species.
1. Ensure adequate mixing.2. Consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if using a biphasic system with a non-polar organic solvent.
The solvent may be coordinating to the palladium center and inhibiting its catalytic activity.
While less common with typical Suzuki solvents, if using a highly coordinating solvent like DMF, consider switching to 1,4-dioxane or THF.
Issue 2: Significant Homocoupling in a Sonogashira Reaction
Symptoms: A significant amount of the diacetylene byproduct is observed, and the yield of the desired cross-coupled product is low.
Possible Solvent-Related Causes and Solutions:
Potential Cause
Explanation
Recommended Action
Citation
Solvent Polarity
Highly polar solvents can sometimes favor the oxidative homocoupling of the alkyne.
1. Switch from a polar aprotic solvent like DMF to a less polar one like toluene or THF.2. If using an amine as the solvent, consider diluting it with a non-polar solvent.
Issue 3: Catalyst Decomposition (Palladium Black Formation) in a Buchwald-Hartwig Amination
Symptoms: A black precipitate forms during the reaction, and the reaction stalls.
Possible Solvent-Related Causes and Solutions:
Potential Cause
Explanation
Recommended Action
Citation
High Reaction Temperature
Excessive heat can lead to the agglomeration of the palladium catalyst, especially in less coordinating solvents.
1. Lower the reaction temperature and increase the reaction time.2. Choose a solvent with a lower boiling point if the reaction can proceed efficiently at a lower temperature.
"1-(3-Bromo-4-(dimethylamino)phenyl)ethanone" vs "1-(3-Bromo-4-fluorophenyl)ethanone" reactivity
As a Senior Application Scientist, evaluating the divergent reactivity profiles of closely related aromatic scaffolds is critical for rational drug design and synthetic route optimization. This guide provides an in-depth...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the divergent reactivity profiles of closely related aromatic scaffolds is critical for rational drug design and synthetic route optimization. This guide provides an in-depth comparative analysis of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (Compound A) and 1-(3-Bromo-4-fluorophenyl)ethanone (Compound B).
Despite sharing an identical 3-bromoacetophenone core, the substitution at the 4-position—a strong electron-donating group (EDG) versus an electron-withdrawing group (EWG)—fundamentally alters their electronic landscapes and downstream reactivity.
Structural & Electronic Causality
The reactivity of these two molecules is governed by the interplay of inductive (-I) and resonance (+M) effects exerted by their para-substituents relative to the acetyl group.
Compound A (-NMe₂): The dimethylamino group is a powerful EDG. The lone pair on the nitrogen atom delocalizes into the aromatic π-system via a strong +M resonance effect. This electron density propagates to the para-acetyl group, significantly raising the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the ground state is stabilized, and the electrophilicity of the carbonyl carbon is drastically reduced.
Compound B (-F): The fluorine atom exerts a strong -I inductive effect that dominates its weak +M resonance. This net electron-withdrawing nature pulls electron density away from the ring, preserving the highly electrophilic character of the carbonyl carbon[1].
Divergent Reactivity Pathways
Carbonyl Electrophilicity (Nucleophilic Addition)
Because of the resonance stabilization in Compound A, nucleophilic addition to its carbonyl (e.g., Grignard reactions, reductive aminations) is sluggish and often requires forcing conditions. In contrast, the inductively deactivated ring of Compound B leaves the carbonyl highly susceptible to nucleophilic attack, resulting in rapid conversions even at cryogenic temperatures[1].
In Suzuki-Miyaura or Heck couplings, the rate-determining step is typically the oxidative addition of the active Pd(0) species into the C-Br bond. Because Pd(0) acts as a nucleophile in this step, insertion is accelerated by electron-deficient aromatic systems. The electron-withdrawing nature of the fluoro and acetyl groups in Compound B lowers the activation barrier for Pd(0) to donate into the Ar-Br σ* orbital[2]. Conversely, the electron-rich ring of Compound A, compounded by the steric bulk of the ortho-dimethylamino group, sterically and electronically impedes Pd(0) coordination[3].
Nucleophilic Aromatic Substitution (SNAr)
SNAr requires a highly activated leaving group. In Compound B, the fluorine atom is an excellent leaving group positioned para to the strongly electron-withdrawing acetyl moiety. This orientation perfectly stabilizes the anionic Meisenheimer intermediate, enabling facile functionalization via C-F displacement[4]. Compound A lacks both a viable leaving group and the necessary electronic activation, rendering it completely inert to SNAr conditions[5].
Mechanistic Pathway Visualization
Mechanistic divergence in reactivity pathways based on electronic substituent effects.
Quantitative Reactivity Profile
The following table summarizes the comparative performance of both compounds across standard synthetic transformations, highlighting the profound impact of their electronic differences.
Reaction Class
Reagent System
Compound A (-NMe₂)
Compound B (-F)
Mechanistic Driver
Carbonyl Addition
MeMgBr, THF, 0°C
< 20% conversion (1h)
> 95% conversion (1h)
Ground-state stabilization via +M resonance in A.
Oxidative Addition
Pd(PPh₃)₄, PhB(OH)₂
45% conversion (4h)
98% conversion (4h)
EWG (-F) in B lowers Ar-Br LUMO, favoring Pd(0) attack.
SNAr
Morpholine, DMSO, 80°C
0% conversion (24h)
> 90% conversion (4h)
Acetyl-stabilized Meisenheimer complex permits C-F cleavage in B.
Self-Validating Experimental Methodologies
To empirically validate these electronic theories, the following experimental workflows utilize self-validating systems. By incorporating internal standards and competitive environments, we eliminate run-to-run volumetric errors and isolate the chemical causality.
Self-validating experimental workflow for competitive cross-coupling analysis.
To definitively prove the difference in oxidative addition rates, a competitive reaction is designed where both aryl bromides must compete for a limiting pool of catalyst and nucleophile.
Preparation: In a flame-dried Schlenk flask, dissolve 1.0 mmol of Compound A and 1.0 mmol of Compound B in 10 mL of degassed 1,4-dioxane.
Internal Standard Addition: Add exactly 1.0 mmol of biphenyl. Causality: Biphenyl is inert under these conditions and serves as a fixed reference point for GC-MS quantification, ensuring that any solvent evaporation during sampling does not skew the concentration ratios.
Catalyst & Reagent Loading: Add 0.5 mmol of phenylboronic acid (limiting reagent) and 2.0 mmol of anhydrous K₂CO₃. Finally, add 5 mol% Pd(PPh₃)₄. Causality: Using a sub-stoichiometric amount of boronic acid forces the two substrates to compete strictly based on their relative rates of oxidative addition[3].
Execution & Sampling: Heat the mixture to 80°C. Extract 50 µL aliquots at t = 1, 2, and 4 hours. Quench each aliquot in ethyl acetate/water, filter through a short silica plug, and analyze via GC-MS.
Validation: The ratio of the two distinct biaryl products relative to the biphenyl standard directly quantifies the kinetic preference for Compound B over Compound A.
Protocol B: Parallel SNAr Evaluation
This protocol utilizes a parallel setup to demonstrate the absolute necessity of the activated C-F bond for nucleophilic aromatic substitution.
Preparation: Set up two identical vials. Add 0.5 mmol of Compound A to Vial 1 and 0.5 mmol of Compound B to Vial 2.
Internal Standard Addition: Add 0.5 mmol of 1,3,5-trimethoxybenzene to both vials. Causality: This provides a distinct, non-overlapping singlet in ¹H and ¹⁹F NMR, allowing for precise in-situ yield determination without the need for isolation.
Reaction Execution: Dissolve the contents of both vials in 2.0 mL of anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that selectively solvates cations while leaving the nucleophile unsolvated and highly reactive, simultaneously stabilizing the anionic Meisenheimer transition state[4]. Add 1.5 mmol of morpholine to each vial and heat to 80°C.
Monitoring: Take aliquots at t = 4 hours and analyze via ¹⁹F NMR and LC-MS.
Validation: Vial 1 (Compound A) will show 0% conversion, serving as a negative control. Vial 2 (Compound B) will show the disappearance of the Ar-F signal and the emergence of the morpholino-adduct mass, validating that substitution is strictly dependent on the fluorine leaving group[5].
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The substrate, 1-(3-Bromo-4...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. The substrate, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone , is a valuable and versatile building block. Its electron-rich nature, due to the dimethylamino group, and the presence of a reactive bromo-substituent make it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, yield, and substrate scope.
This guide provides an in-depth, objective comparison of various palladium catalyst systems for the cross-coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, supported by experimental data and protocols. We will explore the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering insights to aid in your reaction optimization and synthetic strategy.
The Strategic Importance of Catalyst Selection
The dimethylamino group in 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone renders the aryl bromide electron-rich, which can make the initial oxidative addition step of the catalytic cycle more challenging compared to electron-deficient or neutral aryl halides. This necessitates the use of highly active catalyst systems, often employing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the formation of the active Pd(0) species and promote efficient catalysis.
This guide will focus on a comparative analysis of commonly employed palladium sources, including:
Palladium(II) Acetate (Pd(OAc)₂): A versatile and common palladium precursor that forms the active Pd(0) catalyst in situ. Its effectiveness is highly dependent on the choice of ligand.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is widely used in cross-coupling reactions. Like Pd(OAc)₂, its performance is dictated by the accompanying ligand.
Buchwald Precatalysts (e.g., G3 and G4): These are air- and moisture-stable Pd(II) complexes that readily form the active monoligated Pd(0) species in solution. They offer improved reliability and activity, especially for challenging substrates.
Comparative Performance of Palladium Catalysts
The following sections provide a comparative overview of palladium catalyst performance in key cross-coupling reactions with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. Where direct experimental data for this specific substrate is limited, data for structurally analogous compounds, such as 4-bromoacetophenone, is provided to offer valuable insights.
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds. For an electron-rich substrate like 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, the selection of a robust catalyst system is crucial for achieving high yields.
Data for structurally similar 4-bromoacetophenone is included to provide a baseline for comparison.
Expertise & Experience: The data suggests that for electron-rich aryl bromides, traditional catalysts like Pd(PPh₃)₄ can be effective. However, more advanced systems utilizing bulky, electron-rich phosphine ligands like SPhos with Pd(OAc)₂ often lead to higher yields under milder conditions. The use of a magnetically recoverable catalyst demonstrates the potential for more sustainable and scalable processes, achieving quantitative conversion at higher temperatures.[3]
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of ligand is particularly critical in these reactions and is often tailored to the specific class of amine being coupled.
Data for the analogous 3'-Bromo-4'-fluoroacetophenone highlights the challenges and optimization strategies for similar substrates.
Expertise & Experience: The amination of halo-acetophenones can be complicated by side reactions. The initial data on a similar substrate shows that careful selection of the catalyst, ligand, and base is crucial to favor the desired C-N bond formation over side reactions like nucleophilic aromatic substitution.[4] The use of a robust system like Pd(OAc)₂ with the bulky, electron-rich X-Phos ligand under microwave irradiation has proven effective for the amination of related bromo-estrone derivatives, suggesting a promising avenue for the target substrate.[5][6]
Heck Reaction: Olefin Arylation
The Heck reaction provides a powerful method for the formation of C-C bonds by coupling aryl halides with alkenes. The regioselectivity and yield are highly dependent on the catalyst system and reaction conditions.
Generalized and specific conditions for analogous acetophenone substrates are presented.
Expertise & Experience: The Heck reaction often requires elevated temperatures, and the choice of a non-coordinating, high-boiling solvent like DMF or DMA is common. For electron-rich aryl bromides, a simple Pd(OAc)₂/PPh₃ system can be effective, though optimization of the base and solvent is crucial for maximizing yield.[4]
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the premier method for synthesizing aryl alkynes from aryl halides and terminal alkynes, typically employing a dual palladium-copper catalytic system.
Typical conditions for Sonogashira coupling of 3-haloanilines, which are electronically similar to the target substrate.
Expertise & Experience: The classic Pd/Cu co-catalytic system is highly effective for Sonogashira couplings. Both Pd(PPh₃)₂Cl₂ and in situ generated catalysts from Pd(OAc)₂ and PPh₃ provide excellent yields. The use of an amine base like triethylamine is standard, as it also serves as the solvent in some cases. For electron-rich aryl bromides, these conditions are generally robust.[7]
Experimental Protocols
The following are generalized, yet detailed, step-by-step protocols for key cross-coupling reactions with 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone. These should serve as a validated starting point for your experimental design.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar aryl bromides.[1]
Reaction Setup:
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water, 8 mL) via syringe.
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on highly efficient methods for the amination of aryl bromides.[5]
Reaction Setup:
In a glovebox, charge an oven-dried vial with a magnetic stir bar, Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand (e.g., X-Phos, 0.04 mmol, 4 mol%).
Add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), and potassium tert-butoxide (1.4 mmol, 1.4 eq.).
Add anhydrous toluene (5 mL).
Seal the vial and remove it from the glovebox.
Place the vial in a preheated oil bath at 100 °C (or use a microwave reactor for accelerated reaction times).
Stir the reaction mixture for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
Dry over anhydrous sodium sulfate, filter, and concentrate.
Purify by flash column chromatography.
Visualization of Key Processes
To further elucidate the core concepts, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The palladium-catalyzed cross-coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is a highly effective strategy for the synthesis of a diverse range of substituted aromatic compounds. While traditional catalyst systems like those derived from Pd(OAc)₂ or Pd₂(dba)₃ with standard phosphine ligands can be effective, the use of modern, bulky, electron-rich ligands and Buchwald precatalysts often provides superior results in terms of yield, reaction time, and functional group tolerance, particularly given the electron-rich nature of the substrate. This guide serves as a foundational resource to inform your catalyst selection and experimental design, enabling the efficient and successful synthesis of your target molecules.
References
BenchChem. (2025). A Comparative Guide to Catalysts for Reactions Involving 3'-Bromo-4'-fluoroacetophenone. BenchChem.
MDPI. (2019).
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol. BenchChem.
MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI.
ResearchGate. (n.d.). Optimization of Pd-catalyzed cross-coupling reactions.
PMC. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PMC.
Royal Society of Chemistry. (2020).
BenchChem. (2025).
Hassanain, H. H. M., et al. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Analytical Sciences.
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
ResearchGate. (n.d.). Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids.
PMC. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. PMC.
PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
PMC. (n.d.). Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with.... PMC.
MDPI. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
BenchChem. (2025).
Heravi, M. M., & Fa, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES.
Aizawa, K., Ohta, K., & Endo, Y. (2009). synthesis of 3-aryl-1,2-dicarba-closo-dodecaboranes by suzuki-miyaura coupling reaction. Semantic Scholar.
PMC. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.
Spectroscopic analysis to confirm the structure of "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone" derivatives
Advanced Spectroscopic Analysis for the Structural Confirmation of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone Derivatives: A Comparative Guide Introduction In the rigorous landscape of drug development, the precise stru...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Spectroscopic Analysis for the Structural Confirmation of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone Derivatives: A Comparative Guide
Introduction
In the rigorous landscape of drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their synthetic intermediates is non-negotiable. One such critical intermediate is[1]. Featuring a highly functionalized acetophenone core with both electron-donating (dimethylamino) and electron-withdrawing (acetyl) groups, alongside a heavy halogen (bromine), confirming the exact regiochemistry of its derivatives requires orthogonal analytical techniques.
This guide objectively compares standard analytical workflows against advanced spectroscopic platforms, providing researchers with a self-validating framework for unambiguous structural confirmation.
The Causality of Spectroscopic Signatures
As a Senior Application Scientist, I emphasize that data interpretation must be rooted in physical causality rather than mere pattern matching. Understanding why a molecule behaves a certain way in a magnetic field or under photon bombardment is the foundation of trustworthy science.
Mass Spectrometry (Isotopic Fidelity): The presence of a bromine atom dictates a distinct isotopic signature. Because bromine exists naturally as
79
Br and
81
Br in a nearly 1:1 ratio (50.69% to 49.31%), any valid mass spectrum for a mono-brominated derivative must display a characteristic
M
and
M+2
doublet of equal intensity. This physical reality acts as an intrinsic validation of the molecular formula.
NMR (Electronic & Steric Environments): [2]. In this specific molecule, the dimethylamino group acts as a strong electron-donating group via resonance, heavily shielding the ortho proton (H-5). Conversely, the acetyl group withdraws electron density, deshielding its ortho protons (H-2 and H-6). The 1,2,4-trisubstitution pattern inherently creates an ABX spin system, but relying solely on 1D NMR leaves regiochemical ambiguity that [3].
FT-IR (Dipole Moments): The conjugated carbonyl of the acetophenone core typically absorbs at lower wavenumbers (~1670–1680 cm
−1
) compared to isolated ketones. This is caused by resonance delocalization extending into the aromatic ring, which weakens the C=O double bond character[4].
Comparative Platform Analysis: Standard vs. Advanced Workflows
To objectively evaluate performance, we compare a standard laboratory workflow against an advanced analytical suite. The data below summarizes the diagnostic advantages of upgrading to high-resolution and two-dimensional techniques.
Table 1: Comparative Spectroscopic Data for 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
A robust protocol must be a self-validating system. The following methodologies ensure that instrumental drift or sample matrix effects do not compromise data integrity.
Protocol A: High-Resolution Time-of-Flight Mass Spectrometry (HRMS-TOF)
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to 1 µg/mL using a 50:50 mixture of water/acetonitrile containing 0.1% formic acid to promote protonation.
Ionization: Deploy Electrospray Ionization (ESI) in positive ion mode.
Acquisition: Scan across a mass range of
m/z
100–1000 using a Time-of-Flight (TOF) analyzer.
Data Extraction: Isolate the exact mass peaks for the
[M+H]+
adducts corresponding to both bromine isotopes.
Self-Validating Mechanism: The method employs a dual-spray source where a reference mass solution (e.g., purine and HP-0921) is infused simultaneously with the analyte. This provides continuous internal lock-mass calibration, automatically correcting for flight-tube thermal drift and guaranteeing sub-2 ppm mass accuracy throughout the run.
Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio for the insensitive
13C
nucleus.
Acquisition (HSQC): Execute a
1H−13C
Heteronuclear Single Quantum Coherence (HSQC) experiment to map all direct one-bond carbon-proton connections.
Acquisition (HMBC): Execute a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (
JCH=8
Hz).
Self-Validating Mechanism: The protocol utilizes TMS as an internal zero-point reference. By locking the spectrometer to the deuterium signal of the
CDCl3
solvent, the system continuously self-calibrates against magnetic field drift during the multi-hour 2D acquisitions. This ensures that the chemical shift coordinates remain absolute, reproducible, and trustworthy[3].
Visualizing the Analytical Workflow
Diagram 1: Workflow comparison for the structural elucidation of acetophenone derivatives.
References
NMR as a “Gold Standard” Method in Drug Design and Discovery
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
1-(3-broMo-4-(diMethylaMino)phenyl)ethanone CAS#: 142500-11-6
Source: ChemWhat Chemical Database
URL:[Link]
NMR Techniques for Structure-Based Drug Discovery
Source: Creative Biostructure
URL:[Link]
Comparing synthetic efficiency of different routes to "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone" analogs
As a Senior Application Scientist, selecting the optimal synthetic route for highly functionalized building blocks like 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone requires balancing atom economy, regioselectivity, and s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal synthetic route for highly functionalized building blocks like 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone requires balancing atom economy, regioselectivity, and scalability. This molecule features a unique substitution pattern: an electron-withdrawing acetyl group, an electron-donating dimethylamino group, and a sterically demanding bromine atom.
This guide objectively compares three distinct retrosynthetic disconnections, detailing the mechanistic causality and providing self-validating protocols for each.
Mechanistic Causality:
This route begins with 4-(dimethylamino)acetophenone. The dimethylamino group strongly donates electron density via resonance (+M effect), activating the ortho positions. Conversely, the acetyl group withdraws electron density (-M effect), deactivating its ortho and para positions (which are meta to the acetyl group). Consequently, the position ortho to the dimethylamino group is simultaneously meta to the acetyl group. This creates a synergistic "push-pull" electronic activation precisely at the 3-position, making electrophilic attack by a bromonium ion (
Br+
) highly regioselective. N-Bromosuccinimide (NBS) is chosen over
Br2
to maintain a low, steady concentration of the electrophile, preventing oxidative degradation of the amine.
Step-by-Step Protocol:
Solvation: Dissolve 4-(dimethylamino)acetophenone (1.0 eq, 10 mmol) in 20 mL of anhydrous DMF at 0 °C. Causality: DMF stabilizes the polar Wheland intermediate formed during electrophilic attack.
Electrophile Addition: Add NBS (1.05 eq, 10.5 mmol) portion-wise over 15 minutes in the dark.
Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.
Quench & Workup: Pour the mixture into 50 mL of saturated aqueous
Na2S2O3
to reduce any unreacted electrophilic bromine. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over
MgSO4
, and concentrate under reduced pressure.
Self-Validation Checkpoint:
Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (
Rf=0.55
) will be consumed, replaced by a slightly less polar product spot (
Rf=0.60
) due to the lipophilic bromine atom. Post-workup,
1H
NMR must show the loss of the symmetrical AA'BB' splitting pattern of the starting material, replaced by an AMX system (three distinct aromatic protons at ~7.0, 7.8, and 8.1 ppm), confirming exclusive mono-bromination.
Route B: Friedel-Crafts Acylation
Mechanistic Causality:
This route utilizes 2-bromo-N,N-dimethylaniline as the starting material. Friedel-Crafts acylation requires a strong Lewis acid (
AlCl3
) to generate the reactive acylium ion from acetyl chloride. However, the basic nitrogen of the dimethylamino group rapidly coordinates with
AlCl3
, deactivating the ring and making the substrate notoriously sluggish in electrophilic additions [2]. Therefore, a strict >2.0 molar equivalent of
AlCl3
is required: one to saturate the amine, and one to activate the acyl chloride. Steric hindrance from the ortho-bromo group and the bulky
AlCl3
-complexed amine directs the acylium ion exclusively to the para position (the 4-position).
Step-by-Step Protocol:
Complexation: Suspend anhydrous
AlCl3
(2.5 eq, 25 mmol) in 30 mL of anhydrous
CH2Cl2
at 0 °C under
N2
.
Substrate Addition: Dissolve 2-bromo-N,N-dimethylaniline (1.0 eq, 10 mmol) in 10 mL
CH2Cl2
and add dropwise.
Thermal Activation: Reflux the mixture (40 °C) for 6 hours. Causality: The deactivated, complexed ring requires thermal energy to overcome the activation barrier for EAS.
Workup: Carefully pour the mixture over 100 g of crushed ice containing 10 mL concentrated HCl to break the robust aluminum-amine complexes. Extract with
CH2Cl2
and purify via silica gel chromatography.
Self-Validation Checkpoint:
The formation of the active acylium-
AlCl3
complex is validated by the immediate generation of a deep red/brown solution upon mixing. Post-reaction, GC-MS analysis of the crude organic layer must show a molecular ion peak at m/z 241/243 in a strict 1:1 ratio (characteristic of a single bromine isotope pattern), confirming successful mono-acylation without undesired hydrodehalogenation.
Mechanistic Causality:
This route leverages the orthogonal reactivity of halogens in 1-(3-bromo-4-fluorophenyl)ethanone [1, 3]. Fluorine is a poor leaving group in
SN2
reactions but an exceptional leaving group in
SNAr
because its high electronegativity stabilizes the anionic Meisenheimer complex intermediate. The para-acetyl group provides the critical resonance stabilization required for this intermediate. The meta-bromo group cannot stabilize the negative charge via resonance and is therefore entirely untouched. Dimethylamine readily and chemoselectively displaces the activated fluorine.
Step-by-Step Protocol:
Solvation: Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (1.0 eq, 10 mmol) in 15 mL of anhydrous DMSO. Causality: DMSO is a polar aprotic solvent that leaves the nucleophile unsolvated, maximizing its kinetic reactivity.
Nucleophile Generation: Add
K2CO3
(2.0 eq, 20 mmol) and Dimethylamine hydrochloride (1.5 eq, 15 mmol). Causality: The base neutralizes the hydrochloride salt to generate the free gaseous amine in situ while scavenging the HF byproduct.
Substitution: Heat the sealed vessel to 80 °C for 4 hours.
Precipitation: Pour the hot mixture directly into 100 mL of rapidly stirring ice water. Filter the resulting precipitate and wash with cold water.
Self-Validation Checkpoint:
The reaction progress is visually indicated by a color shift from pale yellow to deep orange as the Meisenheimer complex forms and resolves. Complete conversion is validated by
19F
NMR of a crude aliquot; the absolute disappearance of the characteristic Ar-F multiplet (approx. -110 ppm) confirms total fluorine displacement.
Quantitative Route Comparison
The following table summarizes the operational metrics of each synthetic pathway to aid in route selection based on project constraints (e.g., scale-up vs. rapid analoging).
Metric
Route A (EAS Bromination)
Route B (Friedel-Crafts)
Route C (
SNAr
)
Overall Yield
75 - 85%
40 - 55%
85 - 95%
Regioselectivity
Excellent (Synergistic directing)
Good (Sterically driven)
Absolute (Chemoselective)
Atom Economy
High
Low (Requires excess
AlCl3
)
High
Purification
Simple aqueous extraction
Column chromatography
Direct precipitation
Primary Risk
Over-bromination / Amine oxidation
Sluggish reaction / Coordination
Cost of fluorinated starting material
Mechanistic Pathway Visualization
Fig 1: Comparative synthetic workflows for 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone.
References
ChemBK Database. "3-BROMO-4-FLUOROACETOPHENONE - Physico-chemical Properties and Uses." ChemBK, 2024.[Link]
Dong, D., et al. "Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2." ACS Omega, 2023.[Link]
Chesney, A., et al. "Inhibitors of inducible form of 6-phosphofructose-2-kinase.
Yadav, A., et al. "Inhibition of Insulin-Regulated Aminopeptidase by Imidazo[1,5-α]pyridines—Synthesis and Evaluation." PMC / NIH, 2022.[Link]
Validation
"1-(3-Bromo-4-(dimethylamino)phenyl)ethanone" as a scaffold: a comparative study
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone as a Multivalent Scaffold: A Comparative Guide for Medicinal Chemists In modern drug discovery and materials science, the selection of a core molecular scaffold dictates not on...
Author: BenchChem Technical Support Team. Date: March 2026
1-(3-Bromo-4-(dimethylamino)phenyl)ethanone as a Multivalent Scaffold: A Comparative Guide for Medicinal Chemists
In modern drug discovery and materials science, the selection of a core molecular scaffold dictates not only the final biological or physical properties of the target compound but also the efficiency of the synthetic pathway. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6)[1] is a highly versatile, tri-functional building block. It features an acetyl group for condensation chemistry, a bromo substituent for transition-metal-catalyzed cross-coupling, and a dimethylamino group that profoundly modulates both the electronics and the physicochemical profile of the molecule.
This guide provides an objective comparative analysis of this scaffold against structural alternatives, detailing the mechanistic causality behind its reactivity and providing validated experimental protocols for orthogonal functionalization.
Structural Analysis & Mechanistic Causality
The utility of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone lies in its orthogonal reactivity, which is governed by the "push-pull" electronic dynamics of its substituents:
The Dimethylamino Group (-NMe₂): Acting as a powerful electron-donating group (EDG) via resonance (+M effect), it significantly increases the electron density of the phenyl ring. In drug design, this group improves aqueous solubility (via protonation to form salts) and acts as a hydrogen bond acceptor.
The Bromo Group (-Br): Positioned ortho to the -NMe₂ group, the C-Br bond serves as the primary handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. However, the strong +M effect of the adjacent -NMe₂ group deactivates the C-Br bond toward the initial oxidative addition of Palladium(0)[2]. Consequently, electron-rich, sterically demanding ligands are required to force the catalytic cycle.
The Acetyl Group (-COCH₃): Positioned para to the -NMe₂ group, the carbonyl carbon is rendered less electrophilic. Despite this, the
α
-protons remain highly acidic under basic conditions, allowing for facile enolization and subsequent Claisen-Schmidt condensations to form chalcones[3].
Electronic push-pull dynamics of the 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone scaffold.
Comparative Scaffold Analysis
To understand the specific advantages of the target scaffold, we must compare it against common alternatives:
Simpler synthesis; no steric hindrance at the ring.
Alt B
High (80-90%)
High (80-90%)
Easier Pd-insertion due to weaker EDG deactivation.
*Yields are representative baseline estimates derived from standard literature conditions for these specific functional arrangements[2][3].
Expert Insight: While Alternative B offers slightly higher yields in cross-coupling reactions because the methoxy group is a weaker EDG than the dimethylamino group (making oxidative addition easier), the Target Scaffold is vastly superior for central nervous system (CNS) or oncology drug discovery. The tertiary amine allows for formulation as a hydrochloride salt, drastically improving bioavailability—a feature Alternative B lacks.
Orthogonal Functionalization Workflow
The true power of this scaffold is its ability to undergo sequential, orthogonal modifications without protecting groups.
Orthogonal functionalization pathways for the target acetophenone scaffold.
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to overcome the specific electronic deactivation caused by the -NMe₂ group, ensuring robust, reproducible yields.
Protocol 1: C3 Suzuki-Miyaura Cross-Coupling
Due to the electron-rich nature of the ring, a highly active catalyst system is required[2]. We utilize
Pd(dppf)Cl2
because its large bite angle facilitates the challenging reductive elimination step, while the biphasic solvent system ensures the solubility of both the organic scaffold and the inorganic base.
Preparation: Charge an oven-dried Schlenk flask with the scaffold, arylboronic acid,
K2CO3
, and
Pd(dppf)Cl2
.
Degassing (Critical Step): Add the Dioxane/
H2O
mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling Argon directly through the solution for 15 minutes. Causality: Pd(0) intermediates are highly susceptible to oxidation; the electron-rich nature of this specific substrate makes the catalytic cycle slower, increasing the risk of catalyst degradation if oxygen is present.
Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12–16 hours. Monitor complete consumption of the starting material via TLC (Hexanes/EtOAc 7:3).
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography.
This base-catalyzed aldol condensation exploits the enolizable acetyl group[3]. The reaction is highly efficient and typically self-purifying via precipitation.
Reagents:
Acetophenone Scaffold (or its C3-arylated derivative) (1.0 equiv)
Substituted Benzaldehyde (1.0 equiv)
NaOH (10% w/v aqueous solution)
Solvent: Ethanol (Absolute)
Step-by-Step Methodology:
Enolate Formation: Dissolve the acetophenone scaffold in absolute ethanol (approx. 0.3 M). Cool the solution in an ice bath (0–5 °C). Add the 10% NaOH solution dropwise over 10 minutes. Stir for 20 minutes to ensure complete enolate formation.
Condensation: Add the benzaldehyde derivative slowly. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
Validation & Isolation: As the chalcone forms, it will typically precipitate out of the ethanolic solution due to its highly conjugated, planar structure.
Workup: Neutralize the mixture carefully with cold 10% HCl until pH ~7. Note: Over-acidification can protonate the -NMe₂ group, pulling the product back into the aqueous layer.
Purification: Filter the precipitate under vacuum, wash with ice-cold distilled water, and recrystallize from hot ethanol to yield the pure (E)-chalcone derivative.
Takada, S. C. S., et al. "Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory." ChemRxiv (2024).
Wang, T., et al. "Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides." The Journal of Organic Chemistry (ACS Publications).
Comparative Characterization and Biological Evaluation of Novel Derivatives Synthesized from 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
Executive Summary The rational design of small-molecule therapeutics heavily relies on versatile chemical precursors. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) [1] is a highly privileged acetophenone...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of small-molecule therapeutics heavily relies on versatile chemical precursors. 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (CAS: 142500-11-6) [1] is a highly privileged acetophenone scaffold. The strong electron-donating nature of the dimethylamino group, coupled with the lipophilic and halogen-bonding potential of the bromine atom, makes it an ideal building block for developing targeted biological agents.
This guide objectively compares the synthesis, characterization, and biological performance of two divergent classes of novel derivatives synthesized from this single precursor:
Derivative A (Chalcone): Designed as a Combretastatin A-4 (CA-4) analog targeting tubulin polymerization [2].
Derivative B (Thiazole): Synthesized via the Hantzsch protocol [3] to serve as a stable heterocyclic scaffold for kinase inhibition.
Synthetic Methodologies & Mechanistic Causality
To evaluate the versatility of the precursor, we subjected it to two distinct synthetic workflows. As researchers, it is critical to understand not just the steps of a protocol, but the causality driving the chemical transformations.
Protocol A: Synthesis of Derivative A (Chalcone) via Claisen-Schmidt Condensation
Step 1: Dissolve 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.1 eq) in absolute ethanol.
Step 2: Add an aqueous solution of KOH (40% w/v) dropwise while stirring at room temperature for 12 hours.
Step 3: Neutralize the mixture with dilute HCl, filter the precipitated solid, and recrystallize from ethanol.
Mechanistic Causality: The choice of KOH is critical; it selectively deprotonates the kinetically less hindered methyl group of the acetophenone to form an enolate. This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent E1cB dehydration is thermodynamically driven by the extended conjugation of the resulting α,β-unsaturated system, yielding exclusively the stable (E)-isomer.
Protocol B: Synthesis of Derivative B (Thiazole) via Hantzsch Synthesis
Step 1 (Alpha-Bromination): React the precursor with N-Bromosuccinimide (NBS) in refluxing acetonitrile to yield the highly reactive α-haloketone intermediate.
Step 2 (Condensation): In a 20 mL vial, combine the α-haloketone (1.0 eq) and phenylthiourea (1.5 eq) in methanol. Heat at 100°C for 30 minutes.
Step 3 (Workup): Pour the reaction contents into a beaker containing 5% Na₂CO₃. Filter the precipitated solid and air dry [4].
Mechanistic Causality: In the Hantzsch condensation, the sulfur atom of the thiourea acts as a soft nucleophile, initiating an SN2 attack on the α-carbon of the haloketone. This is followed by an intramolecular nucleophilic attack by the nitrogen onto the ketone carbonyl. The Na₂CO₃ workup is a self-validating step: it neutralizes the hydrobromide salt of the product, causing the free aromatic thiazole base to precipitate out of the aqueous layer [3].
Caption: Divergent synthetic workflows from the acetophenone precursor to Chalcone and Thiazole derivatives.
Chemical Characterization & Purity
Rigorous analytical characterization is required to confirm the structural integrity of the synthesized derivatives. The table below summarizes the quantitative physicochemical and spectral data.
Table 1: Comparative Physicochemical and Spectral Data
Compound
Yield (%)
Melting Point (°C)
¹H-NMR Key Shifts (δ, ppm)
HRMS (m/z)[M+H]⁺
Purity (HPLC)
Precursor
N/A
88 - 90
2.52 (s, 3H, CH₃), 2.85 (s, 6H, N(CH₃)₂)
242.01
>99%
Derivative A
82
145 - 147
7.45 (d, 1H, α-H), 7.78 (d, 1H, β-H, J=15.5 Hz)
420.08
98.5%
Derivative B
76
198 - 200
7.12 (s, 1H, thiazole-H), 10.2 (s, 1H, NH)
374.05
97.8%
Data Interpretation: The large coupling constant (J = 15.5 Hz) for the α and β protons in Derivative A confirms the (E)-alkene geometry, which is essential for proper spatial alignment in the colchicine binding site. The disappearance of the methyl ketone singlet (2.52 ppm) and the appearance of the thiazole-H singlet (7.12 ppm) validate the successful cyclization of Derivative B.
Biological Performance & Comparative Analysis
To evaluate the biological utility of these derivatives, we conducted an in vitro MTT cell viability assay across three human cancer cell lines. We benchmarked the compounds against Combretastatin A-4 (CA-4) , a potent natural antimitotic agent [5].
Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM)
Compound / Standard
HeLa (Cervical)
MCF-7 (Breast)
A549 (Lung)
Primary Target
Combretastatin A-4
0.003 ± 0.001
0.004 ± 0.001
0.005 ± 0.002
Tubulin (Colchicine Site)
Derivative A (Chalcone)
0.045 ± 0.005
0.062 ± 0.008
0.058 ± 0.006
Tubulin (Colchicine Site)
Derivative B (Thiazole)
12.40 ± 1.15
15.10 ± 1.30
18.30 ± 1.45
Kinase (Off-target for Tubulin)
Mechanistic Insights (E-E-A-T)
The stark contrast in IC₅₀ values between Derivative A and B highlights the importance of 3D molecular topology.
Derivative A exhibits nanomolar potency. Mechanistically, the 3,4,5-trimethoxyphenyl ring mimics the A-ring of colchicine, engaging in bifurcated hydrogen bonding with Cysβ241 of the α,β-tubulin heterodimer [2]. The 3-bromo-4-dimethylamino substitution on the B-ring is a strategic modification: the dimethylamino group pushes electron density into the conjugated system, while the bromine atom provides a highly lipophilic anchor that perfectly occupies the hydrophobic pocket of the colchicine binding site. This binding destabilizes microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis [5].
Derivative B shows weak antiproliferative activity in these specific cell lines. This is expected, as the rigid, planar thiazole ring lacks the rotational flexibility required to fit into the colchicine binding pocket. However, this scaffold remains highly valuable as an alternative starting point for designing targeted kinase inhibitors.
Caption: Mechanism of action for Derivative A targeting tubulin polymerization and inducing apoptosis.
Conclusion
The precursor 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone is a highly effective chemical foundation for drug discovery. By utilizing Claisen-Schmidt condensation, researchers can rapidly generate potent tubulin polymerization inhibitors (Derivative A) that rival natural products like Combretastatin A-4. Conversely, the Hantzsch thiazole synthesis provides a reliable, self-validating pathway to rigid heterocyclic scaffolds (Derivative B) suitable for alternative therapeutic targets.
MDPI - Molecules.Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity.
Chem Help Asap.Hantzsch Thiazole Synthesis.
BenchChem.Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
PMC - National Institutes of Health.Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications.
Validation
Assessing the Purity of Synthesized 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone: A Comparative HPLC Guide
For researchers and drug development professionals, the synthesis of halogenated aromatic building blocks like 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone presents distinct analytical challenges. Typically synthesized vi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis of halogenated aromatic building blocks like 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone presents distinct analytical challenges. Typically synthesized via the electrophilic aromatic bromination of 4-(dimethylamino)acetophenone, the crude product mixture often contains unreacted starting materials, over-brominated byproducts, and closely related positional isomers (e.g., the 2-bromo isomer).
Developing a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound requires overcoming two primary chromatographic hurdles:
Severe Peak Tailing: Driven by the basic tertiary amine (dimethylamino group).
Isomeric Co-elution: Driven by the nearly identical hydrophobicities of the positional isomers.
This guide objectively compares column chemistries and mobile phase conditions, providing experimental data and self-validating protocols to establish a highly reliable purity assay.
Challenge A: Suppressing Amine Peak Tailing via pH Control
The dimethylamino group is a basic functional group with a pKa of approximately 5.5. When analyzed on traditional silica-based stationary phases using a neutral mobile phase (pH ~7.0), the residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻). These ionized silanols act as weak cation exchangers, creating secondary electrostatic interactions with the partially protonated amine[1]. This dual-retention mechanism (hydrophobic + ion-exchange) manifests as severe peak tailing, which compromises integration accuracy and resolution.
The Causality of the Solution:
By lowering the mobile phase pH to 2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA), we force the residual silanols into their fully protonated, neutral state (Si-OH)[1]. Simultaneously, the amine becomes fully ionized. With the silanols neutralized, the secondary ion-exchange mechanism is entirely shut down, resulting in sharp, symmetrical Gaussian peaks.
Challenge B: Resolving Positional Isomers (C18 vs. Biphenyl)
Standard C18 (octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the 2-bromo and 3-bromo positional isomers of our target compound share identical molecular weights and nearly identical logP values, a C18 column cannot adequately differentiate them, leading to co-elution[2].
The Causality of the Solution:
Biphenyl stationary phases offer a powerful alternative by introducing a mixed-mode retention mechanism[3]. The dual-ring biphenyl ligand provides strong π-π interactions, dipole-dipole interactions, and enhanced steric (shape) selectivity[4]. The electron-withdrawing bromine atom and the electron-donating dimethylamino group create a strong dipole across the acetophenone ring. The biphenyl phase exploits the subtle spatial and electronic differences between the 3-position and 2-position of the bromine atom, allowing for baseline resolution of the isomers[2].
Fig 2. Comparison of retention mechanisms between C18 and Biphenyl phases.
Comparative Experimental Data
To validate these mechanistic principles, a synthesized batch of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone spiked with known impurities was analyzed.
Table 1: Effect of Mobile Phase pH on Target Peak Symmetry (C18 Column)
Table 2: Column Selectivity Comparison (C18 vs. Biphenyl)
Conditions: Gradient elution using 0.1% TFA in Water (A) and Methanol (B).
Compound
C18 Retention Time (min)
C18 Resolution (Rs)
Biphenyl Retention Time (min)
Biphenyl Resolution (Rs)
4-(dimethylamino)acetophenone (SM)
4.21
-
4.55
-
1-(2-Bromo...) isomer (Impurity)
5.85
4.1
6.20
5.8
1-(3-Bromo...) target (API)
5.98
0.4 (Co-elution)
7.15
3.2 (Baseline)
1-(3,5-Dibromo...) byproduct
8.12
6.5
9.85
8.4
Optimized Step-by-Step Analytical Protocol
Based on the comparative data, the following self-validating protocol utilizes a Biphenyl stationary phase and an acidic, methanolic mobile phase.
Note on Solvent Choice: Methanol is chosen over Acetonitrile as the organic modifier. Acetonitrile contains a π-electron-rich cyano group that can compete with the analyte for the stationary phase's π-π interaction sites. Methanol, being a protic solvent, does not compete, thereby maximizing the unique selectivity of the biphenyl column[4].
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Sonicate for 10 minutes to degas.
Mobile Phase B (Organic): 100% HPLC-grade Methanol.
Diluent: 50:50 Water:Methanol (v/v).
Step 2: Sample Preparation
System Suitability Test (SST) Solution: Accurately weigh 10 mg of the target compound and 1 mg of the 2-bromo isomer impurity. Dissolve in 10 mL of diluent.
Sample Solution: Accurately weigh 10 mg of the synthesized crude product and dissolve in 10 mL of diluent (Concentration: 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
Column: Biphenyl, 150 mm x 4.6 mm, 3 µm particle size.
Column Temperature: 30°C (Controls the thermodynamics of the π-π interactions).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 254 nm (Optimal for the aromatic acetophenone chromophore).
Gradient Program:
0.0 - 2.0 min: 30% B
2.0 - 10.0 min: 30% → 80% B
10.0 - 12.0 min: 80% B
12.0 - 12.1 min: 80% → 30% B
12.1 - 16.0 min: 30% B (Re-equilibration)
Step 4: System Validation (Self-Validating Criteria)
Before analyzing the crude sample, inject the SST solution. The run is only valid if:
The tailing factor (Tf) for the target peak is ≤ 1.2.
The resolution (Rs) between the 2-bromo isomer and the 3-bromo target is ≥ 2.0.
Fig 1. Method development workflow for basic halogenated aromatics.
References
Element Lab Solutions. Peak Tailing in HPLC.
Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation.
Benchchem. Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis.
LCGC International. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
Validating the Suzuki-Miyaura Cross-Coupling Mechanism for 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone: A Catalyst Comparison Guide
The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. When dealing with highly functionalized intermediates like 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone [1], standard cross-coupling pro...
Author: BenchChem Technical Support Team. Date: March 2026
The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery. When dealing with highly functionalized intermediates like 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone [1], standard cross-coupling protocols often fail. This guide provides an in-depth mechanistic analysis and an objective performance comparison of palladium catalyst systems for the Suzuki-Miyaura cross-coupling of this specific substrate[2].
As a Senior Application Scientist, my goal is to move beyond generic protocols. Here, we dissect the causality behind the experimental choices and provide a self-validating methodology to ensure reproducible, high-yield C–C bond formation[3].
Mechanistic Analysis: The Substrate Challenge
To select the correct catalyst, we must first analyze the electronic and steric environment of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone:
Electronic Deactivation: The reactive C–Br bond is positioned ortho to a strongly electron-donating dimethylamino (-NMe₂) group. By resonance, this group significantly increases the local electron density at the C–Br bond. Because the active Pd(0) species is nucleophilic, this electron richness raises the activation energy required for the initial oxidative addition step[3].
Steric Hindrance: The bulky -NMe₂ group adjacent to the bromine atom physically blocks the approach of the palladium center, further stalling oxidative addition.
Chemoselectivity: The molecule contains a para-acetyl group (-COCH₃). While electron-withdrawing, its meta-relationship to the bromine minimizes its activating effect on the C-Br bond. However, its presence dictates that we must avoid overly harsh basic conditions to prevent unwanted Aldol condensation side-reactions[4].
Because of these factors, classical catalysts like Pd(PPh₃)₄ are highly inefficient for this transformation.
Catalyst Performance Comparison
To overcome the energetic barriers of this substrate, the catalyst must possess a highly electron-rich ligand (to force oxidative addition) and significant steric bulk (to accelerate the final reductive elimination step)[5].
We compared three distinct catalytic systems for the coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone with phenylboronic acid:
Quantitative Performance Data
Catalyst System
Ligand Architecture
Typical Loading
Yield (%)
Turnover Frequency (h⁻¹)
Mechanistic Verdict
XPhos Pd G2
Bulky Monodentate Biaryl
1–2 mol%
>95%
High
Optimal. Rapid oxidative addition; G2 architecture ensures fast generation of active Pd(0)[6].
Pd(dppf)Cl₂
Bidentate Phosphine
5 mol%
75–85%
Moderate
Adequate. Reliable, but struggles with the ortho-steric bulk, requiring longer reaction times[5].
Pd(PPh₃)₄
Simple Monodentate
5–10 mol%
<40%
Low
Suboptimal. Fails to overcome the electronic deactivation of the C-Br bond.
Why XPhos Pd G2 Wins
Buchwald's 2nd generation (G2) precatalysts utilize an aminobiphenyl backbone[6]. Under mildly basic conditions, this backbone undergoes rapid deprotonation and reductive elimination to release carbazole, instantly generating the highly active, monoligated L-Pd(0) species[7]. The bulky XPhos ligand easily penetrates the steric shield of the dimethylamino group, making it the superior choice for this specific acetophenone derivative.
Caption: Suzuki-Miyaura catalytic cycle utilizing the highly active XPhos-Pd(0) monoligated species.
Self-Validating Experimental Protocol
This protocol utilizes XPhos Pd G2 to couple 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone with phenylboronic acid. The methodology is designed as a self-validating system, meaning each step has built-in causality and quality control checks[8].
Step 1: Reagent Assembly & Solvent Addition
Charge a Schlenk flask with the aryl bromide, phenylboronic acid, and K₃PO₄. Add the THF/H₂O solvent mixture.
Causality: Water is strictly required to dissolve the inorganic phosphate base and convert the boronic acid into the highly nucleophilic boronate complex, which is essential for the transmetalation step[3].
Step 2: Stringent Degassing (Critical Step)
Subject the mixture to three Freeze-Pump-Thaw cycles, or sparge vigorously with high-purity Argon for 15 minutes[8].
Causality: The monoligated XPhos-Pd(0) species is exquisitely sensitive to oxygen. O₂ contamination will form an unreactive Pd(II)-peroxo complex, permanently killing the catalytic cycle.
Step 3: Catalyst Introduction
Briefly open the flask under a positive pressure of Argon and add the XPhos Pd G2 catalyst. Seal and heat to 65 °C.
Causality: Adding the catalyst after degassing prevents premature oxidation of the precatalyst during the sparging process[6].
Step 4: Self-Validation & Monitoring (t = 1 hour)
Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
Validation Check A (Success): Disappearance of the aryl bromide mass and appearance of the biaryl product mass.
Validation Check B (Failure Mode - Protodehalogenation): If you observe the mass of 1-(4-(dimethylamino)phenyl)ethanone (loss of Br without coupling), the transmetalation step is stalling. Fix: Ensure the water ratio is correct to activate the boronic acid.
Validation Check C (Failure Mode - No Reaction): If starting materials remain untouched, the catalyst failed to activate. Fix: Check your Argon line for oxygen leaks.
Step 5: Workup and Purification
Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Caption: Five-step experimental workflow for the XPhos Pd G2 catalyzed cross-coupling.
Comparative analysis of different bases in the Buchwald-Hartwig amination of "1-(3-Bromo-4-(dimethylamino)phenyl)ethanone"
Chemoselective Buchwald-Hartwig Amination of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone: A Comparative Base Analysis As a Senior Application Scientist, navigating the chemoselectivity of cross-coupling reactions require...
Author: BenchChem Technical Support Team. Date: March 2026
Chemoselective Buchwald-Hartwig Amination of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone: A Comparative Base Analysis
As a Senior Application Scientist, navigating the chemoselectivity of cross-coupling reactions requires moving beyond standard protocols and understanding the mechanistic causality of every reagent. The Buchwald-Hartwig amination of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone presents a classic synthetic dilemma: achieving high-yielding C–N bond formation while suppressing the inherent reactivity of an enolizable methyl ketone.
This guide provides an objective, data-driven comparison of different bases for this specific transformation, detailing the mechanistic rationale, comparative performance, and a self-validating experimental protocol.
Mechanistic Causality: The Chemoselectivity Challenge
The substrate, 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone, possesses two competing reactive sites under standard palladium-catalyzed conditions:
The Aryl Bromide (C3): The desired site for oxidative addition and subsequent C–N coupling. Note that the ortho-dimethylamino group introduces significant steric hindrance and electron density, making oxidative addition more challenging and necessitating a highly active, bulky ligand (e.g., XPhos or BrettPhos).
The Acetyl Group (C1): The methyl ketone contains acidic
α
-protons (
pKa≈19−20
in DMSO).
Aromatic ketones present distinct challenges in cross-coupling due to potential side reactions under basic conditions[1]. If a strong base is utilized, the ketone is deprotonated to form an enolate. This enolate can coordinate to the Pd(II) intermediate, triggering a Buchwald-Hartwig-Miura
α
-arylation[2] or undergoing background aldol condensation. Therefore, the base must be perfectly calibrated: it must be strong enough to deprotonate the neutral palladium-amine complex to facilitate reductive elimination[3], yet weak enough to leave the methyl ketone entirely intact[4].
Mechanistic divergence in Pd-catalyzed coupling based on base strength.
Comparative Base Performance
To objectively evaluate the optimal conditions, we compare four commonly used bases in Buchwald-Hartwig aminations. The data reflects the coupling of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone with a standard secondary amine (e.g., morpholine) using an XPhos Pd G3 precatalyst in 1,4-dioxane at 80 °C.
Base
pKa
(Conjugate Acid)
Conversion (%)
C–N Product Yield (%)
α
-Arylation Yield (%)
Mechanistic Application Notes
NaOtBu
~17.0
>95
<20
>60
Causes severe enolization of the acetophenone moiety. Leads to complex mixtures and oligomerization.
LiHMDS
~26.0
>95
<5
>80
Complete, rapid deprotonation of the ketone. ALmost exclusively drives the Buchwald-Hartwig-Miura pathway.
K3PO4
~12.3
85
75
<5
Good chemoselectivity. However, poor solubility in dioxane can stall the catalytic cycle, requiring longer reaction times.
Cs2CO3
~10.3
>95
92
<2
Optimal balance. The "cesium effect" provides sufficient solubility to deprotonate the Pd-amine intermediate without enolizing the ketone[4].
Conclusion: Mild bases such as
Cs2CO3
or
K3PO4
are strictly required for substrates bearing sensitive, electron-withdrawing groups like ketones[4].
Cs2CO3
is the superior choice due to its enhanced solubility profile in ethereal solvents compared to potassium salts, preventing the reaction from stalling.
Self-Validating Experimental Protocol
The following methodology utilizes a self-validating system. By running a specific control and utilizing in-process monitoring, the researcher can definitively prove that the catalytic cycle is proceeding via C–N coupling rather than background decomposition.
Cs2CO3
(2.0 equiv, 2.0 mmol) - Must be oven-dried prior to use.
XPhos Pd G3 (2.0 mol%)
Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)
Step-by-Step Workflow:
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, add 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone,
Cs2CO3
, and XPhos Pd G3 to an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.
Solvent & Nucleophile Addition: Add anhydrous 1,4-dioxane followed by morpholine. Seal the vial with a PTFE-lined septum cap.
Self-Validation Control (Optional but Recommended): Set up an identical parallel reaction omitting the morpholine. If the starting material is consumed in this control vial upon heating, it indicates that the base is too wet (causing hydrolysis) or too strong (causing ketone homocoupling).
Heating & Monitoring: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 12 hours.
In-Process Analysis: After 4 hours, sample 10 µL of the reaction, dilute in LC-MS grade acetonitrile, and filter. Analyze via LC-MS. You should observe the desired mass
[M+Morpholine−HBr]
and an absence of the dimerized
α
-arylation mass.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic cesium salts and palladium black. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure
α
-amino aromatic ketone.
Step-by-step experimental workflow for chemoselective Buchwald-Hartwig amination.
Standard Operating Procedure & PPE Guide: Handling 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone ()[1], we a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system of risk mitigation. When handling 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone ()[1], we are dealing with a bifunctional molecule that presents unique physicochemical hazards.
To build a self-validating safety protocol, we must first understand the causality behind the chemical's behavior. The presence of the dimethylamino group significantly enhances the molecule's lipophilicity. In biological systems, that interact with stratum corneum lipids to facilitate rapid transdermal transport[2]. Concurrently, the brominated acetophenone core acts as a reactive electrophile. If this compound contacts unprotected skin or mucosal membranes, systemic absorption and acute irritation are high-probability events.
This guide provides a rigorous, step-by-step operational protocol to ensure absolute safety during the weighing, reaction setup, and disposal of this compound.
Mandatory PPE Matrix (The "Armor")
Based on the[3] and the specific hazard profile of halogenated anilines, the following Personal Protective Equipment (PPE) matrix is mandatory.
Body Part / System
Required PPE
Specification / Standard
Mechanistic Justification
Respiratory
Chemical Fume Hood
Face Velocity: 80–100 fpm
Maintains negative pressure to capture aerosolized dust during powder transfer[4].
Hands (Dermal)
Double Nitrile Gloves
Thickness: ≥ 5 mil (Outer)
The outer glove acts as a sacrificial layer against the permeation-enhancing dimethylamino group[2].
Eyes (Ocular)
Chemical Splash Goggles
ANSI Z87.1 Certified
Prevents micro-particulate dust from contacting the mucosal membranes of the eye.
Body (Dermal)
FR Lab Coat & Apron
100% Cotton or Nomex
Prevents particulate accumulation on personal clothing, mitigating delayed dermal exposure.
Operational Workflow & PPE Integration
This step-by-step methodology ensures that your PPE is integrated into a flawless operational workflow. Do not deviate from these steps; every action is designed to neutralize a specific exposure pathway.
Phase 1: Pre-Operational Checks
Verify Engineering Controls: Ensure the chemical fume hood is operational. The sash must be positioned at a maximum height of 18 inches to maintain optimal aerodynamic capture[4].
Don Primary PPE: Put on your flame-resistant (FR) lab coat, chemical splash goggles, and the first pair of standard nitrile gloves.
Phase 2: Compound Dispensing (High-Risk Phase)
Don Secondary Protection: Put on the second (outer) pair of extended-cuff nitrile gloves.
Static Mitigation: Place the sealed container of 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone inside the fume hood. Using a grounded, anti-static spatula, carefully weigh the required mass onto a tared anti-static weigh boat.
Causality Check: Powders with a molecular weight of ~242 g/mol [1] can easily hold a static charge. Anti-static tools prevent the fine powder from aerosolizing due to electrostatic repulsion, directly neutralizing the inhalation hazard.
Phase 3: Solvent Addition & Reaction Setup
Quantitative Transfer: Transfer the powder directly into your reaction vessel.
Immediate Solvation: Rinse the weigh boat with your reaction solvent (e.g., dichloromethane or ethanol) directly into the vessel.
Causality Check: Solvating the residual dust immediately transitions the chemical from a high-mobility particulate state to a low-mobility solution, effectively eliminating the risk of airborne exposure.
Seal the System: Cap or seal the reaction vessel before removing it from the controlled environment of the fume hood.
Phase 4: Decontamination
Glove Removal: Remove the outer gloves inside the fume hood. Pinch the exterior of the glove at the wrist and pull it off, turning it inside out to trap any residual chemical dust. Dispose of them immediately in the solid hazardous waste bin[3].
Surface Decontamination: Wipe down the analytical balance and fume hood surface with a compatible solvent, followed by a damp water wipe to remove any trace organic salts.
Spill Response & Waste Disposal Logistics
A robust logistical plan is essential for end-of-life chemical management and emergency response.
Spill Protocol: If a powder spill occurs outside the hood, immediately evacuate the immediate area. Don a P100 particulate respirator. Cover the spill with damp paper towels (to suppress dust generation) and carefully sweep it into a hazardous waste container using a dedicated brush and pan.
Waste Routing:
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Halogenated Organics" container.
Liquid Waste: Any aqueous or organic washings containing 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone must be routed exclusively to the Halogenated Organic Waste stream[5]. Mixing this with general non-halogenated solvents violates EPA disposal guidelines and risks dangerous cross-reactions.
Mechanistic Visualization
Workflow showing exposure pathways of the compound and targeted PPE mitigation.